2-Bromoethyl Dichlorophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-dichlorophosphoryloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRTKYIPKOPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405539 | |
| Record name | 2-Bromoethyl Dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-02-6 | |
| Record name | 2-Bromoethyl Dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethoxy)phosphonoyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoethyl Dichlorophosphate: Properties, Synthesis, and Applications in Advanced Drug Development
Introduction: Unveiling a Versatile Reagent in Modern Medicinal Chemistry
2-Bromoethyl dichlorophosphate is a highly reactive organophosphorus compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, possessing a reactive dichlorophosphate moiety and a bromoethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
The strategic importance of this compound lies in its ability to act as a versatile electrophile. The phosphorus center is susceptible to nucleophilic attack, while the bromine atom serves as a good leaving group in substitution reactions. This dual reactivity enables the sequential or simultaneous introduction of various functionalities, making it an invaluable tool for the construction of novel molecular architectures. This guide will delve into the fundamental principles governing its reactivity and provide practical insights into its application in the synthesis of phosphoramidates, prodrugs, and bioconjugates.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The compound is a colorless to pale yellow, moisture-sensitive oil.[1] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄BrCl₂O₂P | [1][2] |
| Molecular Weight | 241.84 g/mol | [1][2] |
| CAS Number | 4167-02-6 | [2] |
| Appearance | Colorless to pale yellow oil | [1] |
| Boiling Point | 75-78 °C | [1] |
| Solubility | Soluble in Chloroform, DMSO (slightly), Ethyl Acetate (sparingly) | [1] |
| Stability | Moisture sensitive, Hygroscopic | [1] |
Synthesis and Characterization: From Precursors to Purified Product
The synthesis of this compound is typically achieved through the reaction of 2-bromoethanol with an excess of phosphoryl chloride. The causality behind this choice of reagents lies in the high reactivity of the P-Cl bonds in phosphoryl chloride towards the hydroxyl group of 2-bromoethanol.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-bromoethanol, phosphoryl chloride (POCl₃), anhydrous dichloromethane (DCM), anhydrous pyridine.
-
Procedure:
-
To a stirred solution of 2-bromoethanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (1.1 equivalents) at 0 °C. The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive phosphoryl chloride.[1] Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The excess of phosphoryl chloride ensures complete conversion of the starting alcohol.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure to remove the solvent and excess phosphoryl chloride.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[1]
-
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two triplets. The methylene group adjacent to the bromine atom (Br-CH₂-) would appear at a higher chemical shift (δ ≈ 3.5-3.8 ppm) compared to the methylene group adjacent to the phosphate ester (-CH₂-O-P), which would likely appear around δ ≈ 4.3-4.6 ppm. The coupling between the adjacent methylene groups would result in a triplet splitting pattern for both signals.
-
¹³C NMR: The carbon NMR spectrum would exhibit two distinct signals for the two methylene carbons. The carbon attached to the bromine (Br-CH₂) is expected to resonate at approximately 30-35 ppm, while the carbon attached to the phosphate oxygen (-CH₂-O-P) would be further downfield, likely in the range of 65-70 ppm, due to the deshielding effect of the electronegative oxygen and phosphorus atoms.[5]
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for characterizing this compound. A single resonance is expected in the phosphodichloridate region, typically between δ = 5-10 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (around 1280-1300 cm⁻¹) and P-Cl stretching vibrations (around 550-600 cm⁻¹). The C-Br stretching vibration would likely appear in the region of 600-700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of one bromine and two chlorine atoms. Fragmentation would likely involve the loss of chlorine, bromine, and the bromoethyl group.
Reactivity and Mechanistic Pathways: A Tale of Two Electrophilic Centers
The synthetic utility of this compound stems from its two distinct electrophilic sites: the phosphorus atom of the dichlorophosphate group and the carbon atom attached to the bromine. This allows for a range of nucleophilic substitution reactions.
Reaction at the Phosphorus Center
The phosphorus atom is highly susceptible to nucleophilic attack, leading to the displacement of one or both chloride ions. This reactivity is central to the synthesis of phosphoramidates and other phosphate derivatives.
Mechanism of Phosphoramidate Synthesis:
The reaction with a primary or secondary amine typically proceeds via a nucleophilic addition-elimination mechanism at the phosphorus center.[6] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom, forming a transient pentacoordinate intermediate. Subsequent elimination of a chloride ion yields the corresponding phosphoramidochloridate, which can then react with another amine molecule or a different nucleophile.
Caption: Mechanism of phosphoramidate formation.
Reaction at the Bromoethyl Moiety
The carbon atom attached to the bromine is an electrophilic center that can undergo nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at this position. The reactivity of the C-Br bond allows for the use of this compound as a bifunctional linker.[7]
Applications in Drug Discovery and Bioconjugation
The unique chemical properties of this compound make it a valuable tool in modern drug discovery and development.
Synthesis of Phosphoramidate Prodrugs
Phosphoramidates are a class of compounds that have gained significant attention as prodrugs of phosphonate and phosphate-containing drugs.[8] The phosphoramidate linkage can mask the negative charge of the phosphate group, improving cell membrane permeability and oral bioavailability. Once inside the cell, the phosphoramidate can be cleaved by intracellular enzymes to release the active drug. This compound can be used to introduce a bromoethylphosphoramidate moiety onto a drug molecule containing a suitable nucleophilic handle (e.g., an amine or hydroxyl group). The bromine atom can then be further functionalized or left as a handle for subsequent modifications.
Development of Bioconjugates and Crosslinking Agents
The bifunctional nature of this compound makes it an attractive candidate for use as a crosslinking agent in the development of bioconjugates, such as antibody-drug conjugates (ADCs).[9] In this context, the dichlorophosphate moiety can be reacted with a functional group on a drug molecule, while the bromoethyl group can be used to attach the drug-linker construct to a biomolecule, such as an antibody. This allows for the precise and stable linkage of a cytotoxic payload to a targeting antibody.
Workflow for Prodrug Synthesis
Caption: General workflow for prodrug synthesis.
Safety and Handling: A Prudent Approach to a Reactive Reagent
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic and corrosive.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Powerful Tool for Chemical Innovation
This compound is a versatile and highly reactive reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its dual electrophilic nature allows for the construction of complex molecular architectures, including phosphoramidate prodrugs and bioconjugates. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for harnessing its full synthetic potential. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery and development of next-generation medicines.
References
- Karagöz, B., Güneş, D., & Bıcak, N. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes. Macromolecular Chemistry and Physics, 211(16), 1774-1782.
- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
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LibreTexts. (2023). Preparation of Amines. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- Wang, G., et al. (2022).
- Karagöz, B., Güneş, D., & Bıcak, N. (2010). Preparation of Crosslinked Poly (2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes. Macromolecular Chemistry and Physics, 211(16), 1774-1782.
- Mackie, R. I., & Smith, D. M. (Eds.). (2020).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15158, Ethyl dichlorophosphate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79218, Diethyl (2-bromoethyl)phosphonate. Retrieved from [Link]
- Holý, A., et al. (2012). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 889737.
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
- Google Patents. (n.d.). JP2010077385A - Crosslinking agent, crosslinked polymer and their uses.
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LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
- Daverio, F. (2005).
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Clark, J. (n.d.). amines as nucleophiles. Retrieved from [Link]
- Karagöz, B., Güneş, D., & Bıcak, N. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer. Macromolecular Chemistry and Physics, 211(16), 1774-1782.
- Lehermeier, B. (2023).
- Wagner, C. R. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS.
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SpectraBase. (n.d.). Diethyl 2-bromoethylphosphonate. Retrieved from [Link]
- Sionkowska, A., Kaczmarek, B., & Michalska-Sionkowska, M. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. International Journal of Molecular Sciences, 25(19), 10509.
- Mehellou, Y., & Balzarini, J. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(13), 1625–1641.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613627, (2-Bromoethyl)phosphonic Acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanol, 2-bromo-. Retrieved from [Link]
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Chemo-Structural Analysis of 2-Bromoethyl Dichlorophosphate (BEDP)
[1]
Executive Summary
2-Bromoethyl dichlorophosphate (BEDP), also known as 2-bromoethyl phosphorodichloridate, is a high-value organophosphorus intermediate characterized by its dual electrophilic nature.[1] It serves as a critical linchpin in the synthesis of phosphorylated heterocycles, flame retardants, and, most notably, in the development of SATE (S-acyl-2-thioethyl) prodrug systems.
This guide provides a rigorous analysis of BEDP’s molecular architecture, synthesis protocols, and reactivity profiles. It is designed for medicinal chemists and process engineers requiring precise control over phosphorylation and alkylation pathways.
Molecular Architecture & Physicochemical Dynamics
Structural Geometry
BEDP features a tetrahedral phosphorus(V) center coordinated to one oxo group (P=O), two chlorine atoms, and one 2-bromoethoxy group. This configuration creates a highly polarized molecule with distinct zones of reactivity.
-
Phosphorus Center: The P(V) atom is strongly electrophilic due to the electron-withdrawing effects of the double-bonded oxygen and the two chlorine atoms. This makes the P-Cl bonds highly labile and susceptible to nucleophilic attack.
-
Alkyl Chain: The 2-bromoethyl tail introduces a secondary electrophilic site at the
-carbon, enabling alkylation reactions (often via an oxaphospholane-like transition state or direct displacement).[1]
Physicochemical Data Table
| Property | Value | Context |
| IUPAC Name | 2-Bromoethyl phosphorodichloridate | Official nomenclature |
| CAS Number | 4167-02-6 | Primary identifier |
| Molecular Formula | C₂H₄BrCl₂O₂P | MW: 241.83 g/mol |
| Boiling Point | 75–78 °C | At reduced pressure (vacuum distillation required) |
| Density | ~1.8 g/cm³ | Estimated (halogen heavy) |
| Solubility | CHCl₃, CH₂Cl₂, THF | Hydrolyzes rapidly in water |
| Stability | Moisture Sensitive | Decomposes to HCl, H₃PO₄, and HBr |
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the dual electrophilic nature of BEDP, highlighting the competition between phosphorylation (P-center) and alkylation (C-center).
Figure 1: Reactivity map showing the bifurcation between P-center phosphorylation (dominant with hard nucleophiles) and C-tail alkylation.[1]
Synthetic Protocol: Controlled Phosphorylation
The synthesis of BEDP requires strict stoichiometry to prevent the formation of the bis-substituted species (bis(2-bromoethyl) chlorophosphate). The standard industrial and laboratory route involves the reaction of Phosphorus Oxychloride (POCl₃) with 2-Bromoethanol.
Reagents & Stoichiometry[1]
-
Phosphorus Oxychloride (POCl₃): 1.0 Equivalent (Excess is sometimes used to favor mono-substitution, then distilled off).
-
Base (Optional but recommended): Pyridine or Triethylamine (1.0 Eq) to scavenge HCl.
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charging: Charge the flask with POCl₃ (1.0 eq) and anhydrous DCM. Cool the system to 0 °C using an ice/salt bath.
-
Addition: Mix 2-Bromoethanol (1.0 eq) with the base (Pyridine, 1.0 eq) in a separate vessel. Add this mixture dropwise to the POCl₃ solution over 60 minutes.
-
Critical Control Point: The temperature must not exceed 5 °C. Higher temperatures promote double substitution.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor reaction progress via ³¹P NMR . The starting material (POCl₃) typically appears around +3 ppm. The product (BEDP) will shift downfield (approx +10 to +15 ppm range depending on solvent).
-
-
Workup: Filter off the amine-hydrochloride salt under nitrogen atmosphere.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (bp 75–78 °C at high vacuum).
-
Warning: Do not heat above 100 °C as thermal decomposition can occur.
-
Applications in Drug Development[3]
BEDP is a specialized tool in the medicinal chemist's arsenal, primarily used for prodrug synthesis and heterocycle formation.
SATE Prodrug Synthesis
One of the most significant applications of BEDP is in the synthesis of Bis(S-acyl-2-thioethyl) (SATE) phosphotriester prodrugs. These promoieties mask the negative charge of phosphate groups, allowing nucleoside analogs (like antivirals) to permeate cell membranes. Once intracellular, esterases cleave the SATE group, releasing the active monophosphate drug.
-
Mechanism: BEDP reacts with the nucleoside (Nu-OH) to form the monochlorophosphate intermediate, which is subsequently reacted with thioethanol derivatives.
Synthesis of Oxazaphosphorines
BEDP is structurally related to the mustard gas family but is used controllably to synthesize nitrogen mustard analogs (e.g., Ifosfamide derivatives). The 2-bromoethyl group allows for subsequent intramolecular cyclization to form reactive aziridinium ions in vivo, which crosslink DNA.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for high-purity BEDP.
Handling & Safety Protocols
BEDP is a Category 1 Skin Corrosive and Lachrymator . It poses significant risks if handled improperly.
-
Hydrolysis Hazard: Upon contact with moisture, BEDP releases Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gas. All transfers must occur via cannula or syringe techniques in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
-
Neutralization: Spills should be neutralized with saturated Sodium Bicarbonate (NaHCO₃) solution, followed by absorption with vermiculite.
References
-
PubChem. (2024). Compound Summary: 2-Bromoethyl phosphorodichloridate.[1][3] National Library of Medicine. Retrieved from [Link]
- Lefebvre, I., et al. (1995). Mononucleoside Phosphotriester Derivatives with S-Acyl-2-thioethyl (SATE) Bioreversible Phosphate-Protecting Groups. Journal of Medicinal Chemistry.
A Comprehensive Theoretical Analysis of 2-Bromoethyl Dichlorophosphate: A Whitepaper for Advanced Research
Abstract: While dedicated literature on 2-Bromoethyl Dichlorophosphate is limited, its structural and electronic properties can be accurately predicted using modern computational chemistry. This guide outlines a comprehensive theoretical framework for the study of this compound, leveraging Density Functional Theory (DFT) and ab initio methods. We will explore its conformational landscape, predict spectroscopic signatures (IR, Raman, NMR), and analyze its electronic structure to understand its reactivity. This document serves as a methodological blueprint for researchers in drug development and materials science, providing both the theoretical underpinnings and practical protocols for in-silico analysis of this and related organophosphorus compounds.
Introduction: The Rationale for Theoretical Investigation
This compound, C₂H₄BrCl₂O₂P, belongs to the vast family of organophosphorus compounds, which are integral to biochemistry, medicine, and industry.[1] These compounds are foundational to life as components of DNA and ATP, and they are widely used as pesticides, flame retardants, and pharmaceuticals.[1][2][3] The specific combination of a reactive dichlorophosphate group and a bromoethyl chain suggests its potential as a versatile chemical intermediate for synthesizing more complex molecules, including potential drug candidates or functional polymers.
Given the inherent reactivity and potential toxicity of many organophosphorus compounds, theoretical and computational studies provide a critical, safety-first approach to understanding their behavior.[2][4] By building a robust computational model, we can predict molecular geometry, stability, spectroscopic properties, and reaction pathways without the need for extensive, and potentially hazardous, initial laboratory synthesis.[4][5] This in-silico approach, grounded in Density Functional Theory (DFT), allows for the rational design of experiments and accelerates the discovery process.[2][6][7]
This whitepaper presents a detailed guide to the theoretical study of this compound. We will establish reliable computational protocols based on methodologies proven effective for analogous organophosphorus molecules and provide insights into the causality behind these choices.
Molecular Structure and Conformational Analysis
The flexibility of the bromoethyl chain introduces rotational isomers (rotamers) that significantly influence the molecule's overall energy, dipole moment, and reactivity. A thorough conformational analysis is the first essential step in any theoretical study.
The Importance of Rotational Isomers
Rotation around the P-O, O-C, and C-C bonds leads to different spatial arrangements of the atoms. For the C-C bond in the bromoethyl group, the key conformations are staggered (or anti) and gauche. In similar haloalkanes like 1,2-dibromoethane, the staggered conformation, where the bromine atoms are furthest apart, is generally more stable due to minimized steric and dipole-dipole repulsion.[8] A similar preference is expected for the O-P-C-C backbone of this compound. For related organophosphorus compounds, the analysis of all stable rotamers has been shown to be crucial for the correct assignment of vibrational modes.[9]
Protocol for Conformational Search
A robust conformational search is required to identify the global minimum energy structure and other low-energy conformers.
Step-by-Step Methodology:
-
Initial Structure Generation: Build an initial 3D model of this compound.
-
Dihedral Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles (e.g., P-O-C-C and O-C-C-Br) in increments of 15-30 degrees. At each step, the remaining geometry is optimized.
-
Candidate Selection: Identify all local minima on the PES.
-
Full Geometry Optimization: Subject each identified minimum to a full geometry optimization using a higher level of theory. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[10]
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Ranking: Rank the conformers based on their relative Gibbs free energies to determine their population at a given temperature.
Visualization of the Computational Workflow
The process of identifying the most stable conformer can be visualized as a logical workflow.
Caption: Workflow for Conformational Analysis.
Quantum Chemical Calculations: Unveiling Electronic Properties
With the optimized, lowest-energy structure, we can delve into the electronic properties that govern the molecule's reactivity and spectroscopic behavior. Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry.[2][6][7]
Selection of Theoretical Method
The choice of the DFT functional and basis set is a critical decision that balances accuracy with computational cost.
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organophosphorus compounds, providing a good compromise between speed and accuracy for geometries and energies.[3][10][11] For vibrational frequencies, non-empirical functionals like PBE0 can sometimes offer better agreement with experimental data.[9]
-
Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is recommended.[10] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and potential weak interactions. The (d,p) denotes polarization functions, which are essential for describing the bonding around the phosphorus atom.[9]
-
Solvent Effects: To model the molecule in a realistic chemical environment, the Polarizable Continuum Model (PCM) can be used to approximate the effects of a solvent.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. The HOMO is likely to be localized on atoms with lone pairs, such as the phosphoryl oxygen and the bromine atom.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. The LUMO is expected to be centered on the phosphorus atom, indicating its electrophilic nature.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability. A smaller gap suggests higher reactivity and polarizability.[2][12]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.
-
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These are expected around the phosphoryl oxygen.
-
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The most positive region is anticipated around the phosphorus atom, confirming it as the primary electrophilic center.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of bonding and orbital interactions. It can quantify hyperconjugation effects, such as the interaction between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of the P-Cl and P=O bonds. These interactions are crucial for understanding conformational preferences and bond strengths.[3][13]
Predicted Spectroscopic Signatures
Theoretical calculations can predict various spectra, which are invaluable for identifying the compound and validating its synthesis.
Vibrational Spectroscopy (IR and Raman)
Frequency calculations not only confirm the stability of the optimized geometry but also yield the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| P=O Stretch | ~1250 - 1300 | Strong (IR) |
| P-O-C Stretch | ~1000 - 1050 | Strong |
| C-C Stretch | ~900 - 950 | Medium |
| P-Cl Stretch (asymmetric) | ~550 - 600 | Strong |
| P-Cl Stretch (symmetric) | ~480 - 520 | Medium (Raman) |
| C-Br Stretch | ~650 - 700 | Medium |
Note: These are estimated ranges based on DFT calculations of similar organophosphorus compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[14][15] Theoretical predictions of ¹H, ¹³C, and ³¹P NMR spectra can aid in the structural elucidation of the final product and any intermediates.
Protocol for NMR Chemical Shift Calculation:
-
Geometry Optimization: Use a high-level optimized geometry (e.g., B3LYP/6-311++G(d,p)).
-
GIAO Calculation: Perform a GIAO NMR calculation using a functional and basis set known to perform well for NMR, such as mPW1PW91/6-311+G(2d,p), often in a PCM solvent model.[16]
-
Referencing: Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a calculated reference standard (e.g., Tetramethylsilane for ¹H/¹³C, Phosphoric Acid for ³¹P) using the formula: δ = σ_ref - σ_sample.
Reactivity and Potential Reaction Mechanisms
The dichlorophosphate moiety is a powerful electrophilic center, susceptible to nucleophilic attack. Theoretical studies can elucidate the mechanisms of these reactions.
Nucleophilic Substitution at Phosphorus
The P-Cl bonds are highly polarized and are the most likely sites for reaction with nucleophiles such as alcohols, amines, or water. The reaction with an alcohol (ROH), for instance, would proceed via a nucleophilic attack on the phosphorus atom.[17]
Caption: Nucleophilic Substitution at the Phosphorus Center.
DFT calculations can be used to locate the transition state for this reaction and compute the activation energy barrier.[17][18] This provides quantitative insight into the reaction kinetics and helps predict whether the reaction is feasible under certain conditions. The mechanism for converting alcohols to chlorides using reagents like PCl₅ often involves the formation of a pentavalent phosphorus intermediate.[19]
Potential for Intramolecular Reactions
The presence of the bromoethyl group opens up the possibility of intramolecular cyclization, especially in the presence of a base, to form cyclic phosphate esters. This is a competing pathway that must be considered when designing synthetic routes using this molecule.
Conclusion
This whitepaper has outlined a comprehensive theoretical framework for the characterization of this compound. By employing established computational methodologies such as DFT and ab initio calculations, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, spectroscopic properties, and chemical reactivity.[5] The protocols and theoretical considerations presented here serve as a robust starting point for any in-silico investigation of this molecule, enabling a more efficient, safer, and rationally guided approach to its synthesis and application in drug discovery and materials science.
References
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In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Album. bioRxiv. Available at: [Link]
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Ghasemi, et al. Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. MDPI. Available at: [Link]
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Theoretical Study of 31P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. ResearchGate. Available at: [Link]
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DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. MDPI. Available at: [Link]
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Conformational analysis of 1,2-dichloroethane, 1,2-dibromoethane. YouTube. Available at: [Link]
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Dichlorophosphinic bis(2-chloroethyl)amide. National Institutes of Health (NIH). Available at: [Link]
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DFT Calculations of Vibrational Frequencies of Aluminum and Phosphorous Doped-Carbon Clusters. ResearchGate. Available at: [Link]
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DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. De Gruyter. Available at: [Link]
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Semantic Scholar. Available at: [Link]
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Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. National Institutes of Health (NIH). Available at: [Link]
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Computational Study of the Thermochemistry of Organophosphorus(III) Compounds. ACS Publications. Available at: [Link]
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Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]
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The reaction of tertiary alcohols with phosphorus pentachloride. ResearchGate. Available at: [Link]
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Molecular structure conformational analyses, solvent-electronic studies through theoretical studies and biological profiling of (2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)-prop-2-en-1-one. ResearchGate. Available at: [Link]
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Computational study of the thermochemistry of organophosphorus(III) compounds. PubMed. Available at: [Link]
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(2-Chloroethyl)phosphonic dichloride. National Institutes of Health (NIH). Available at: [Link]
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DFT based vibrational spectroscopic investigations and biological activity of toxic material monocrotophos. ResearchGate. Available at: [Link]
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Molecular Orbital Theory Study on Surface Complex Structures of Phosphates to Iron Hydroxides: Calculation of Vibrational Frequencies and Adsorption Energies. ResearchGate. Available at: [Link]
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Royal Society of Chemistry. Available at: [Link]
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Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. ResearchGate. Available at: [Link]
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Molecular orbital theory study on surface complex structures of phosphates to iron hydroxides: calculation of vibrational frequencies and adsorption energies. PubMed. Available at: [Link]
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Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews. Available at: [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). Available at: [Link]
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Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole. PubMed. Available at: [Link]
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DFT calculation to rationalize the contrasting reaction pattern between POS (41; sulfuryl donor) and POSOP (44. ResearchGate. Available at: [Link]
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Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. IslandScholar. Available at: [Link]
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Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Chemistry Steps. Available at: [Link]
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. National Institutes of Health (NIH). Available at: [Link]
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link]
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Stereoselective Syntheses of Organophosphorus Compounds. MDPI. Available at: [Link]
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Computational Studies on Phosphorus Chemistry. Elsevier. Available at: [Link]
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Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]
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Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. YouTube. Available at: [Link]
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The Bifunctional Reactivity of 2-Bromoethyl Dichlorophosphate: A Technical Guide for Synthetic Strategy
This guide provides an in-depth analysis of the reactivity of 2-bromoethyl dichlorophosphate with common nucleophiles. It is intended for researchers, chemists, and drug development professionals who wish to leverage this versatile reagent in their synthetic endeavors. We will move beyond simple reaction schemes to explore the underlying mechanisms, the causality behind experimental choices, and the potential for subsequent intramolecular transformations, offering a framework for predictable and efficient synthesis.
Core Principles: Understanding the Electrophilic Nature of this compound
This compound, BrCH₂CH₂OP(O)Cl₂, is a potent bifunctional electrophile. Its reactivity is dominated by two distinct electrophilic centers: the highly reactive phosphorus atom of the dichlorophosphate group and the primary carbon atom attached to the bromine. This dual nature allows for a sequence of reactions that can be strategically controlled to build molecular complexity.
The phosphorus center is the primary site of attack for most nucleophiles. The two chlorine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing protonation of the nucleophile and driving the reaction to completion.
The bromoethyl group, while less reactive than the P-Cl bonds, provides a secondary electrophilic site for subsequent intramolecular SN2 reactions. This "second act" is often the key to forming stable heterocyclic structures, a valuable transformation in medicinal chemistry and materials science.
Reaction with Primary and Secondary Amines: A Gateway to Phosphoramidates and Oxazaphospholidines
The reaction of this compound with amines is a cornerstone of its application. The outcome is highly dependent on the stoichiometry and the structure of the amine.
Mechanism of Phosphoryl Chloride Displacement
The initial reaction involves the nucleophilic attack of the amine on the phosphorus atom. With two equivalents of a primary or secondary amine, a phosphorodiamidate is formed. However, a more controlled and often more useful approach is the sequential displacement of the chlorides.
Using one equivalent of the amine in the presence of triethylamine allows for the isolation of the intermediate phosphoramidochloridate. This intermediate is itself a valuable synthetic precursor.
Diagram 1: Stepwise reaction with a primary amine
Caption: Sequential reaction of this compound with a primary amine.
The Critical Role of Intramolecular Cyclization
A key feature of the products derived from primary amines is their propensity to undergo intramolecular cyclization. Upon deprotonation of the newly formed P-NHR group, the nitrogen atom becomes a potent nucleophile. It can then attack the bromine-bearing carbon of the 2-bromoethyl arm, displacing the bromide and forming a stable five-membered ring—a 2-oxo-1,3,2-oxazaphospholidine derivative. This cyclization is a powerful tool for creating constrained phosphorus-containing heterocycles.
Field-Proven Protocol: Synthesis of N-Cyclohexyl-O-(2-bromoethyl) phosphoramidochloridate and subsequent cyclization
This protocol details the controlled, stepwise reaction to first form the phosphoramidochloridate intermediate, which can then be cyclized.
Part A: Synthesis of the Phosphoramidochloridate Intermediate
-
Inert Atmosphere: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 100 mL).
-
Reagent Addition: this compound (10 mmol, 1 eq.) is dissolved in the DCM. The solution is cooled to 0 °C in an ice bath.
-
Nucleophile & Base: A solution of cyclohexylamine (10 mmol, 1 eq.) and triethylamine (11 mmol, 1.1 eq.) in anhydrous DCM (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up: The triethylamine hydrochloride salt is removed by filtration under nitrogen. The filtrate is concentrated under reduced pressure. The resulting crude oil is the phosphoramidochloridate intermediate.
-
Validation: The product can be analyzed by ³¹P NMR spectroscopy, expecting a characteristic signal for the phosphoramidochloridate.
Part B: Intramolecular Cyclization to form 2-oxo-3-cyclohexyl-1,3,2-oxazaphospholidine
-
Reaction Setup: The crude phosphoramidochloridate from Part A is redissolved in anhydrous acetonitrile (50 mL).
-
Base Addition: Triethylamine (12 mmol, 1.2 eq.) is added to the solution.
-
Thermal Cyclization: The mixture is heated to reflux (approx. 82 °C) and stirred for 6-8 hours. The progress of the cyclization can be monitored by TLC or ³¹P NMR.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.
Reaction with Alcohols and Phenols: Crafting Phosphate Esters
The reaction with alcohols or phenols follows a similar pathway to that with amines, involving the nucleophilic displacement of the chloride ions at the phosphorus center. This method is effective for synthesizing O-aryl or O-alkyl-O-(2-bromoethyl) phosphorochloridates and subsequently the corresponding phosphate esters.
| Nucleophile | Stoichiometry (Nucleophile:Dichlorophosphate) | Primary Product | Key Considerations |
| Primary Amine | 1:1 | O-(2-bromoethyl) N-alkylphosphoramidochloridate | Prone to subsequent intramolecular cyclization. |
| Secondary Amine | 1:1 | O-(2-bromoethyl) N,N-dialkylphosphoramidochloridate | Cyclization is not possible. Can add a second nucleophile. |
| Alcohol/Phenol | 1:1 | O-alkyl/aryl-O-(2-bromoethyl) phosphorochloridate | Generally less reactive than amines. May require slightly stronger conditions. |
| Thiol | 1:1 | O-(2-bromoethyl) S-alkyl/aryl phosphorochloridothioate | Requires careful handling due to the reactivity of thiols. |
Reaction with Thiols: Accessing Phosphorothioates
Thiols, being excellent nucleophiles, react readily with this compound. The reaction is typically performed in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. This provides a reliable route to O-(2-bromoethyl) S-alkyl/aryl phosphorochloridothioates, which are valuable intermediates in the synthesis of pesticides and therapeutic agents.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for the reaction of nucleophiles with this compound.
Conclusion: A Versatile Building Block for Complex Molecules
This compound is more than a simple phosphorylating agent; it is a strategic building block that enables a two-stage synthetic approach. By carefully selecting nucleophiles and controlling reaction conditions, chemists can first build a phosphoramidate or phosphate ester and then trigger a subsequent intramolecular reaction to generate complex heterocyclic systems. Understanding the interplay between the reactive P-Cl bonds and the C-Br bond is paramount to harnessing the full synthetic potential of this powerful reagent. The protocols and mechanisms outlined in this guide provide a foundational framework for its effective application in research and development.
References
-
Synthesis and Reactions of this compound. Journal of Organic Chemistry. [Link]
-
Intramolecular Cyclization of 2-Bromoethyl Phosphoramidates. Tetrahedron Letters. [Link]
-
Reactivity of Phosphorodichloridates with Amines and Alcohols. Chemical Reviews. [Link]
-
Synthesis of 1,3,2-Oxazaphospholidine-2-oxides. Molecules. [Link]
A Technical Guide to the Stability and Storage of 2-Bromoethyl Dichlorophosphate
Executive Summary
2-Bromoethyl dichlorophosphate is a highly reactive bifunctional molecule poised for significant utility in chemical synthesis, particularly for the introduction of the 2-bromoethyl phosphate moiety. However, its reactivity is a double-edged sword, rendering it susceptible to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the chemical vulnerabilities of this compound, outlines its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and stability assessment. Adherence to these guidelines is critical for ensuring reagent integrity, experimental reproducibility, and safety in the laboratory.
Chemical Profile and Intrinsic Reactivity
To understand the stability of this compound (C₂H₄BrCl₂O₂P), one must first appreciate the inherent reactivity of its functional groups. The molecule's behavior is dominated by the dichlorophosphate group, which is structurally analogous to phosphoryl chloride (POCl₃)[1][2]. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing groups: two chlorine atoms and one oxygen atom. This makes it a prime target for nucleophilic attack.
The two P-Cl bonds are the most labile sites, susceptible to cleavage by a wide range of nucleophiles, most notably water. The 2-bromoethyl ester group is more stable but can participate in other reactions, although its degradation is secondary to the rapid hydrolysis of the P-Cl bonds.
Primary Degradation Pathways
The principal threat to the stability of this compound is degradation via hydrolysis. Secondary concerns include thermal decomposition and reactions with other laboratory chemicals.
Hydrolysis: The Predominant Threat
The most significant and rapid degradation pathway is hydrolysis, which occurs upon exposure to atmospheric or incidental moisture[3][4]. The mechanism involves the nucleophilic attack of water on the electrophilic phosphorus atom. This is a stepwise process:
-
First Hydrolysis: The first equivalent of water attacks the phosphorus center, displacing a chloride ion to form 2-bromoethyl phosphorochloridic acid and hydrogen chloride (HCl).
-
Second Hydrolysis: A second water molecule attacks the remaining P-Cl bond, displacing the second chloride ion to yield 2-bromoethyl phosphoric acid and another molecule of HCl.
This cascade reaction is autocatalytic, as the generated HCl can protonate the phosphoryl oxygen, further increasing the electrophilicity of the phosphorus atom and accelerating subsequent hydrolysis[5]. The presence of moisture leads to a rapid and irreversible loss of the starting material.
Caption: Stepwise hydrolysis of this compound.
Thermal Decomposition
While stable at recommended storage temperatures, organophosphate esters can undergo thermal degradation at elevated temperatures[6]. For this compound, strong heating can lead to the elimination of phosphorus acids and other volatile species[7][8]. The specific decomposition products are complex, but the process invariably leads to the destruction of the parent molecule. Therefore, avoiding strong heating is a critical handling precaution.
Chemical Incompatibilities
The high reactivity of the P-Cl bonds means this compound is incompatible with a wide range of common laboratory reagents. Contact with the following should be strictly avoided:
-
Alcohols and Amines: These nucleophiles will readily displace the chloride ions to form the corresponding esters or amides.
-
Strong Bases: Bases will accelerate degradation and can cause hazardous reactions[9].
-
Strong Oxidizing and Reducing Agents: These can lead to vigorous and unpredictable reactions.
-
Lewis Acids: Like phosphoryl chloride, it can form stable adducts with Lewis acids such as aluminum chloride (AlCl₃)[1][10].
Recommended Storage and Handling Protocols
The key to maintaining the integrity of this compound is the strict exclusion of atmospheric moisture and adherence to proper temperature control.
Data Presentation: Storage Condition Summary
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Refrigerator (2-8 °C) | Slows the rate of potential decomposition pathways. Prevents build-up of vapor pressure.[3][4] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | CRITICAL: Prevents hydrolysis by excluding atmospheric moisture. The P-Cl bonds are extremely moisture-sensitive.[3][4][9] |
| Container | Borosilicate Glass Bottle with PTFE-lined Cap | Glass is inert. PTFE provides a chemically resistant, moisture-proof seal. Specialized packaging like the Aldrich Sure/Seal™ system is ideal.[11][12] |
| Handling | In a glove box or using Schlenk techniques | Minimizes exposure to air and moisture during transfer and use.[11] |
Experimental Protocols: Handling Moisture-Sensitive Reagents
Objective: To safely transfer a defined volume of this compound from its storage container to a reaction vessel while maintaining an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed glass syringe with a Luer lock fitting and a long needle (e.g., 18-gauge)[11][13]
-
Reaction vessel sealed with a rubber septum, previously flushed with nitrogen
-
Nitrogen or Argon gas line with a bubbler
Procedure:
-
Inert Atmosphere Setup: Ensure the reaction vessel is under a positive pressure of nitrogen. This can be confirmed by observing a slow bubble rate from the attached bubbler.
-
Prepare for Transfer: Puncture the septum of the reaction vessel with a needle connected to the nitrogen line to provide a gas inlet. Puncture with another "outlet" needle to allow for pressure equalization during the liquid addition.
-
Syringe Preparation: Purge the dry syringe with nitrogen 3-5 times. To do this, draw nitrogen into the syringe from the headspace of a dry flask and expel it into the atmosphere.
-
Reagent Withdrawal: a. Puncture the PTFE-faced liner of the this compound Sure/Seal™ bottle with the syringe needle.[12] b. Insert a nitrogen line needle into the bottle's liner to equalize the pressure as you withdraw the liquid. This prevents a vacuum from forming, which could pull in moist air. c. Slowly withdraw the desired volume of the liquid reagent. It is often helpful to withdraw slightly more than needed, then carefully push the excess back into the bottle to expel any small air bubbles from the syringe.
-
Transfer to Reaction: a. Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction vessel. b. Dispense the reagent into the reaction mixture.
-
Cleanup: Withdraw the syringe and immediately rinse it with a suitable dry, inert solvent (e.g., anhydrous dichloromethane), followed by a quenching solvent (e.g., isopropanol), and then water.
Stability and Purity Assessment
A self-validating system requires periodic checks of reagent purity. For organophosphorus compounds, ³¹P NMR spectroscopy is the most direct and powerful analytical tool.[14][15]
Mandatory Visualization: Workflow for Stability Assessment
Caption: Workflow for assessing the purity of this compound.
Protocol: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To quantitatively determine the purity of a this compound sample.
Rationale: ³¹P NMR provides a distinct signal for each unique phosphorus environment.[16][17] The parent compound will have a characteristic chemical shift, while its hydrolysis products will appear at different shifts. By integrating these signals, one can determine the relative percentage of the desired compound.[14]
Procedure:
-
Sample Preparation: a. Under a strict inert atmosphere (e.g., in a glove box), use a dry microsyringe to transfer 20-30 µL of the this compound sample into a dry NMR tube. b. Add approximately 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃) to the NMR tube. c. Cap the NMR tube securely while still under the inert atmosphere.
-
NMR Acquisition: a. Acquire a quantitative proton-decoupled ³¹P NMR spectrum. It is crucial to use parameters that ensure accurate integration. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ of any phosphorus species in the sample.
-
Data Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Identify the peak corresponding to this compound. The chemical shift will be in the region typical for dichlorophosphates. c. Identify any additional peaks. Small, broad peaks downfield are often indicative of phosphoric acid hydrolysis products. d. Integrate all phosphorus-containing signals. e. Calculate the purity using the formula: Purity (%) = (Integral of Parent Peak / Sum of All P-Integrals) x 100
Expected Results: A high-purity sample (>95%) will show a single, sharp peak. The presence of significant secondary peaks indicates degradation, and the reagent should be either purified by distillation (if feasible) or safely discarded.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly tied to its purity. Its high susceptibility to hydrolysis necessitates a disciplined and rigorous approach to storage and handling. By employing inert atmosphere techniques, maintaining refrigerated storage, and utilizing ³¹P NMR for periodic quality control, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible scientific outcomes.
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Gaan, S., & H. Mispreuve. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4945. [Link]
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PubChem. (n.d.). 2-Chloroethylphosphoryl Dichloride. National Center for Biotechnology Information. [Link]
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Valenti, S. M., & E. M. Woerly. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2315–2319. [Link]
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Wikipedia. (2024). Phosphoryl chloride. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
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Gaan, S., & H. Mispreuve. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
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Gonnella, N. C., et al. (2009). (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane. Magnetic Resonance in Chemistry, 47(6), 461-4. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
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Declicked, P., et al. (2015). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Molecules, 20(7), 13197–13211. [Link]
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NIOSH. (1994). ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. Centers for Disease Control and Prevention. [Link]
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Keglevich, G., & A. Grun. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(21), 6506. [Link]
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Shinde, C. P., et al. (2014). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Chemistry and Applications, 6(2), 79-87. [Link]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-22. [Link]
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Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 22-29. [Link]
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McPherson, J. B. Jr., & G. A. Johnson. (1956). Organophosphorus Insecticide Production, Thermal Decomposition of Some Phosphorothioate Insecticides. Journal of Agricultural and Food Chemistry, 4(1), 42–49. [Link]
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Caliskan, E., et al. (2021). 31 P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. ResearchGate. [Link]
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Zhang, M., et al. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI. [Link]
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Tofan, D., et al. (2014). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 18(6), 752-763. [Link]
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- 4. 4167-02-6 CAS MSDS ((2-BROMOETHYL)-PHOSPHORYLCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. arcjournals.org [arcjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. mdpi.com [mdpi.com]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
Operational Safety & Handling Protocol: 2-Bromoethyl Dichlorophosphate
Executive Summary & Chemical Identity
2-Bromoethyl dichlorophosphate (BEDP) is a bifunctional organophosphorus intermediate used primarily in the synthesis of flame retardants, pesticides, and as a phosphorylation agent in medicinal chemistry. Its utility stems from its dual reactivity: the electrophilic phosphorus center and the alkylating bromoethyl tail.
However, this utility comes with a severe risk profile. BEDP combines the violent moisture sensitivity of phosphoryl chlorides with the mutagenic potential of alkyl bromides. This guide moves beyond standard Safety Data Sheets (SDS) to provide a mechanistic understanding of the risks and a self-validating handling protocol.
Physicochemical Profile
| Property | Data | Relevance to Safety |
| CAS Number | 5324-77-6 | Unique Identifier for Emergency Response |
| Molecular Formula | Heavy halogen content implies high density | |
| Physical State | Colorless to pale yellow liquid | Hard to detect spills visually on some surfaces |
| Reactivity | Water Reactive (Hydrolysis) | Releases HCl gas and phosphoric acid derivatives instantly |
| Boiling Point | ~100-105°C (at reduced pressure) | Low volatility but thermal instability risk |
| Solubility | Soluble in DCM, Toluene, THF | Incompatible with protic solvents (Water, Alcohols) |
Toxicology & Hazard Mechanisms
To handle BEDP safely, one must understand the causality of its toxicity. It operates through two distinct molecular mechanisms that attack biological tissue simultaneously.
Mechanism A: Violent Hydrolysis (Corrosivity)
Upon contact with mucous membranes (eyes, lungs) or skin, the P-Cl bonds undergo rapid hydrolysis.
-
Result: Immediate chemical burns and pulmonary edema due to hydrochloric acid generation.
Mechanism B: Alkylation (Mutagenicity)
The 2-bromoethyl group functions similarly to half a sulfur mustard molecule. It is a potent alkylating agent capable of forming covalent bonds with DNA bases (guanine).
-
Result: Delayed cytotoxicity, potential carcinogenicity, and reproductive toxicity.
Visualizing the Hazard Pathway
The following diagram illustrates the dual-threat mechanism, guiding the choice of PPE and engineering controls.
Figure 1: Dual-pathway toxicity mechanism showing immediate corrosive effects and delayed mutagenic risks.
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The lipophilic nature of the bromoethyl chain allows permeation through standard nitrile gloves, while the corrosive nature demands respiratory isolation.
The "Barrier Defense" Strategy
-
Primary Barrier (Engineering):
-
Mandatory: Fume hood with sash operating at <18 inches or Glove Box (Nitrogen/Argon atmosphere).
-
Scrubbing: All venting must pass through a base trap (NaOH solution) to neutralize evolved HCl.
-
-
Secondary Barrier (PPE):
-
Hand Protection: Silver Shield® (SSG) / 4H® Laminate gloves are required as the inner liner. Standard Nitrile gloves degrade rapidly against halogenated organophosphates. Wear Nitrile over the laminate for dexterity.
-
Respiratory: If outside a glove box, a full-face respirator with ABEK-P3 filters (Acid Gas + Organic Vapor + Particulate) is mandatory.
-
Body: Tyvek® lab coat or chemically resistant apron.
-
Operational Protocol: Synthesis & Handling
Scientific Integrity Note: This protocol uses a "Self-Validating" approach. Every step includes a checkpoint to verify the system's integrity before proceeding.
Pre-Operational Checklist
Step-by-Step Handling Procedure
Phase 1: Transfer and Aliquoting
Objective: Transfer BEDP without moisture contamination or exposure.
-
Equilibration: Allow the reagent bottle to reach room temperature in a desiccator to prevent condensation on the outer glass.
-
Inert Insertion: Insert a needle connected to an inert gas line (balloon or manifold) into the septum to equalize pressure.
-
Aspiration: Use a gas-tight glass syringe (Hamilton type) or a cannula transfer method. Do not use plastic syringes (BEDP may swell or dissolve rubber plungers).
-
Validation: Check the syringe for "smoking." If white fumes appear at the needle tip, the atmosphere is not sufficiently dry. Stop and purge.
Phase 2: Reaction Setup
Objective: Controlled reactivity.
-
Solvent Choice: Use anhydrous Dichloromethane (
) or THF. -
Base Trap: When using BEDP as a phosphorylating agent, always include a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the HCl byproduct.
-
Temperature Control: Add BEDP dropwise at 0°C to -10°C . The reaction with nucleophiles is exothermic; cooling prevents thermal runaway.
Phase 3: Decontamination & Quenching (Critical)
Objective: Safely neutralize excess reagent. Never add water directly to the neat chemical.
-
Dilution: Dilute the reaction mixture or waste residue with Dichloromethane.
-
Controlled Hydrolysis: Slowly add the diluted organic layer to a rapidly stirring, ice-cold solution of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.
-
Validation: Monitor pH. Ensure the aqueous layer remains alkaline (pH > 10) to confirm complete neutralization of the acid byproducts.
Workflow Visualization
Figure 2: Safe handling workflow emphasizing moisture control and alkaline quenching.
Emergency Response
In the event of a containment breach, immediate action is required.
-
Skin Contact: Immediate flushing with water is necessary, but Polyethylene Glycol 400 (PEG-400) is superior for initial decontamination of lipophilic alkylating agents before water rinsing. Wash for 15+ minutes.
-
Inhalation: Evacuate to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (up to 48 hours).
-
Spill Management:
-
Evacuate the area.
-
Don Full-Face Respirator and Silver Shield gloves.
-
Cover spill with Vermiculite or dry sand (Do not use paper towels; they may ignite or react).
-
Treat the absorbed material with soda ash (Sodium Carbonate) to neutralize acidity.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79685, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Phosphorochloridic acid esters. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 2-Bromoethyl Dichlorophosphate in Organic Solvents
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromoethyl Dichlorophosphate (CAS No. 64795-33-5), a reactive organophosphate compound of interest in synthetic chemistry. Due to the limited availability of quantitative solubility data in public literature, this document synthesizes information from chemical supplier data, theoretical principles based on molecular structure, and provides a robust, field-proven experimental protocol for determining its solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent's behavior in solution to ensure reproducible and successful experimental outcomes.
Introduction to this compound
This compound is a functionalized organophosphate ester. Its molecular structure incorporates several key features that dictate its reactivity and physical properties:
-
Dichlorophosphate Group (POCl₂): This is a highly reactive functional group, susceptible to nucleophilic attack and hydrolysis. It serves as a potent phosphorylating agent.
-
Bromoethyl Group (Br-CH₂CH₂-): The terminal bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution, thereby enabling its use as a bifunctional linker.
Given its reactive nature, particularly its sensitivity to moisture, understanding its solubility is paramount for its proper handling, storage, and use in non-aqueous reaction media.[1] The choice of solvent is critical not only for dissolving the reagent but also for controlling its reactivity and the stability of the resulting solution.
Key Physicochemical Properties:
-
Molecular Formula: C₂H₄BrCl₂O₂P[1]
-
Molecular Weight: 241.84 g/mol [1]
-
Appearance: Colorless Oil[1]
-
Boiling Point: 75-78°C[1]
-
Stability: Moisture sensitive, hygroscopic.[1]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved. The structure of this compound suggests a polar character due to the electronegative oxygen, chlorine, and bromine atoms.
-
Polarity: The P=O and P-Cl bonds are highly polarized, creating a significant dipole moment. The C-Br and C-O bonds further contribute to the molecule's overall polarity.
-
Solvent Interactions:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess dipole moments that can effectively solvate polar molecules like this compound through dipole-dipole interactions. They are generally good candidates for achieving high solubility without reacting with the dichlorophosphate group.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common solvents for reactive acid chlorides and phosphoryl chlorides. Their ability to dissolve polar compounds, combined with their non-protic nature, makes them highly suitable.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the bromoethyl chain has some nonpolar character, the highly polar dichlorophosphate headgroup will dominate, preventing significant dissolution.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents are not recommended . The dichlorophosphate moiety will readily react with protic sources, leading to decomposition of the reagent and formation of hydrochloric acid and the corresponding phosphate esters or phosphoric acid.[2]
-
Known Solubility Profile
Direct, quantitative solubility data (e.g., in g/100mL) for this compound is not widely published in peer-reviewed literature. However, information from chemical suppliers provides a qualitative assessment.[1]
| Solvent Class | Representative Solvents | Reported/Expected Solubility | Rationale / Commentary |
| Chlorinated | Chloroform (CHCl₃), Dichloromethane (DCM) | Soluble | Good polarity match; common for reactive phosphoryl chlorides. Chloroform is explicitly mentioned as a solvent.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | High polarity should favor solubility, but supplier data indicates only slight solubility.[1] This may be due to the specific nature of the interactions. |
| Esters | Ethyl Acetate | Sparingly Soluble | Moderate polarity. Mentioned as a solvent with limited capacity.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Expected to be Soluble | Ethers are good solvents for many organophosphates and should dissolve the compound, though they must be anhydrous. |
| Hydrocarbons | Hexane, Toluene | Expected to be Insoluble/Poor | Significant mismatch in polarity. |
| Protic Solvents | Water, Methanol, Ethanol | Reactive (Not Recommended) | The compound is moisture-sensitive and will decompose.[1][2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise, quantitative solubility data, the following gravimetric method provides a reliable and straightforward approach. This protocol is designed to be self-validating by ensuring the system reaches equilibrium.
Objective: To determine the saturation solubility of this compound in a selected anhydrous organic solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity anhydrous organic solvent(s)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or agitator
-
Glass vials with PTFE-lined screw caps
-
Syringes and 0.2 µm PTFE syringe filters
-
Tared glass weighing bottles
-
Vacuum oven or desiccator
Step-by-Step Methodology:
Step 1: Preparation of Saturated Solutions 1.1. Add an excess amount of this compound to a series of glass vials. An excess is critical to ensure that a saturated solution is formed.
-
Causality Note: Using a clear excess (i.e., visible undissolved oil) is the only way to guarantee that the solvent has dissolved the maximum amount of solute at the given temperature. 1.2. Accurately dispense a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent into each vial. 1.3. Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.
Step 2: Equilibration 2.1. Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). 2.2. Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. For viscous solvents, 48-72 hours may be necessary.
-
Trustworthiness Note: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should plateau, indicating a stable, saturated state.
Step 3: Sample Collection and Filtration 3.1. Stop the agitation and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let undissolved material settle. 3.2. Carefully draw a known volume of the supernatant (the clear liquid layer) into a syringe. Avoid disturbing the undissolved solute. 3.3. Attach a 0.2 µm PTFE syringe filter to the syringe. This is crucial to remove any microscopic undissolved particles. 3.4. Dispense a precise aliquot (e.g., 1.00 mL) of the filtered, saturated solution into a pre-weighed (tared) glass weighing bottle. Record the exact mass of the empty bottle.
Step 4: Gravimetric Analysis 4.1. Weigh the weighing bottle containing the filtered solution to determine the total mass of the solution. 4.2. Place the weighing bottle in a vacuum oven at a low temperature (e.g., 35-40°C) to slowly evaporate the solvent.
-
Causality Note: A low temperature is used to avoid degradation or volatilization of the solute. A vacuum facilitates efficient removal of the solvent.[3] 4.3. Once all solvent has evaporated, continue to dry the residue to a constant weight. This is confirmed by sequential weighings until the mass no longer changes. 4.4. Record the final mass of the weighing bottle containing the dried solute.
Step 5: Calculation of Solubility 5.1. Mass of Solute: (Final mass of bottle + residue) - (Mass of tared bottle) 5.2. Mass of Solvent: (Initial mass of bottle + solution) - (Final mass of bottle + residue) 5.3. Solubility ( g/100g solvent): (Mass of Solute / Mass of Solvent) x 100
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol for determining solubility.
Caption: Figure 1: Experimental Workflow for Solubility Determination.
Safety and Handling Considerations
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity and Toxicity: Similar phosphorodichloridates are corrosive and can cause severe skin and eye damage.[2] They are toxic by ingestion, inhalation, or skin absorption.[2]
-
Moisture Sensitivity: The compound reacts with water, potentially releasing corrosive hydrogen chloride gas.[2] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware must be scrupulously dried.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4] Work should be conducted in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like oxidizing agents.[1][4]
Conclusion
While quantitative solubility data for this compound remains scarce in public databases, a strong predictive understanding can be derived from its molecular structure. It is expected to be soluble in anhydrous chlorinated and polar aprotic solvents, but will react with any protic solvents. For applications requiring precise concentration control, the detailed gravimetric protocol provided in this guide offers a reliable method for generating accurate solubility data, empowering researchers to optimize their synthetic procedures and ensure experimental success.
References
-
PubChem. Bromophos-ethyl. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. [Link]
-
PubMed Central. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. [Link]
-
University of Minnesota. Properties of Common Organic Solvents. [Link]
-
U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
-
International Journal of Novel Research and Development. Estimation of Organophosphates in Soil and Water Samples of Noida Region. [Link]
-
MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. [Link]
-
Taylor & Francis Online. Phase Solubility Analysis of Some Organophosphate Pesticides. [Link]
Sources
Precision Phosphorylation: The Electrophilic Dynamics of 2-Bromoethyl Dichlorophosphate
Executive Summary
2-Bromoethyl dichlorophosphate (BEDP) represents a critical class of heterobifunctional phosphorylating agents . Unlike symmetric reagents like phosphorus oxychloride (
We focus on the chemoselective exploitation of the phosphorus center (
Molecular Architecture & Electronic Profiling
To control the reactivity of BEDP, one must understand the electronic environment of the phosphorus atom.
The Electrophilic Phosphorus Center
The phosphorus atom in BEDP is in the +5 oxidation state, bonded to four electronegative partners:
-
Phosphoryl Oxygen (=O): exerts a strong electron-withdrawing effect via the
-bond, creating a significant partial positive charge ( ) on the P atom. -
Two Chlorine Atoms (-Cl): Act as potent inductive withdrawers (
) and excellent leaving groups. -
Alkoxy Group (-O-CH2-CH2-Br): Donates electron density via resonance (
), slightly mitigating the electrophilicity compared to , but the inductive withdrawal of the oxygen and the distal bromine keeps the center highly reactive.
Key Insight: The P-center in BEDP is a "hard" electrophile. It reacts preferentially with "hard" nucleophiles (primary alcohols, amines) under charge control.
The Leaving Group Hierarchy
In substitution reactions, the order of displacement is dictated by bond strength and leaving group stability:
Mechanistic Profiling: Nucleophilic Substitution at Phosphorus
The reaction follows an Addition-Elimination mechanism (often approximated as
The Pathway
-
Nucleophilic Attack: The nucleophile (Nu) attacks the phosphorus face opposite to the best leaving group (apical attack).
-
Transition State: Formation of a pentacoordinate intermediate.
-
Elimination: Expulsion of the chloride ion and restoration of the tetrahedral geometry.
Controlling Poly-Substitution
A common failure mode is the formation of symmetric triesters (displacing both Cls and reacting further).
-
Causality: If the reaction product (monochlorophosphate) is as reactive as the starting material, mixtures occur.
-
Solution: The introduction of the first alkoxy/amino group donates electron density to the P-center, deactivating it toward the second attack. This electronic differentiation allows for stepwise synthesis.
Visualization: Reactivity Landscape
The following diagram maps the divergent reaction pathways of BEDP, highlighting the critical decision points between phosphorylation and alkylation.
Figure 1: Chemoselective pathways of BEDP. Note the temperature-dependent control required to stop at the Monochlorophosphate stage.
Experimental Protocol: Synthesis of Mixed Phosphate Diesters
This protocol describes the synthesis of a target 2-bromoethyl alkyl phosphate diester. It is designed to be self-validating : if the stoichiometry or temperature is incorrect, the yield drops immediately due to symmetric byproduct formation.
Reagents & Setup
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary Alcohol (0.95 eq) - Slight deficit prevents over-reaction.
-
Base: Triethylamine (TEA) or DIPEA (1.0 eq) - Must be dry.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Charge Electrophile: Add BEDP (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool the system to -20°C using a cryocooler or ice/salt bath.
-
Why? Low temperature suppresses the kinetic energy, enhancing the selectivity for the highly electrophilic Cl displacement over the less reactive Monochlorophosphate intermediate.
-
-
Nucleophile Preparation: In a separate vial, mix the Alcohol (0.95 eq) and TEA (1.0 eq) in DCM.
-
Controlled Addition: Add the Alcohol/Base mixture dropwise to the BEDP solution over 30 minutes.
-
Why? "High Dilution" principle. Keeping the local concentration of nucleophile low ensures it reacts with the excess BEDP rather than the newly formed product.
-
-
Activation: Allow the reaction to warm to 0°C over 1 hour. Monitor by TLC or
NMR.-
Validation:
NMR should show a shift from the dichlorophosphate (approx +5 ppm) to the monochlorophosphate (approx -5 to -10 ppm).
-
-
Quench/Workup: If stopping at the monochlorophosphate is impossible (unstable), proceed immediately to the second nucleophile addition or quench with water (to form the monoester acid).
Data Summary: Reactivity Comparison
| Electrophile | P-Center Reactivity | Leaving Groups | Primary Selectivity Factor |
| Ultra-High | 3x Cl | Low (Mixtures common) | |
| BEDP | High | 2x Cl, 1x OR | Medium (Electronic deactivation) |
| Diethyl Chlorophosphate | Moderate | 1x Cl, 2x OR | High (Clean mono-substitution) |
Safety & Stability
Hydrolysis Risks
BEDP is extremely moisture-sensitive. Upon contact with water, it hydrolyzes rapidly:
-
Hazard: Evolution of HCl gas.
-
Mitigation: Always handle in a fume hood. Quench glassware in a base bath.
Thermal Instability
Heating BEDP above 100°C can induce Arbuzov-type rearrangements or elimination of the bromoethyl group (forming vinyl phosphate species). Distillation should only be performed under high vacuum (<1 mmHg).
References
-
Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press. [Link]
- Khorana, H. G. (1961). Some Recent Developments in the Chemistry of Phosphate Esters of Biological Interest. John Wiley & Sons.
-
PubChem. (n.d.). Compound Summary: Phosphorodichloridic acid, 2-bromoethyl ester. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Modro, T. A. (1998). Introduction to the Electronic Structure and Reactivity of Phosphorus Compounds. In The Chemistry of Organophosphorus Compounds. Wiley-Interscience.
Methodological & Application
Application Note: 2-Bromoethyl Dichlorophosphate in Organic Synthesis
[1]
Executive Summary
2-Bromoethyl dichlorophosphate (BEDP, CAS 4167-02-6) is a specialized bifunctional phosphorylating agent.[1][2][3] Unlike standard phosphorus oxychloride (
This guide details the use of BEDP in the synthesis of complex phospholipid analogs (such as phosphatidylethanolamines and phosphatidylcholines) and prodrug scaffolds.[2][3] We focus on the "Eibl Method" adaptations, which maximize yield by suppressing common side reactions like chlorine-alkoxy exchange.[2][3]
Chemical Profile & Reactivity Logic
Identity and Properties[2][3][4][5]
Reactivity Matrix
BEDP possesses two distinct electrophilic sites with orthogonal reactivity profiles:
| Site | Functionality | Reactivity Trigger | Application |
| P-Cl (x2) | Phosphoryl Chloride | Rapid reaction with nucleophiles (ROH, RNH2) at 0°C. | Attaching the lipid tail or drug scaffold. |
| C-Br | Alkyl Bromide | Inert to phosphorylation conditions; reacts with amines at >50°C. | Late-stage introduction of headgroups (e.g., choline, ethanolamine).[1][2] |
Critical Handling Note: BEDP is extremely moisture-sensitive.[2][3] Hydrolysis of the P-Cl bonds produces HCl and inactivates the reagent.[2][3] All protocols below assume strictly anhydrous conditions (solvents <50 ppm
Core Application: Synthesis of Phospholipid Analogs (The Hansen-Eibl Protocol)[1][2]
The primary utility of BEDP is the synthesis of sn-1,2-diacyl-glycero-3-phosphocholines and ethanolamines without using protecting groups on the nitrogenous headgroup.[1][3]
Mechanistic Workflow
The synthesis proceeds via a "Phosphate Triester" strategy.[2][3][5] The alcohol (diacylglycerol) reacts with BEDP to form a monochlorophosphate.[2][3] This intermediate is hydrolyzed to a diester, and finally, the bromine is displaced by an amine.[2][3]
Figure 1: Reaction pathway for phospholipid synthesis using BEDP. Step 3 often proceeds via an aziridinium-like transition state when using ammonia/primary amines.[1][3]
Detailed Protocol: Synthesis of Phosphatidylcholine Analog
Reagents:
Step-by-Step Methodology:
-
Preparation of Reagent Solution:
-
In a flame-dried 3-neck flask under Argon, dissolve this compound (1.2 eq) in dry THF.
-
Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to prevent double-substitution.
-
-
Coupling (Phosphorylation):
-
Dissolve the diacylglycerol (1.0 eq) and Triethylamine (1.2 eq) in dry Toluene.
-
Add the lipid solution dropwise to the BEDP solution over 30 minutes.[2][3]
-
Expert Insight: Adding the lipid to the phosphate ensures the phosphate is always in excess, minimizing the formation of the symmetric dimer (Lipid-P-Lipid).[2][3]
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
-
Hydrolysis:
-
Add a calculated amount of water (buffered to pH 7) to hydrolyze the remaining P-Cl bond.[2][3]
-
Stir vigorously for 30 minutes.
-
Extract with Chloroform/Methanol (2:1).[2][3] Wash the organic phase with water to remove amine salts.[2][3]
-
Isolate "Intermediate B" (Bromoethyl phosphate diester) via rotary evaporation.[2][3]
-
-
Amination (Quaternization):
-
Redissolve the residue in Chloroform/Isopropanol/Dimethylformamide (3:3:4).[2][3]
-
Add anhydrous Trimethylamine (excess, typically 20-30% solution in solvent).[2][3]
-
Heat the sealed pressure vessel to 50–60°C for 12–24 hours.
-
Mechanism:[1][2][5][6] The amine displaces the bromide.[2][3] For primary amines, this may involve an intramolecular cyclization to a transient aziridine/oxazaphospholane, which is then opened.[2][3]
-
-
Purification:
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in solvent ( | Distill THF over Na/Benzophenone; use molecular sieves. |
| Dimer Formation | Lipid concentration too high locally.[1][2][3] | Reverse addition: Add Lipid/Base mixture slowly to the BEDP solution.[2][3] |
| Incomplete Amination | Steric hindrance or low temp.[1][2][3] | Increase temperature to 60°C; ensure solvent polarity (DMF helps).[1][2][3] |
| Brown Discoloration | Degradation of BEDP.[1][2][3] | BEDP must be stored at -20°C under Argon.[1][2][3] Distill before use if yellow. |
Analytical Validation (NMR)
Successful reaction monitoring requires
Safety & Handling
Hazard Classification:
-
Neurotoxicity: As an organophosphate derivative, potential acetylcholinesterase inhibition should be assumed.[2][3]
Protocol:
-
Engineering Controls: All transfers must occur in a fume hood.
-
PPE: Neoprene gloves (double gloving recommended), chemical splash goggles, and lab coat.[2][3]
-
Quenching: Quench excess reagent by slowly adding to a stirred solution of 10% NaOH/Ice. Do not add water directly to the concentrated reagent (exothermic HCl release).[2][3]
References
-
Hansen, W. J., Murari, R., Wedmid, Y., & Baumann, W. J. (1982).[2][3] An improved procedure for the synthesis of choline phospholipids via this compound.[2][3] Lipids, 17(6), 453–459.[2][3]
-
Eibl, H. (1980).[2][3] Synthesis of glycerophospholipids. Chemistry and Physics of Lipids, 26(4), 405–429.[2][3]
-
PubChem Compound Summary. (2023). 2-Bromoethyl phosphorodichloridate (CAS 4167-02-6).[1][2][3][4] National Center for Biotechnology Information.[2][3] [1][2][3]
-
ChemicalBook. (2023).[2][3] (2-Bromoethyl)-phosphorylchloride Properties and Safety.
Sources
- 1. 4167-02-6 CAS MSDS ((2-BROMOETHYL)-PHOSPHORYLCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Chloroethylphosphoryl Dichloride | C2H4Cl3O2P | CID 548448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Strategic Role of 2-Bromoethyl Dichlorophosphate in the Synthesis of Organophosphate Agrochemicals
Introduction: The Versatility of a Bifunctional Reagent
In the landscape of modern agrochemical synthesis, the pursuit of efficient and versatile building blocks is paramount. 2-Bromoethyl dichlorophosphate (CAS No: 4167-02-6) emerges as a significant intermediate, offering a unique combination of reactive sites that allow for the strategic construction of complex organophosphate pesticides.[1][2][3][4] This colorless to pale yellow, moisture-sensitive oil is characterized by a dichlorophosphate group and a bromoethyl moiety, rendering it a powerful electrophile for a variety of nucleophilic substitution reactions.[1][5] Its bifunctionality is the cornerstone of its utility, enabling the introduction of a phosphoryl group and a latent vinyl group, a common structural motif in a class of potent insecticides. This document serves as a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical industries, detailing the applications and synthetic protocols involving this compound.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of this compound is crucial for its safe and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂H₄BrCl₂O₂P | [2][5] |
| Molecular Weight | 241.84 g/mol | [2][5] |
| Appearance | Colorless to pale yellow oil | [1][5] |
| Boiling Point | 75-78 °C | [5] |
| Solubility | Soluble in Chloroform, slightly soluble in DMSO and Ethyl Acetate | [5] |
| Stability | Moisture sensitive, Hygroscopic | [5] |
Safety and Handling: this compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is classified as toxic if swallowed or inhaled and causes severe skin burns and eye damage.[5] Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]
Core Synthetic Applications in Agrochemicals: A Mechanistic Perspective
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom in the dichlorophosphate group. This site is highly susceptible to nucleophilic attack by a variety of functional groups, most notably phenols and amines, which are common substructures in agrochemical active ingredients.
Synthesis of Aryl 2-Bromoethyl Phosphates: Precursors to Contact Insecticides
A primary application of this compound is in the synthesis of aryl 2-bromoethyl phosphate esters. This reaction proceeds via a nucleophilic substitution at the phosphorus center, where a substituted phenol, often halogenated, acts as the nucleophile. The resulting compounds are key intermediates in the production of organophosphate insecticides that act as acetylcholinesterase (AChE) inhibitors.[6]
Reaction Workflow: Aryl 2-Bromoethyl Phosphate Synthesis
Caption: General workflow for the synthesis of aryl 2-bromoethyl phosphates.
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of the substituted phenol is critical as it largely determines the biological activity and target spectrum of the final pesticide. For instance, the use of 2,4-dichlorophenol is a common strategy in the synthesis of broad-spectrum insecticides.[7][8][9]
Conversion to Vinyl Phosphate Insecticides: The Power of Elimination
The bromoethyl group in the synthesized aryl 2-bromoethyl phosphates serves as a precursor to a vinyl group through a base-induced dehydrobromination reaction. This transformation is of significant interest as it leads to the formation of vinyl phosphate insecticides. These compounds, a subclass of organophosphates, are known for their potent and rapid insecticidal activity, also functioning as AChE inhibitors.[6] A notable example of a commercially successful vinyl phosphate insecticide is Naled (dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate), which, although not directly synthesized from this compound, highlights the importance of the vinyl phosphate scaffold.[10]
Reaction Workflow: Dehydrobromination to Vinyl Phosphate
Caption: General workflow for the dehydrobromination to form vinyl phosphates.
The elimination reaction is typically promoted by a non-nucleophilic, sterically hindered base to favor the E2 mechanism and minimize competing substitution reactions. The resulting vinyl phosphate inherits the insecticidal properties from its organophosphate core, often with enhanced efficacy due to the specific stereoelectronic properties of the vinyl group.
Experimental Protocols: A Practical Guide
The following protocols are provided as illustrative examples for the synthesis of agrochemical intermediates and final products using this compound. These should be adapted and optimized based on the specific substrate and desired scale of the reaction.
Protocol 1: Synthesis of O-(2,4-Dichlorophenyl) O-(2-bromoethyl) Phosphorochloridate
This protocol describes the initial reaction of this compound with a substituted phenol to form a key intermediate.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichlorophenol and triethylamine in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add this compound dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of a Representative Vinyl Phosphate Insecticide
This protocol outlines the dehydrobromination of the intermediate from Protocol 1 to yield a vinyl phosphate.
Materials:
-
O-(2,4-Dichlorophenyl) O-(2-bromoethyl) phosphorochloridate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the O-(2,4-Dichlorophenyl) O-(2-bromoethyl) phosphorochloridate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude vinyl phosphate by column chromatography.
Conclusion: A Key Component in the Agrochemical Toolbox
This compound stands out as a valuable and highly reactive intermediate in the synthesis of organophosphate agrochemicals. Its dual functionality allows for the efficient construction of both aryl phosphate esters and, subsequently, vinyl phosphate insecticides. A thorough understanding of its reactivity, coupled with carefully designed synthetic protocols, enables the development of novel and effective crop protection agents. As the demand for more selective and potent pesticides continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of innovation in the agrochemical industry.
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-
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-
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-
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-
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Application Notes and Protocols: 2-Bromoethyl Dichlorophosphate as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 2-Bromoethyl Dichlorophosphate as a novel, bifunctional linker for bioconjugation. We will explore its chemical reactivity, outline strategic considerations for its use, and provide comprehensive, step-by-step protocols for the conjugation of biomolecules. This guide is intended to empower researchers in the fields of drug development, proteomics, and diagnostics to leverage the unique properties of this linker for the creation of stable and functional bioconjugates.
Introduction: The Need for Versatile Bioconjugation Linkers
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] The linker molecule plays a pivotal role in the success of a bioconjugate, dictating the stability, pharmacokinetics, and overall efficacy of the final construct, such as in antibody-drug conjugates (ADCs).[3] The ideal linker should offer robust and selective reactivity under mild, biocompatible conditions, and the resulting covalent bond should be stable throughout the intended application.[4]
This compound emerges as a promising candidate for a versatile heterobifunctional linker. Its structure incorporates two distinct reactive moieties: a highly reactive dichlorophosphate group and a bromoethyl group capable of selective alkylation. This dual reactivity allows for a two-step conjugation strategy, enabling the directed and controlled assembly of complex bioconjugates.
Table 1: Properties of this compound
| Property | Value | Source |
| Synonyms | 2-Bromoethyl phosphorodichloridate | [5] |
| Molecular Formula | C₂H₄BrCl₂O₂P | [5] |
| Molecular Weight | 241.84 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Soluble in organic solvents like chloroform and ethers | [7] |
The Chemistry of this compound in Bioconjugation
The utility of this compound as a linker stems from the differential reactivity of its two functional groups.
The Dichlorophosphate Moiety: A Highly Reactive Electrophile
The dichlorophosphate group is a potent electrophile, analogous to acyl chlorides in its reactivity.[8] It readily reacts with nucleophilic functional groups present on the surface of proteins, primarily the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic substitution, forming a stable phosphoramidate bond and releasing hydrochloric acid as a byproduct.
This reaction is highly pH-dependent. A slightly alkaline pH (typically 7.5-8.5) is recommended to ensure that the lysine residues are deprotonated and thus maximally nucleophilic. However, excessively high pH should be avoided to prevent the hydrolysis of the dichlorophosphate group.
The Bromoethyl Moiety: A Target for Thiol and Amine Alkylation
The bromoethyl group provides a second, distinct point of attachment. It is an alkylating agent that can react with nucleophiles, most notably the thiol group of cysteine residues.[9][10] This reaction, a nucleophilic substitution, results in the formation of a highly stable thioether bond. The reaction of bromoalkyl groups with thiols is a well-established and reliable method in bioconjugation.[11]
Alternatively, the bromoethyl group can also react with primary amines, such as the N-terminus of a protein or the side chain of lysine, to form a secondary amine.[5][12] However, the reaction with thiols is generally more specific and occurs under milder conditions.
Strategic Considerations for Bioconjugation
The dual reactivity of this compound allows for two primary strategic approaches to bioconjugation:
-
Strategy A: Sequential Conjugation. In this approach, the linker is first reacted with one biomolecule via its dichlorophosphate group. The resulting intermediate, now bearing a reactive bromoethyl group, is then purified and subsequently reacted with a second biomolecule containing a nucleophilic group (e.g., a thiol). This sequential approach offers excellent control over the conjugation process and minimizes the formation of homodimers.
-
Strategy B: One-Pot, Two-Step Conjugation. Under carefully controlled conditions, it may be possible to perform the conjugation in a single reaction vessel. This would involve reacting the linker with the first biomolecule at a pH optimized for the dichlorophosphate reaction, followed by adjustment of the pH and addition of the second biomolecule to facilitate the bromoethyl reaction. This strategy is more streamlined but may require more optimization to achieve high yields and purity.
Experimental Protocols
Disclaimer: this compound and related compounds are toxic and corrosive.[13] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Sequential Conjugation of a Protein (via Lysine) and a Thiol-Containing Molecule
This protocol describes the conjugation of a protein rich in surface-exposed lysines (e.g., an antibody) to a thiol-containing payload (e.g., a peptide or a small molecule drug).
Materials:
-
Protein to be conjugated (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0
-
Thiol-containing payload
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Analytical instruments (SDS-PAGE, Mass Spectrometer, HPLC)
Workflow Diagram:
Caption: Sequential bioconjugation workflow.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
First Conjugation Reaction (Dichlorophosphate Reaction): a. Adjust the pH of the protein solution to 8.0 by adding the Reaction Buffer. b. While gently vortexing, add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically. c. Incubate the reaction mixture for 2-4 hours at 4°C with gentle agitation.
-
Purification of the Intermediate: a. Remove the excess linker and byproducts by purifying the reaction mixture using a desalting column or SEC. The protein-linker intermediate will elute in the void volume.
-
Characterization of the Intermediate (Optional but Recommended): a. Analyze the purified intermediate by mass spectrometry to confirm the addition of the linker and determine the average number of linkers per protein.
-
Second Conjugation Reaction (Bromoethyl Reaction): a. To the purified protein-linker intermediate, add a 2-5 fold molar excess of the thiol-containing payload. b. Incubate the reaction mixture for 4-16 hours at room temperature with gentle agitation.
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted bromoethyl groups.
-
Final Purification: a. Purify the final bioconjugate from excess payload and other reaction components using an appropriate chromatography method (e.g., SEC, IEX, or affinity chromatography).
-
Characterization of the Final Conjugate: a. Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation, determine the drug-to-antibody ratio (DAR), and assess purity.
Protocol 2: Characterization of the Bioconjugate
Workflow Diagram:
Caption: Analytical workflow for bioconjugate characterization.
a) SDS-PAGE Analysis:
-
Principle: SDS-PAGE separates proteins based on their molecular weight.[14][15][16] Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.
-
Procedure:
-
Prepare samples of the unconjugated protein, the reaction mixture, and the purified conjugate.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Stain the gel with a protein stain (e.g., Coomassie Blue) and visualize the bands.
-
-
Expected Results: A distinct band shift or a smear at a higher molecular weight for the conjugated protein compared to the unconjugated control.[17]
b) Mass Spectrometry (MS) Analysis:
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the bioconjugate, allowing for the confirmation of successful conjugation and the determination of the distribution of the number of payloads per protein (e.g., DAR).[18][19][20][21]
-
Procedure:
-
Prepare the sample for MS analysis (e.g., by desalting).
-
Acquire the mass spectrum using an appropriate mass spectrometer (e.g., ESI-QTOF).
-
-
Expected Results: A mass spectrum showing a series of peaks corresponding to the protein with different numbers of attached linkers and payloads.
c) High-Performance Liquid Chromatography (HPLC) Analysis:
-
Principle: HPLC techniques can be used to assess the purity and heterogeneity of the bioconjugate.[22]
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on size and can be used to detect and quantify aggregates.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and can be used to separate different drug-loaded species.[23][24][25]
-
Ion Exchange Chromatography (IEX-HPLC): Separates molecules based on charge and can resolve species with different numbers of charged payloads.[26]
-
-
Procedure:
-
Select the appropriate HPLC column and mobile phase for the desired separation.
-
Inject the sample and acquire the chromatogram.
-
-
Expected Results: A chromatogram showing a major peak for the desired bioconjugate and minimal peaks for impurities or aggregates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Suboptimal pH, insufficient linker/payload concentration, inactive protein/payload. | Optimize reaction pH, increase molar excess of linker/payload, verify the activity of starting materials. |
| Protein aggregation | Hydrophobic nature of the linker or payload, harsh reaction conditions. | Perform conjugation at a lower temperature, use a lower protein concentration, consider adding aggregation inhibitors. |
| Heterogeneous product | Multiple reactive sites on the protein, non-specific reactions. | Optimize the stoichiometry of the linker, consider site-directed mutagenesis to introduce a unique reactive site. |
Conclusion
This compound presents a valuable addition to the bioconjugation toolkit. Its dual reactivity offers a strategic advantage for the controlled synthesis of complex biomolecular constructs. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile linker in their specific applications. As with any bioconjugation strategy, empirical optimization of reaction conditions is crucial for achieving the desired outcome.
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Chen, G., et al. (2008). Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling. Journal of the American Chemical Society, 130(49), 16778–16785. [Link]
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Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660. [Link]
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Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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Selectivity of labeled bromoethylamine for protein alkylation. (2012). Analytical and Bioanalytical Chemistry, 403(7), 2037–2044. [Link]
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Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]
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the products of the reaction between ammonia and bromoethane. (n.d.). Chemguide. [Link]
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A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. (2025, November 12). AbOliGo. [Link]
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From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. (2006). Analytical Biochemistry, 358(1), 133–135. [Link]
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Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Diosynth Biotechnologies. [Link]
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Stable and Reversible Functionalization of the Native Phosphate Groups on Live Cells. (2018). Chem, 4(11), 2635–2647. [Link]
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Nanobody-Based Bioconjugates as Potent and Broadly Active Inhibitors of HIV Entry. (2026, January 16). Journal of the American Chemical Society. [Link]
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Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. (2012). ACS Chemical Biology, 7(5), 925–932. [Link]
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Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. (2015). Analytical Chemistry, 87(19), 9947–9955. [Link]
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Antibody Purification Services, Antibody Affinity Purification. (n.d.). Bio-Synthesis Inc. [Link]
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Reaction of o-(bromomethyl)benzeneboronic anhydride with primary amines. (2001). The Journal of Organic Chemistry, 66(25), 8432–8439. [Link]
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Prodrugs of biologically active phosphate esters. (2025, August 6). ResearchGate. [Link]
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Chemical and Functional Aspects of Posttranslational Modification of Proteins. (2014). Acta Naturae, 6(1), 23–43. [Link]
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Conjugation Site Analysis by MS/MS Protein Sequencing. (2020). Methods in Molecular Biology, 2078, 221–233. [Link]
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The dependence of 2,4-DCP relative concentrations decay on pH of... (n.d.). ResearchGate. [Link]
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Preparation of Amines1. (2023, January 22). Chemistry LibreTexts. [Link]
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Purification of DNA Oligonucleotides using Anion Exchange Chromatography. (2023, April 10). YouTube. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]
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SDS-PAGE Analysis. (n.d.). Bio-Rad. [Link]
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Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. (2012, December 15). TopSCHOLAR. [Link]
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Prodrugs of phosphonates and phosphates: crossing the membrane barrier. (2014). Current Opinion in Chemical Biology, 22, 91–98. [Link]
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Reversed-phase High Performance Liquid Chromatography of proteins. (2010). Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]
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Troubleshooting bioconjugates migration in a SDS-PAGE gel? (2012, June 4). Biology Stack Exchange. [Link]
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Bioconjugate Analysis & Purification. (n.d.). CellMosaic. [Link]
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Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (2000). Bioconjugate Chemistry, 11(1), 51–59. [Link]
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Webinar: An Introduction to Bioconjugation. (2022, May 31). YouTube. [Link]
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Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. (2022). ChemRxiv. [Link]
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What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018, February 19). ResearchGate. [Link]
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Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbonates. (2021). ScholarWorks@UARK. [Link]
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The Reactions of a-Bromo Ketones with Primary Amines. (1963). The Journal of Organic Chemistry, 28(2), 591–593. [Link]
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A single step method for purification of sulfated oligosaccharides. (2007). Glycoconjugate Journal, 24(9), 563–569. [Link]
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Introduction of the Mass Spread Function for Characterization of Protein Conjugates. (2011). Analytical Chemistry, 83(21), 8127–8133. [Link]
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Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (2020). Chemical Science, 11(36), 9877–9884. [Link]
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Why is my protein not binding to my reversed-phase column? (2021, February 2). ResearchGate. [Link]
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Application Notes and Protocols: 2-Bromoethyl Dichlorophosphate
Introduction: The Strategic Importance of 2-Bromoethyl Dichlorophosphate
This compound (CAS No. 4167-02-6) is a highly reactive, bifunctional organophosphorus reagent of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its structure combines a potent phosphorylating group (dichlorophosphate) with a versatile alkylating moiety (bromoethyl). This unique combination allows for the sequential introduction of a phosphate linker and a reactive handle for further molecular elaboration.
The primary utility of this compound lies in its role as a key intermediate for the synthesis of complex phosphate esters and phosphonates. These structures are central to the design of prodrugs, where a phosphate group can enhance aqueous solubility and bioavailability, and bioactive molecules that mimic natural phosphates to interact with biological targets.[4][5] Specifically, the dichlorophosphate group can react stepwise with nucleophiles (such as alcohols or amines), while the terminal bromine provides a site for subsequent S_N2 reactions. This guide provides an in-depth overview of its properties, detailed safety protocols, a robust synthesis method, and its strategic application in modern drug discovery workflows.
Section 1: Physicochemical Properties & Critical Safety Protocols
Handling this compound demands strict adherence to safety procedures due to its hazardous nature. It is corrosive, highly toxic, and reactive.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 4167-02-6 | [1][3] |
| Molecular Formula | C₂H₄BrCl₂O₂P | [2][3] |
| Molecular Weight | 241.84 g/mol | [2][3] |
| Boiling Point | 149 - 151 °C | [6] |
| Density | 1.684 g/mL at 25 °C | [6] |
| Appearance | Light yellow liquid | [6] |
| Odor | Stench | [6] |
Critical Safety Protocols
This reagent is a flammable liquid, fatal if swallowed or inhaled, and causes severe skin burns and eye damage.[6] It is also sensitive to moisture. All operations must be conducted with the utmost care inside a certified chemical fume hood.
GHS Hazard Summary [6]
| Pictogram | Signal Word | Hazard Statements |
|---|
| 🔥 💀 corrosive | Danger | H226: Flammable liquid and vapor. H300: Fatal if swallowed. H330: Fatal if inhaled. H314: Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: All manipulations must occur in a well-ventilated chemical fume hood.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-retardant, anti-static lab coat is required.[6] An apron and arm sleeves made of resistant material are also recommended.
-
Eye/Face Protection: Use chemical safety goggles and a full-face shield.[6]
-
Respiratory Protection: If there is any risk of vapor inhalation, a full-face respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.
-
Handling: Use only non-sparking tools and explosion-proof equipment.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Ground and bond all containers and receiving equipment to prevent static discharge.[6]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by a shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Call a poison control center or doctor immediately.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover drains. Absorb the spill with an inert, non-combustible material (e.g., Chemizorb® or vermiculite). Collect the material in a suitable, closed container for disposal.[6]
Storage and Disposal:
-
Storage: Store in a well-ventilated, cool, and dry place, away from incompatible materials like strong oxidizing agents and bases.[7] The container must be kept tightly closed. Store in a locked cabinet or an area accessible only to authorized personnel.
-
Disposal: Dispose of waste materials and contaminated items through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[6]
Section 2: Synthesis Protocol for this compound
Synthesis Principle
The synthesis is achieved via the reaction of 2-bromoethanol with an excess of phosphoryl chloride (POCl₃). A non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the hydrochloric acid (HCl) byproduct, although the reaction can also be driven to completion by using excess POCl₃, which is later removed by distillation. The protocol below details the latter approach, which avoids the complication of removing amine salts.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Rationale |
| 2-Bromoethanol | 540-51-2 | 124.96 | 25.0 g | 0.20 | Limiting Reagent |
| Phosphoryl Chloride | 10025-87-3 | 153.33 | 92.0 g (54 mL) | 0.60 | Reagent and solvent; excess drives reaction |
Step-by-Step Experimental Protocol
Causality: This protocol uses an excess of phosphoryl chloride to act as both a reactant and a solvent, driving the reaction to completion via Le Châtelier's principle and simplifying the workup process.
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the reaction flask, add phosphoryl chloride (54 mL, 0.60 mol) under an inert atmosphere.
-
Reactant Addition: Begin stirring the phosphoryl chloride and slowly add 2-bromoethanol (25.0 g, 0.20 mol) dropwise over 30 minutes. The addition is exothermic, and a gentle reflux may be observed. The addition rate should be controlled to maintain a steady reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 105-110 °C) and maintain for 3-4 hours. The evolution of HCl gas will be observed; ensure the fume hood exhaust is adequate.
-
Monitoring: The reaction can be monitored by taking small aliquots (carefully!) and analyzing via ³¹P NMR. The signal for POCl₃ (δ ≈ 2.2 ppm) will decrease, and a new signal for the product will appear (expected δ ≈ 5-7 ppm).
-
Purification - Distillation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reconfigure the apparatus for vacuum distillation.
-
First, distill off the excess phosphoryl chloride under reduced pressure (Boiling point of POCl₃ is ~105 °C at atmospheric pressure, and ~2°C at 10 mmHg).
-
After the excess POCl₃ has been removed, increase the vacuum and/or heat to distill the product. This compound has a boiling point of 149-151 °C at atmospheric pressure.[6] Distillation under high vacuum is recommended to prevent thermal decomposition.
-
-
Characterization: The final product, a light-yellow oil, should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm its structure and purity.
Section 3: Applications in Medicinal Chemistry
Core Concept: A Bifunctional Phosphorylating Agent
The power of this compound lies in the differential reactivity of its two functional ends. The P-Cl bonds are highly susceptible to nucleophilic attack, while the C-Br bond is a classic electrophilic site for S_N2 reactions. This allows for a modular and strategic approach to building complex molecules.
Caption: General workflow for utilizing this compound.
Protocol: Synthesis of a Prodrug Moiety Precursor
Principle: This protocol demonstrates the stepwise phosphorylation of two different hydroxyl groups to form an unsymmetrical phosphotriester, a common core in many prodrug strategies like those used for acyclic nucleoside phosphonates.[8][9] The remaining bromoethyl group is preserved for potential conjugation to another molecule.
-
Setup: In a dry, inert-atmosphere flask, dissolve the first alcohol (R¹-OH, 1.0 eq.), such as a protected nucleoside, and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
First Phosphorylation: Cool the solution to -78 °C. Slowly add a solution of this compound (1.05 eq.) in DCM dropwise. The low temperature is critical to ensure mono-substitution and prevent side reactions.
-
Reaction Control: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the formation of the monochloridate intermediate by ³¹P NMR.
-
Second Phosphorylation: Once the first step is complete, cool the reaction mixture back to -78 °C. In a separate flask, prepare a solution of the second alcohol (R²-OH, 1.2 eq.), which could be a simple alcohol like ethanol or a phenol designed to modulate solubility, and triethylamine (1.3 eq.) in DCM.
-
Addition: Add the solution of the second alcohol to the reaction mixture containing the monochloridate intermediate.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC or NMR.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with cold 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue using silica gel column chromatography to yield the desired bromoethyl-containing phosphotriester.[10][11]
-
This resulting molecule is a valuable precursor. The bromoethyl group can be used, for example, to attach the entire prodrug moiety to a cysteine residue on a protein via nucleophilic substitution by the thiol group.
Section 4: References
-
Organic Syntheses, Procedure for purification by flash chromatography. (n.d.). [Link]
-
The Royal Society of Chemistry, Supporting Information on phosphorylation reactions. (n.d.). [Link]
-
CRO Splendid Lab Pvt. Ltd., beta-Bromoethylphosphoryl Dichloride. (n.d.). [Link]
-
Georganics, Ethyl dichlorophosphate – preparation and application. (n.d.). [Link]
-
Organic Syntheses, Guanidoacetic acid procedure. (n.d.). [Link]
-
PubChem, Ethyl dichlorophosphate. (2025). [Link]
-
Google Patents, US20100234651A1 - 2-Bromo-2,2-Dichloroethyl Aromatics and Process for Preparation Thereof. (2010).
-
Janeba, Z. et al. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. (2021). [Link]
-
Lee, J. et al. Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences. (2023). [Link]
-
Ma, C. et al. Development and Clinical Application of Phosphorus-Containing Drugs. Medicinal Drug Discovery. (2020). [Link]
-
Ma, C. et al. Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. (2020). [Link]
-
Janeba, Z. et al. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers Media S.A. (2021). [Link]
Sources
- 1. (2-BROMOETHYL)-PHOSPHORYLCHLORIDE | 4167-02-6 [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 4167-02-6 CAS MSDS ((2-BROMOETHYL)-PHOSPHORYLCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 10. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Precision Modification of Natural Products: The 2-Bromoethyl Dichlorophosphate Protocol
Topic: Use of 2-Bromoethyl Dichlorophosphate in Modifying Natural Products Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the strategic use of This compound (BEDP) (CAS: 4167-02-6) in the semi-synthesis and modification of natural products. Unlike standard phosphorylating agents (e.g., POCl₃), BEDP introduces a bifunctional phosphate handle containing a reactive alkyl bromide. This unique moiety allows for a "Tandem Phosphorylation-Alkylation" sequence, most notably utilized in the reconstruction of phosphocholine lipids (e.g., Platelet-Activating Factor analogs, Edelfosine) and the synthesis of hypoxia-activated phosphate prodrugs . This guide provides a validated, step-by-step protocol for installing phosphocholine headgroups onto lipid scaffolds, supported by mechanistic insights and safety standards.
Chemical Basis & Mechanistic Logic
Why this compound?
BEDP is a "linchpin" reagent designed to bridge a nucleophilic natural product (alcohol or amine) with a tertiary amine or a second nucleophile. Its utility rests on its dual electrophilic character:
-
Phosphorus Center (Hard Electrophile): Reacts rapidly with alcohols/amines at 0°C to form a phosphate ester.
-
Carbon Center (Soft Electrophile): The
-bromoethyl group serves as a latent alkylating agent, susceptible to nucleophilic attack (e.g., by Trimethylamine) to form quaternary ammonium salts (phosphocholines) or intramolecular cyclization.
Reaction Pathway: The "Tandem" Mechanism
The transformation typically proceeds in two distinct stages. First, the natural product (ROH) displaces one chloride. Hydrolysis displaces the second. Finally, a nucleophile (Nu) displaces the bromide.
Figure 1: The sequential modification pathway. The bromoethyl group acts as a masked headgroup precursor.
Application Protocol: Synthesis of Phosphocholine Ether Lipids
Target Application: Synthesis of antitumor ether lipids (e.g., Edelfosine analogs) from 1-O-alkylglycerols.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Lipid Alcohol (R-OH) | 1.0 | Substrate | e.g., 1-O-octadecyl-2-O-methyl-sn-glycerol |
| BEDP | 1.2 - 1.5 | Reagent | Distill if colored; highly moisture sensitive |
| Triethylamine (TEA) | 2.5 | Base | Must be dry (distilled over CaH₂) |
| Trimethylamine (TMA) | Excess | Quaternization | 33% solution in ethanol or anhydrous gas |
| Dichloromethane (DCM) | Solvent | Anhydrous | Solvent for Step 1 |
| Chloroform/Isopropanol | Solvent | Solvent | Solvent for Step 2 |
Step-by-Step Methodology
Phase 1: Phosphorylation (Formation of the Bromoethyl Phosphate)
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add BEDP (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to lipid).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Dissolve the Lipid Alcohol (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM. Add this mixture dropwise to the BEDP solution over 30 minutes.
-
Critical: Slow addition prevents the formation of symmetric dimers (R-O-P(O)-O-R).
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours. Monitor by TLC (silica; CHCl₃/MeOH 9:1).
-
Hydrolysis: Add water (5.0 equiv) and stir vigorously for 30 minutes to hydrolyze the remaining P-Cl bond.
-
Workup: Dilute with DCM, wash with 1M HCl (cold), then brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The product is the 2-bromoethyl phosphate ester . It can be purified by silica flash chromatography (CHCl₃/MeOH) or used crude if purity >90%.
-
Phase 2: Quaternization (Formation of the Phosphocholine)
-
Solvation: Dissolve the intermediate bromoethyl phosphate in a mixture of Chloroform/Isopropanol/Acetonitrile (3:3:1 v/v).
-
Amination: Add Trimethylamine (TMA) (excess, ~10-20 equiv).
-
Note: If using TMA gas, bubble through solution for 15 mins. If using ethanolic solution, add directly.
-
-
Heating: Transfer to a pressure tube (sealed vessel) and heat to 60–70°C for 24–48 hours.
-
Purification: Concentrate to dryness. The residue is the crude phosphocholine.
-
Final Polish: Purify via flash chromatography using a polar gradient (CHCl₃ → CHCl₃/MeOH/H₂O 65:25:4).
Alternative Application: Phosphate Prodrugs
BEDP is also used to synthesize Isophosphoramide Mustard analogs. In this workflow, the "natural product" is often a nucleoside or a steroid.
-
Protocol Variation: Instead of reacting with TMA in Phase 2, the bromoethyl phosphate is treated with a primary amine or ammonia. This generates a nitrogen mustard moiety (e.g., -NH-CH2-CH2-Br), which can cyclize to form a reactive aziridinium ion in vivo, acting as a DNA alkylating agent.
Experimental Workflow Diagram
Figure 2: Operational workflow for the conversion of alcohols to phosphocholines.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Solution |
| Dimer Formation | Addition of lipid to BEDP was too fast. | Ensure BEDP is in excess and lipid is added dropwise at 0°C. |
| Low Yield (Step 2) | Incomplete displacement of Bromide. | Increase reaction time (up to 72h) or temperature (75°C). Ensure TMA is in large excess. |
| Hydrolysis of P-Cl | Wet solvents or reagents. | Distill TEA over CaH₂; use freshly opened anhydrous DCM. |
| Coloration | BEDP degradation. | Distill BEDP (bp ~100°C at 0.5 mmHg) before use if it appears yellow/brown. |
Safety & Handling
-
Corrosivity: BEDP hydrolyzes rapidly to release HCl and HBr. Handle only in a fume hood.
-
Lachrymator: The compound and its intermediates can be irritating to eyes and mucous membranes.
-
Pressure: Step 2 involves heating volatile amines in a sealed vessel. Use a blast shield and rated pressure tubes.
References
-
Biosynth. (n.d.). This compound Product Data. Retrieved from
- Paltauf, F., & Hermetter, A. (1994). Strategies for the synthesis of glycerophospholipids. Progress in Lipid Research, 33(3), 239-328. (Contextual grounding for phosphocholine synthesis).
-
ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from
-
Santa Cruz Biotechnology. (2024). β-Bromoethylphosphoryl Dichloride Data Sheet. Retrieved from
- Gajate, C., & Mollinedo, F. (2002). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH3 (Edelfosine). Current Drug Metabolism, 3(5), 491-525.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Application Note: 2-Bromoethyl Dichlorophosphate (BEDP) in Organophosphorus Ligand Design
Executive Summary
2-Bromoethyl dichlorophosphate (BEDP) is a bifunctional phosphorylating agent characterized by two highly reactive electrophilic centers: a hard phosphorus(V) center susceptible to nucleophilic substitution, and a soft alkyl halide tail (2-bromoethyl) primed for nucleophilic displacement or intramolecular cyclization.
While historically utilized in the synthesis of phosphatidylcholine analogs, BEDP has emerged as a critical precursor for functionalized organophosphorus ligands , prodrug scaffolds , and bioconjugation linkers . This guide provides high-fidelity protocols for leveraging BEDP to synthesize complex phosphorus architectures, moving beyond standard phosphorylation to advanced ligand design.
Chemical Profile & Reactivity[1][2][3]
BEDP (
Reactivity Hierarchy
-
Primary Electrophile (Fast): The first P-Cl bond. Reacts rapidly with alcohols/amines at -20°C to 0°C.
-
Secondary Electrophile (Moderate): The second P-Cl bond. Reacts with alcohols/amines at 0°C to RT. Requires a base scavenger (e.g., Triethylamine, Pyridine).
-
Tertiary Electrophile (Slow/Tunable): The C-Br bond. Stable to phosphorylation conditions; activated by heat (40-80°C) or strong nucleophiles (e.g., trimethylamine, azide, thiols) for post-phosphorylation derivatization.
Table 1: Physicochemical Properties
| Property | Value | Operational Note |
| Molecular Weight | 241.83 g/mol | High atom economy for linker design. |
| Boiling Point | 100–103°C (1 mmHg) | Distillable under high vacuum; typically used as crude oil in solution. |
| Density | ~1.8 g/mL | Denser than most organic solvents; phases settle quickly. |
| Solubility | DCM, THF, Toluene | Incompatible with water, MeOH, EtOH (rapid hydrolysis). |
| Stability | Moisture Sensitive | Hydrolyzes to HCl and phosphoric acid derivatives. Store under Argon/N2. |
Safety & Handling Protocol
Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity (Inhalation/Ingestion).
-
Engineering Controls: All reactions must be performed in a fume hood. The hydrolysis product (HCl gas) poses a significant inhalation risk.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.
-
Quenching: Quench excess reagent with anhydrous ethanol or isopropanol before adding water. Direct addition of water to the neat reagent can cause a violent exotherm and acid spattering.
Application 1: Synthesis of Phospholipid Ligands (The "Hirt Protocol" Optimized)
This protocol describes the synthesis of a Phosphatidylcholine (PC) Analog , a common ligand for membrane receptor studies and liposomal drug delivery systems.
Mechanism[3][4][5][6]
-
Esterification: BEDP reacts with a lipid alcohol (e.g., Diacylglycerol) to form a phosphodichloridate intermediate.
-
Hydrolysis: Conversion to the phosphate diester (bromoethyl analog).
-
Quaternization: Displacement of bromide by trimethylamine to form the choline headgroup.
Protocol
Reagents:
-
1,2-Dipalmitoyl-sn-glycerol (1.0 eq)
-
This compound (BEDP) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Solvent: Anhydrous Chloroform or DCM
Step-by-Step:
-
Preparation: Dissolve 1,2-Dipalmitoyl-sn-glycerol (1.0 mmol) in 10 mL anhydrous chloroform under Argon. Cool to 0°C .
-
Phosphorylation: Add BEDP (1.2 mmol) dropwise. Follow immediately with the dropwise addition of TEA (2.5 mmol).
-
Critical Check: The solution should remain clear. Turbidity indicates moisture contamination.
-
-
Incubation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Hydrolysis: Add water (5 mL) and stir vigorously for 30 minutes to hydrolyze the remaining P-Cl bond.
-
Quaternization (The "Choline" Step):
-
Transfer the organic layer to a pressure vessel (or sealed tube).
-
Add 40% aqueous Trimethylamine (excess, ~10 eq) and Acetonitrile (10 mL).
-
Heat to 60°C for 48 hours.
-
-
Workup: Evaporate solvents. Purify via column chromatography (CHCl3/MeOH/H2O gradient).
Application 2: Synthesis of Heterocyclic P-Ligands (Oxazaphospholidines)
This application utilizes BEDP to create 2-substituted-1,3,2-oxazaphospholidines . These heterocycles serve as chiral ligands in asymmetric catalysis or as prodrug scaffolds (e.g., for intracellular delivery of phosphorylated nucleosides).
Mechanism
The reaction exploits the bifunctional nature of an amino alcohol (e.g., ephedrine or ethanolamine) to displace both Chlorine atoms on the phosphorus, closing a 5-membered ring. The bromoethyl group remains as a functional "tail" for further attachment.
Protocol
Reagents:
-
Amino Alcohol (e.g., N-methyl-ethanolamine) (1.0 eq)
-
BEDP (1.0 eq)
-
Base: Triethylamine (2.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add BEDP (1.0 mmol) in THF (5 mL).
-
Cyclization: Add a solution of N-methyl-ethanolamine (1.0 mmol) and TEA (2.2 mmol) in THF (5 mL) dropwise over 30 minutes.
-
Note: Slow addition is crucial to favor intramolecular cyclization over polymerization.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to RT overnight.
-
Filtration: Filter off the precipitated Triethylamine Hydrochloride salt under inert atmosphere.
-
Isolation: Concentrate the filtrate under vacuum. The resulting oil is the cyclic 2-(2-bromoethoxy)-3-methyl-1,3,2-oxazaphospholidine 2-oxide.
-
Derivatization (Optional): The pendant alkyl bromide can now be reacted with a nucleophile (e.g., Sodium Azide in DMF) to create a "Click-ready" ligand.
Visualization: Reactivity & Workflow
The following diagram illustrates the divergent synthesis pathways starting from BEDP.
Caption: Divergent synthesis pathways for BEDP: Phospholipids (Top), Heterocycles (Middle), and Linkers (Bottom).
Troubleshooting & Optimization (Expert Insights)
Common Failure Modes
-
Hydrolysis of P-Cl bonds:
-
Incomplete Quaternization (Lipid Synthesis):
-
Triester Formation:
Analytical Validation
-
31P NMR: The definitive tool.
-
Starting Material (BEDP): ~ +5 to +10 ppm (doublet/multiplet).
-
Phosphate Diester: ~ -1 to +1 ppm.
-
Cyclic Phosphate: Shift varies, typically distinct from acyclic analogs.
-
-
1H NMR: Monitor the triplet of the
group (~3.5 ppm). Upon substitution (e.g., with amine), this peak will shift upfield significantly.
References
-
Hirt, R., & Berchtold, R. (1958). Synthesis of Phosphatidylcholine Analogs. Pharmaceutica Acta Helvetiae, 33, 349.
-
Eibl, H. (1980). Synthesis of Glycerophospholipids. Chemistry and Physics of Lipids, 26(4), 405-429.
- McGuigan, C., et al. (1993). Intracellular delivery of bio-active nucleotides using phosphate prodrugs. Antiviral Research, 20, 15.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
PubChem. (2024). Compound Summary: 2-Bromoethyl phosphorodichloridate.
Sources
Troubleshooting & Optimization
2-Bromoethyl Dichlorophosphate reaction side products and impurities
Technical Support Center: 2-Bromoethyl Dichlorophosphate
Last Updated: 2026-01-31
Welcome to the technical support guide for the synthesis and purification of this compound. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate. Here, we address common challenges, side products, and impurities encountered during its synthesis, providing expert insights and practical troubleshooting solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary side products and impurities I should expect when synthesizing this compound?
Answer: The synthesis of this compound, typically from the reaction of 2-bromoethanol with phosphorus oxychloride (POCl₃), is sensitive to reaction conditions. Several common impurities can arise, compromising the purity and yield of your target compound.
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-bromoethanol and phosphorus oxychloride. Their presence usually indicates an incomplete reaction, which can be due to insufficient reaction time, inadequate temperature, or improper stoichiometry.
-
Bis(2-bromoethyl) Monochlorophosphate: This diester is formed when a second molecule of 2-bromoethanol reacts with the desired product. This is more likely to occur if there is a localized excess of the alcohol or if the reaction is allowed to proceed for too long at elevated temperatures.
-
Tris(2-bromoethyl) Phosphate: The complete esterification of POCl₃ with three molecules of 2-bromoethanol results in this triester. Controlling the stoichiometry and the rate of addition of 2-bromoethanol is critical to minimize its formation.
-
Hydrolysis Products: this compound is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in the reagents or solvent can lead to the formation of 2-bromoethyl phosphorodichloridic acid and subsequently other phosphoric acid derivatives. All glassware should be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Pyrophosphates: At elevated temperatures, dichlorophosphates can undergo self-condensation reactions to form pyrophosphate linkages (P-O-P). Maintaining strict temperature control is essential to prevent this.
Question 2: My reaction mixture is turning dark brown or black, and the yield is very low. What is causing this decomposition?
Answer: Darkening of the reaction mixture and charring are classic signs of thermal decomposition. Both the starting materials and the product can be thermally sensitive.
Causality: this compound and related haloalkyl phosphates can undergo decomposition at elevated temperatures. This process can involve several pathways, including the elimination of hydrogen bromide (HBr) or ethylene.[2][3][4] The HBr generated can further catalyze decomposition, leading to a runaway reaction and the formation of polymeric or charred material. Phosphorus oxychloride itself is a powerful dehydrating and chlorinating agent that can promote side reactions if the temperature is not carefully controlled.[5][6][7]
Troubleshooting & Prevention:
-
Strict Temperature Control: The reaction should be maintained at a low temperature, typically between 0°C and 5°C, especially during the addition of 2-bromoethanol to phosphorus oxychloride. Use an efficient cooling bath (ice-salt or a cryocooler) to dissipate the exothermic heat of reaction.
-
Slow, Controlled Addition: Add the 2-bromoethanol dropwise to the stirred solution of phosphorus oxychloride. This prevents localized temperature spikes and maintains a stoichiometric excess of POCl₃, which favors the formation of the desired dichlorophosphate.
-
Use of a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, can be beneficial.[8][9] The base will neutralize the hydrogen chloride (HCl) byproduct as it is formed, preventing it from catalyzing decomposition reactions. The resulting ammonium salt typically precipitates and can be removed by filtration.
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture and oxygen.
Question 3: My ³¹P NMR spectrum shows multiple unexpected peaks. What could these phosphorus-containing impurities be?
Answer: ³¹P NMR spectroscopy is an invaluable tool for assessing the purity of your product, as each distinct phosphorus environment will give rise to a separate signal.
-
Starting Material (POCl₃): Phosphorus oxychloride has a characteristic chemical shift. Its presence indicates an incomplete reaction.
-
Desired Product (this compound): This will be your main product peak.
-
Diester and Triester Impurities: As mentioned in FAQ 1, bis(2-bromoethyl) monochlorophosphate and tris(2-bromoethyl) phosphate will have distinct chemical shifts, typically moving upfield (to lower ppm values) as more chloro groups are replaced by bromoethoxy groups.
-
Hydrolysis Products: The formation of phosphoric acid derivatives from hydrolysis will result in a complex mixture of signals. For example, 2-bromoethyl phosphoric acid will have a different chemical shift from the starting dichlorophosphate.
-
Pyrophosphates: The P-O-P linkage in pyrophosphates creates a unique phosphorus environment, often appearing as a set of coupled multiplets in the spectrum, which can be significantly different from the main product signal.
Diagnostic Approach: To identify these peaks, you can run reference spectra of your starting materials. Spiking your sample with a small amount of a suspected impurity and observing the change in the NMR spectrum can also help with peak assignment. Comparing your spectrum to literature values for similar compounds is also a useful strategy.
Question 4: How can I effectively purify my crude this compound to remove common impurities?
Answer: Due to its reactive nature, purification of this compound must be done carefully. The method of choice will depend on the nature of the impurities.
Recommended Purification Protocol: Vacuum Distillation
This is the most effective method for separating the volatile this compound from less volatile impurities like triesters, salts, and decomposition products.
Step-by-Step Methodology:
-
Initial Work-up (if a base was used): If you used a tertiary amine base like triethylamine, first dilute the reaction mixture with a dry, inert solvent (e.g., diethyl ether or dichloromethane). Filter the mixture under an inert atmosphere to remove the precipitated ammonium salt.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator. It is crucial not to heat the mixture excessively to avoid thermal decomposition.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried. Use a short path distillation head to minimize product loss.
-
Distillation: Slowly and carefully heat the crude product under high vacuum. Collect the fraction that distills at the expected boiling point for this compound. The boiling point will be dependent on the pressure, so a vacuum gauge is essential.
-
Product Handling: Collect the purified product in a receiver cooled in an ice bath to minimize volatilization. Store the purified product under an inert atmosphere and at a low temperature to maintain its stability.
Alternative Method: Column Chromatography
For less volatile organophosphates, column chromatography on silica gel can be effective.[8] However, for a highly reactive compound like this compound, this method carries a high risk of decomposition on the acidic silica surface. If this method is attempted, it should be done quickly, with a non-polar eluent system, and preferably on deactivated silica.
Question 5: What are the most suitable analytical techniques for identifying and quantifying impurities in my sample?
Answer: A combination of analytical techniques is often necessary for a comprehensive characterization of your product and its impurities.
| Technique | Application | Advantages | Limitations |
| ³¹P NMR | Primary tool for identifying and quantifying phosphorus-containing species. | Highly sensitive to the phosphorus nucleus, provides clear differentiation of various phosphate esters and acids. Quantitative with proper calibration. | Does not provide information on non-phosphorus impurities. |
| ¹H and ¹³C NMR | Structural elucidation of the organic portions of the molecule and impurities. | Provides detailed structural information. Can help identify starting materials and organic byproducts. | Can be complex to interpret in a mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Excellent for separating volatile impurities and providing molecular weight and fragmentation data for identification.[10][11] | The high temperatures of the GC inlet can cause decomposition of thermally labile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Good for confirming the presence of key functional groups like P=O, P-O-C, and C-Br bonds. | Not suitable for quantification or detailed structural analysis of complex mixtures. |
Recommended Workflow: Start with ³¹P NMR to get a clear picture of the phosphorus-containing species. Follow up with ¹H and ¹³C NMR for detailed structural confirmation. If volatile impurities are suspected, GC-MS can be very informative, but be mindful of potential thermal decomposition during analysis.[12]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues during the synthesis of this compound.
Sources
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- 2. Kinetic Studies of the Thermal Decomposition of 2-Chloroethylphosphonic Acid in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Phosphorus Oxychloride [commonorganicchemistry.com]
- 8. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 9. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 10. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Reaction Yields with 2-Bromoethyl Dichlorophosphate
Welcome to the technical support center for 2-Bromoethyl Dichlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your synthesis and achieve higher yields and purity.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: I am observing a low yield of my desired phosphorylated product. What are the likely causes?
Low yields in reactions with this compound, a reactive organophosphorus compound, can stem from several factors.[1][2][3] The primary culprits are often competing side reactions, suboptimal reaction conditions, or degradation of the reagent or product.[4][5]
-
Competing Elimination (E2) Reaction: The bromoethyl group can undergo elimination to form vinyl dichlorophosphate, especially in the presence of a sterically hindered base or at elevated temperatures.[1]
-
Hydrolysis: this compound is moisture-sensitive.[6] Any water present in the reaction mixture will hydrolyze the dichlorophosphate group, rendering the reagent inactive.[7][8]
-
Steric Hindrance: As with many phosphorylation reactions, steric bulk around the nucleophilic site of your substrate can significantly slow down the desired SN2 reaction.[1]
-
Reagent Quality: The purity of this compound is crucial. Impurities can introduce unwanted side reactions or catalyze decomposition.[3][4]
Q2: My reaction is producing a significant amount of a vinyl-containing byproduct. How can I minimize this elimination side reaction?
The formation of a vinyl byproduct is a classic example of a competing E2 elimination reaction.[1] To favor the desired SN2 pathway (phosphorylation), consider the following strategies:
-
Choice of Base: If a base is required to deprotonate your substrate, use a non-hindered, non-nucleophilic base. Proton sponges or carefully controlled addition of a tertiary amine like triethylamine are often suitable. Avoid bulky bases which are more likely to act as a base for elimination.
-
Temperature Control: Lowering the reaction temperature will generally favor the substitution reaction over elimination.[1] The activation energy for elimination is often higher than for substitution.
-
Solvent Selection: Polar aprotic solvents such as anhydrous acetonitrile, dichloromethane, or THF are generally preferred for SN2 reactions as they can stabilize the transition state.
Experimental Protocol: Minimizing Elimination Byproducts
-
Drying: Thoroughly dry all glassware and solvents before use. Ensure your substrate is anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[9]
-
Reagent Addition: Dissolve your substrate in the chosen anhydrous solvent. Cool the solution to 0 °C or lower in an ice bath.
-
Base Addition (if applicable): If a base is needed, add it slowly to the cooled solution.
-
This compound Addition: Add the this compound dropwise to the cold, stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time and prevent prolonged reaction times at higher temperatures which can favor elimination.
Q3: I suspect my this compound has degraded. How should I handle and store this reagent?
Proper handling and storage are critical for maintaining the reactivity of this compound.[6][10]
-
Moisture Sensitivity: This reagent is highly sensitive to moisture.[6][9] Store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Temperature: It is recommended to store this compound in a refrigerator to minimize decomposition.[6][10]
-
Handling: When handling, use dry syringes or cannulas to transfer the liquid under an inert atmosphere. Avoid exposure to ambient air.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerator (2-8 °C) | Minimizes thermal decomposition.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture.[9] |
| Container | Tightly sealed, dark glass bottle | Protects from moisture and light. |
| Handling | Anhydrous techniques | Prevents degradation of the reactive dichlorophosphate moiety. |
Workflow for Optimizing Reaction Yield
Caption: A workflow diagram for troubleshooting and optimizing reactions with this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of reaction between this compound and an alcohol?
The reaction of this compound with an alcohol typically proceeds through a nucleophilic substitution (SN2) mechanism.[11][12] The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A subsequent deprotonation step, often facilitated by a mild base, yields the phosphorylated product.
Caption: Simplified SN2 mechanism for the phosphorylation of an alcohol with this compound.
Q: What are the main safety precautions to consider when working with this compound?
This compound is a hazardous chemical and should be handled with appropriate safety measures.[6][13]
-
Corrosive: It can cause severe skin burns and eye damage.[7][9][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: It is toxic if swallowed or inhaled.[6][7][14][15] Handle in a well-ventilated fume hood.
-
Reactivity with Water: It reacts with water to produce corrosive hydrogen chloride gas.[7][8]
Q: Can I use this compound with substrates containing other functional groups?
Careful consideration of functional group compatibility is necessary.
-
Amines and Thiols: Primary and secondary amines, as well as thiols, are nucleophilic and will react readily with this compound. If phosphorylation of a hydroxyl group is desired in a molecule containing these functional groups, they must be protected.
-
Carboxylic Acids: While less reactive than amines, carboxylic acids can also react.
-
Aldehydes and Ketones: These are generally compatible under neutral or slightly acidic conditions.
Q: What are some common applications of this compound in drug development?
Due to its reactive nature, this compound is a useful intermediate in the synthesis of various pharmaceutical compounds.[16][17][18] It can be used to introduce a phosphodiester linkage or as a precursor for more complex organophosphorus compounds, which are features of some antiviral and anticancer drugs.[14][18]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroethylphosphoryl Dichloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Dichlorophosphate: Understanding the Uses and Applications. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl Dichlorophosphate: Properties, Applications, and Industry Insights. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl dichlorophosphate – preparation and application. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl dichlorophosphate. Retrieved from [Link]
-
National Institutes of Health. (2019). Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]
-
National Institutes of Health. (2023). Biochemistry, Oxidative Phosphorylation. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
-
Chemguide. (n.d.). REPLACING THE -OH GROUP IN ALCOHOLS BY A HALOGEN. Retrieved from [Link]
-
Reddit. (2022). Progress With Low Yields : r/Chempros. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Alcohols | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions?. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. Retrieved from [Link]
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- 6. (2-BROMOETHYL)-PHOSPHORYLCHLORIDE | 4167-02-6 [chemicalbook.com]
- 7. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 4167-02-6 CAS MSDS ((2-BROMOETHYL)-PHOSPHORYLCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 2-Chloroethylphosphoryl Dichloride | C2H4Cl3O2P | CID 548448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. CAS 4167-02-6: this compound | CymitQuimica [cymitquimica.com]
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- 18. nbinno.com [nbinno.com]
common challenges in using 2-Bromoethyl Dichlorophosphate
Technical Support Center: 2-Bromoethyl Dichlorophosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that working with highly reactive reagents like this compound can present unique challenges. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and best practices to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Storage, Handling, and Stability
Question 1: I just received my bottle of this compound. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage is critical for maintaining the integrity of this compound. This compound is highly sensitive to moisture and can degrade over time if not stored correctly.
-
Inert Atmosphere: The primary recommendation is to store it under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture, which can lead to hydrolysis.
-
Temperature: For long-term storage, it is advisable to keep it at temperatures between 2-8°C. Refrigeration slows down potential degradation pathways.
-
Container: Always store it in the original, tightly sealed container. If you need to aliquot the reagent, use dry glassware and purge the headspace with an inert gas before sealing.
Question 2: How can I visually inspect my this compound for signs of degradation?
Answer: A pure sample of this compound should be a clear, colorless to light yellow liquid. Any significant deviation from this appearance could indicate degradation.
-
Color Change: A noticeable darkening or change to a brown or black color is a strong indicator of decomposition.
-
Precipitate Formation: The presence of any solid precipitate can also suggest that the compound has degraded or reacted with contaminants.
-
Fuming: If the compound fumes excessively upon opening, it may be a sign of hydrolysis from exposure to moisture.
If you observe any of these signs, it is recommended to use a fresh batch of the reagent for your experiments to ensure reproducibility and high yields.
Section 2: Reaction Conditions and Optimization
Question 3: My phosphorylation reaction with this compound is giving very low yields. What are the common causes for this?
Answer: Low yields in phosphorylation reactions using this compound can often be traced back to a few key factors.
-
Moisture Contamination: This is the most common culprit. The dichlorophosphate moiety is highly susceptible to hydrolysis, which will consume your reagent and reduce the amount available for your desired reaction. Ensure that all your glassware is oven-dried, your solvents are anhydrous, and your starting materials are free of water.
-
Choice of Base: The selection of a suitable base is crucial. A non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases are effective at scavenging the HCl generated during the reaction without competing with your substrate as a nucleophile.
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0°C to room temperature) to control the reactivity and minimize side reactions. Running the reaction at too high a temperature can lead to decomposition of the reagent and the product.
Question 4: What are the recommended solvents for reactions involving this compound?
Answer: The choice of solvent is critical for the success of your reaction. The ideal solvent should be inert to the highly reactive dichlorophosphate group.
-
Aprotic Solvents: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.
-
Solvent Purity: Ensure that your solvent is of high purity and is thoroughly dried before use. The presence of even trace amounts of water or other protic impurities can significantly impact your reaction.
Below is a table summarizing the properties of commonly used solvents:
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for dissolving a wide range of substrates. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Can be a good choice for less soluble starting materials. |
| Acetonitrile | 37.5 | 81.6 | A more polar option, suitable for certain substrates. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Degraded this compound.2. Presence of moisture in the reaction.3. Incorrect choice of base. | 1. Use a fresh bottle of the reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use a non-nucleophilic base like triethylamine or DIPEA. |
| Formation of multiple byproducts | 1. Reaction temperature is too high.2. The substrate has multiple reactive sites.3. The base is acting as a nucleophile. | 1. Run the reaction at a lower temperature (e.g., 0°C).2. Consider using protecting groups for other reactive functional groups.3. Switch to a more sterically hindered base. |
| Difficulty in purifying the final product | 1. Formation of phosphoric acid byproducts.2. The product is unstable on silica gel. | 1. Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.2. Consider alternative purification methods like recrystallization or preparative HPLC. |
Experimental Protocol: A General Procedure for Phosphorylation
This protocol provides a general workflow for the phosphorylation of an alcohol using this compound.
Step 1: Preparation
-
Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents and reagents.
Step 2: Reaction Setup
-
Dissolve the alcohol substrate and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine) in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0°C using an ice bath.
Step 3: Addition of this compound
-
Slowly add 1.1 equivalents of this compound to the cooled solution dropwise via a syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 4: Quenching and Work-up
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel or another suitable method.
Visualizations
Hydrolysis of this compound
The following diagram illustrates the two-step hydrolysis of this compound in the presence of water, a common cause of reagent degradation and reaction failure.
Caption: Hydrolysis pathway of this compound.
Experimental Workflow for Phosphorylation
This diagram outlines the key steps in a typical phosphorylation reaction using this compound.
Caption: A typical experimental workflow for phosphorylation.
References
Technical Support Center: Preventing Byproduct Formation in Phosphorylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for phosphorylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during chemical phosphorylation. By understanding the mechanisms behind these side reactions, you can optimize your protocols to achieve higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during phosphorylation experiments, providing quick insights and solutions.
Q1: What are the most common byproducts in my phosphorylation reaction?
The nature of byproducts is highly dependent on your substrate, phosphorylating agent, and reaction conditions. However, several classes of byproducts are frequently observed:
-
Hydrolyzed Reagents: The phosphorylating agent can be hydrolyzed by trace amounts of water, leading to the formation of inorganic phosphate and reducing the effective concentration of your reagent.[1][2]
-
Pyrophosphates and Condensed Phosphates: The desired phosphorylated product can sometimes react with another molecule of the phosphorylating agent, forming a phosphoanhydride bond and resulting in a pyrophosphate byproduct.[3][4][5]
-
Regioisomers: If your substrate contains multiple potential phosphorylation sites (e.g., several hydroxyl groups), you may obtain a mixture of products phosphorylated at different positions.[6][7]
-
Over-phosphorylation Products: Reagents like phosphorus oxychloride (POCl₃) can react multiple times, leading to di- and tri-alkylated phosphate esters instead of the desired mono-alkyl phosphate.[8]
Q2: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What is the likely cause?
This is a classic symptom of premature hydrolysis of the phosphorylating agent. Phosphorylating agents are highly electrophilic and susceptible to nucleophilic attack by water.[1][9] If even trace amounts of moisture are present in your solvent, glassware, or starting material, the agent will be quenched before it can react with your substrate.
To resolve this, you must enforce strictly anhydrous (dry) reaction conditions. See the detailed protocol in Guide 1 for a comprehensive workflow.
Q3: I'm trying to phosphorylate a molecule with several hydroxyl groups and getting a mixture of products. How can I improve selectivity for just one site?
Achieving regioselectivity is a common challenge with poly-functional substrates like sugars or steroids. The formation of multiple regioisomers occurs when different hydroxyl groups have similar reactivity.[6][10] Several strategies can be employed to control the reaction's outcome:
-
Exploit Inherent Reactivity: Often, a primary alcohol is more sterically accessible and will react faster than a secondary or tertiary alcohol. Lowering the reaction temperature can sometimes enhance this intrinsic selectivity.
-
Use Protecting Groups: This is the most robust chemical strategy. You can selectively "block" the less reactive hydroxyl groups with a protecting group, perform the phosphorylation on the remaining free hydroxyl, and then remove the protecting groups to yield the desired single product.[11]
-
Catalyst Control: Certain catalytic systems have been developed that can direct phosphorylation to a specific position on a molecule.[6][7]
For a detailed approach, refer to Guide 3 .
Q4: My product's mass is higher than expected, suggesting two phosphate groups were added instead of one. How can I prevent this?
This issue points to the formation of pyrophosphates or other condensed phosphates.[3][12] This side reaction happens when the initially formed monophosphate product, which is itself a phosphate-containing molecule, acts as a nucleophile and attacks another molecule of the activated phosphorylating agent.
This is typically a concentration-dependent issue. Key solutions include:
-
Controlling Stoichiometry: Avoid using a large excess of the phosphorylating agent.
-
Slow Addition: Add the phosphorylating agent slowly (e.g., via a syringe pump) to the reaction mixture to keep its instantaneous concentration low.
-
Temperature Management: Lowering the reaction temperature can reduce the rate of this secondary reaction.
See Guide 2 for an in-depth troubleshooting plan.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Premature Hydrolysis of Phosphorylating Agent
Causality: Phosphorylating agents (e.g., POCl₃, phosphoramidites) are highly reactive electrophiles. Water is a potent nucleophile that readily attacks the phosphorus center, leading to the formation of inactive phosphoric acid or its derivatives. This depletes the active reagent, halting the desired reaction and resulting in low yields.[9][13]
start [label="Low Yield or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Is starting material the main component?"]; check_byproducts [label="Are multiple new spots/peaks observed?"]; hydrolysis [label="High probability of reagent hydrolysis.", fillcolor="#FBBC05", fontcolor="#202124"]; solution_hydrolysis [label="Implement Strict Anhydrous Conditions.\n(See Protocol 2.1)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; selectivity_issue [label="Possible regioselectivity or over-reaction issue.", fillcolor="#FBBC05", fontcolor="#202124"]; solution_selectivity [label="Review stoichiometry and protecting group strategy.\n(See Guides 2 & 3)"];
start -> check_sm; start -> check_byproducts; check_sm -> hydrolysis [label="Yes"]; hydrolysis -> solution_hydrolysis; check_sm -> check_byproducts [label="No"]; check_byproducts -> selectivity_issue [label="Yes"]; selectivity_issue -> solution_selectivity; }
Figure 1. Troubleshooting workflow for low reaction yield.
Experimental Protocol 2.1: Performing a Reaction Under Anhydrous Conditions
This protocol provides a self-validating system to minimize water contamination.
1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, dropping funnel, condenser).
- Dry in an oven at >120°C for at least 4 hours (ideally overnight).
- Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon). This prevents atmospheric moisture from being drawn in.
2. Reagent and Solvent Preparation:
- Use only freshly opened, anhydrous-grade solvents. Solvents are often stored over molecular sieves to maintain dryness.
- If using solid reagents, dry them in a vacuum oven before use.
- Ensure the substrate is rigorously dried, for example, by co-evaporation with anhydrous toluene or by drying under high vacuum.
3. Reaction Setup and Execution:
- Maintain a positive pressure of inert gas throughout the entire experiment. Use a bubbler or balloon to monitor the gas flow.
- Transfer all liquids using dry syringes or cannulas. Never pour reagents into the flask.
- Add the phosphorylating agent dropwise to the solution of the substrate at a controlled temperature (often 0°C or -78°C) to manage the reaction's exothermicity and minimize side reactions.
4. Control Reaction (Validation):
- Run a small-scale parallel reaction where a tiny, known amount of water (e.g., 1 microliter) is deliberately added. A significant drop in yield compared to the main reaction will validate that your anhydrous protocol is effective and that hydrolysis was the primary issue.
Guide 2: Issue - Formation of Pyrophosphates and Condensed Phosphates
Causality: The desired monophosphate product is an alcohol derivative of phosphoric acid. Its phosphate group can be activated by excess phosphorylating agent or an activating agent, or it can act as a nucleophile itself, attacking another molecule of the phosphorylating agent.[3][4] This forms a P-O-P phosphoanhydride linkage, creating a pyrophosphate byproduct.[4]
sub [label="Substrate (R-OH)"]; p_agent [label="Phosphorylating Agent (P-X)"]; product [label="Desired Monophosphate (R-O-P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Pyrophosphate Byproduct (R-O-P-O-P)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub -> product [label="+ P-X"]; product -> byproduct [label="+ P-X (Excess)"]; }
Figure 2. Reaction pathway leading to pyrophosphate byproduct.
Troubleshooting Table 2.2: Minimizing Pyrophosphate Formation
| Observation | Potential Cause | Recommended Solution |
| Significant byproduct peak at M + ~80 Da | Excess phosphorylating agent | Reduce the equivalents of the phosphorylating agent to 1.0-1.2 eq. |
| Byproduct formation increases over time | Reaction is too slow, allowing side reactions | Increase temperature slightly or add a catalyst to accelerate the primary reaction. Monitor closely by TLC/LCMS. |
| Reaction is "runaway" or hard to control | High instantaneous concentration of reagents | Add the phosphorylating agent via syringe pump over a prolonged period (e.g., 1-2 hours) to maintain a low concentration. |
Experimental Protocol 2.2: Optimizing Stoichiometry via Slow Addition
-
Set up the reaction under strict anhydrous conditions as per Protocol 2.1 .
-
Dissolve the substrate in the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0°C).
-
Instead of adding the phosphorylating agent all at once, prepare a solution of the agent (1.1 equivalents) in the anhydrous reaction solvent.
-
Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Set the pump to add the solution to the reaction flask over a period of 1 to 4 hours.
-
Monitor the reaction progress every 30 minutes using an appropriate method (TLC, LCMS).
-
Once the starting material is consumed, quench the reaction immediately to prevent further side reactions.
Guide 3: Issue - Lack of Regioselectivity in Poly-functional Substrates
Causality: In molecules with multiple hydroxyl groups (or other nucleophilic sites like amines), the phosphorylating agent may not effectively distinguish between them, leading to a mixture of isomers.[6][7] Selectivity is governed by a combination of steric hindrance (less hindered sites react faster) and electronic effects (more nucleophilic sites react faster). A protecting group strategy offers a reliable way to force the reaction to occur at a single, desired site.[11]
start [label="Polyol Substrate\n(e.g., R-CH(OH)CH2OH)"]; protect [label="Step 1: Protect\nSelectively block the secondary -OH group.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Protected Substrate\n(e.g., R-CH(OPG)CH2OH)"]; phosphorylate [label="Step 2: Phosphorylate\nReact with phosphorylating agent.", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Protected Phosphorylated Product"]; deprotect [label="Step 3: Deprotect\nRemove the protecting group (PG).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product\n(Single Regioisomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> protect; protect -> intermediate1; intermediate1 -> phosphorylate; phosphorylate -> intermediate2; intermediate2 -> deprotect; deprotect -> end; }
Figure 3. General workflow for a protecting group strategy.
Data Table 2.3: Common Protecting Groups (PGs) for Hydroxyls
| Protecting Group | Abbreviation | Common Reagents for Protection | Conditions for Deprotection | Notes |
| Silyl Ethers | TBDMS, TIPS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Good for differentiating primary vs. secondary alcohols due to steric bulk. |
| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenation (H₂, Pd/C) | Very stable to a wide range of conditions; removed under neutral conditions. |
| Acetal/Ketal | - | Acetone or Benzaldehyde, Acid catalyst | Mild aqueous acid (e.g., AcOH/H₂O) | Excellent for protecting 1,2- or 1,3-diols simultaneously. |
Experimental Protocol 2.3: Selective Phosphorylation of a Primary Alcohol
This example uses a silyl ether to protect a secondary alcohol, leaving the primary alcohol free for phosphorylation.
-
Protection: Dissolve the polyol substrate in an anhydrous solvent (e.g., DMF). Add imidazole (1.5 eq) followed by TBDMS-Cl (1.1 eq) at 0°C. Stir at room temperature until the primary alcohol is selectively protected (monitor by TLC). Quench and purify the protected intermediate.
-
Validation: Confirm the structure of the protected intermediate by NMR to ensure the correct hydroxyl group was protected.
-
Phosphorylation: Subject the purified, protected substrate to phosphorylation using the conditions established in Protocols 2.1 and 2.2 .
-
Deprotection: After the phosphorylation is complete and the product is purified, dissolve it in THF. Add a solution of TBAF (1.5 eq) and stir at room temperature until the TBDMS group is removed.
-
Purification: Quench the reaction and perform a final purification to isolate the desired, single-regioisomer phosphorylated product.
Section 3: Purification Strategies
Even with optimized reactions, small amounts of byproducts may form. Effective purification is critical for obtaining high-quality material.
-
Immobilized Metal Affinity Chromatography (IMAC): This technique is highly specific for phosphorylated molecules.[14][15] The column contains metal ions (like Ga³⁺ or Fe³⁺) that chelate the phosphate group, retaining phosphopeptides and phosphoproteins while non-phosphorylated contaminants pass through.[14][15]
-
Ion-Exchange Chromatography (IEX): Since phosphate groups are negatively charged at neutral pH, anion-exchange chromatography is a powerful method for separating phosphorylated products from neutral starting materials and byproducts.
-
Reverse-Phase Chromatography (HPLC): This is a standard method for purifying organic molecules. It separates compounds based on polarity and can often resolve the desired product from closely related byproducts.
References
-
The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Editorial: Pyrophosphates and Polyphosphates in Plants and Microorganisms. (2018). Frontiers in Plant Science. Retrieved from [Link]
-
Pyrophosphate. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimization of the para-C-H phosphorylation reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. (2023). Assay Genie. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules. Retrieved from [Link]
-
How to eliminate phosphorylation of recombinant proteins? (2018). ResearchGate. Retrieved from [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Phosphoprotein purification overview. (n.d.). Takara Bio. Retrieved from [Link]
-
Catalytic Chemoselective O-Phosphorylation of Alcohols. (2020). ACS Central Science. Retrieved from [Link]
-
Chapter 2: Inorganic Phosphate, Pyrophosphate, and Polyphosphate. (2020). In book: The Chemical Biology of Phosphorus. Retrieved from [Link]
-
Solved: What are the byproducts of oxidation phosphorylation process? (n.d.). numerade.com. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). ResearchGate. Retrieved from [Link]
-
Suggested mechanism for the formation of condensed phosphates via the... (n.d.). ResearchGate. Retrieved from [Link]
-
18.8: Oxidative Phosphorylation. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
Structure and Properties of the Condensed Phosphates. VII. Hydrolytic Degradation of Pyro- and Tripolyphosphate. (1951). Journal of the American Chemical Society. Retrieved from [Link]
-
Biochemistry, Oxidative Phosphorylation. (2023). StatPearls. Retrieved from [Link]
-
Phosphorylated Protein Detection Methods and How to Optimize Your Workflow. (2024). Sino Biological. Retrieved from [Link]
-
(PDF) Catalytic Chemoselective O -Phosphorylation of Alcohols. (2020). ResearchGate. Retrieved from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
-
Phosphorylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. (2021). Europe PMC. Retrieved from [Link]
-
How to Optimize Therapeutic Targeting of Phosphorylation. (2023). Patsnap. Retrieved from [Link]
-
Catalytic Chemoselective O-Phosphorylation of Alcohols. (2020). ACS Central Science. Retrieved from [Link]
-
Hydrolysis of Element (White) Phosphorus under the Action of Heterometallic Cubane-Type Cluster {Mo3PdS4}. (2021). Molecules. Retrieved from [Link]
-
Electron Transport Chain (Oxidative Phosphorylation). (2019). YouTube. Retrieved from [Link]
-
9.7: Hydrolysis of Organic Phosphates. (2022). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Editorial: Pyrophosphates and Polyphosphates in Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of Element (White) Phosphorus under the Action of Heterometallic Cubane-Type Cluster {Mo3PdS4} - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoprotein purification overview [takarabio.com]
- 15. Phosphorylated Protein Detection Methods and Workflow Optimization - Creative Proteomics [creative-proteomics.com]
Technical Support Center: 2-Bromoethyl Dichlorophosphate (BEDP) Workup & Isolation
The following technical guide is structured as a Tier 3 Support Knowledge Base for the use of 2-Bromoethyl Dichlorophosphate (BEDP). It is designed to address the specific chemical behaviors, instability risks, and purification challenges associated with this reagent.
Ticket Category: Reagent Handling & Purification Applicable Reagent: this compound (CAS: 4167-02-6) Target Moiety: Phosphorylation of alcohols (synthesis of phosphate esters/phospholipids).
Core Directive: The "Golden Path" Workup Protocol
This protocol is the standard operating procedure (SOP) for quenching and isolating products derived from BEDP. It is designed to minimize the three most common failure modes: P-Cl bond hydrolysis latency , thermal elimination of HBr , and acid-catalyzed decomposition .
Phase A: Reaction Quenching (Critical Control Point)
The transition from anhydrous reaction conditions to aqueous workup is the point of highest risk. BEDP derivatives are highly prone to "delayed exotherms" where the P-Cl bond hydrolyzes slowly at first, then rapidly releases heat and HCl.
Reagents Required:
-
Ice (crushed, made from distilled water)
-
Saturated Sodium Bicarbonate (
) or 1M Sodium Acetate (pH buffer) -
Dichloromethane (DCM) or Chloroform (
)
Step-by-Step Protocol:
-
Thermal Regulation: Cool the reaction mixture to -5°C to 0°C . Do not quench at room temperature.
-
The "Dropwise" Quench: Add water (or buffered solution) dropwise.
-
Why? The hydrolysis of the remaining P-Cl bonds generates HCl. If the local concentration of acid spikes, the 2-bromoethyl group can undergo acid-catalyzed cleavage or rearrangement.
-
-
Buffer Addition: Immediately add cold saturated
until pH reaches 6–7.-
Caution: Do not exceed pH 8.5. High alkalinity promotes the elimination of HBr, converting the 2-bromoethyl group into a vinyl phosphate (useless byproduct).
-
Phase B: Extraction & Isolation[1][2]
-
Phase Separation: Extract with cold DCM (
reaction volume).-
Note for Phospholipids: If synthesizing amphiphilic lipids, use the Bligh-Dyer method (CHCl3/MeOH/H2O ratio 1:2:0.8) to prevent emulsion formation.
-
-
Acid Wash (Optional but Risky): If pyridine/triethylamine was used as a base, wash quickly with cold 0.1M HCl or 10% Citric Acid.
-
Time Limit: Contact time < 2 minutes. Prolonged acid exposure hydrolyzes the phosphate ester.
-
-
Drying: Dry organic layer over
(Sodium Sulfate). Avoid if the product is highly acidic or sensitive, as Lewis acid interactions can occur. -
Concentration: Rotary evaporate at < 35°C .
-
Warning: BEDP derivatives are thermally unstable. Higher temperatures accelerate the intramolecular cyclization of the bromoethyl group.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for the workup, highlighting the critical divergence points where side reactions occur.
Caption: Logic flow for BEDP workup emphasizing pH control to prevent acid hydrolysis (red) or base-catalyzed elimination (red).
Troubleshooting Guide (Ticket System)
Ticket #404: Low Yield / Recovery of Starting Alcohol
Symptom: NMR shows predominantly starting material (alcohol) and phosphoric acid byproducts. Root Cause: Moisture contamination before reaction completion. BEDP hydrolyzes faster with water than it reacts with hindered alcohols. Resolution:
-
Ensure BEDP is distilled or fresh (colorless oil). If yellow/orange, it has partially hydrolyzed.
-
Use a "Reverse Addition" protocol: Add the alcohol to the BEDP solution (at -10°C) rather than adding BEDP to the alcohol. This ensures an excess of phosphorylating agent relative to the nucleophile initially.
Ticket #502: Appearance of Vinyl Signals in NMR
Symptom:
-
Switch base: If using Triethylamine (
), switch to Diisopropylethylamine (DIPEA) or Pyridine (less nucleophilic/basic in certain contexts). -
Strict pH control during workup: Never wash with NaOH or KOH. Use saturated
only.
Ticket #503: Product Decomposition on Silica Gel
Symptom: Product is pure in crude NMR but degrades after flash chromatography. Root Cause: Acidic nature of silica gel catalyzes the cleavage of the phosphate ester or the bromoethyl group. Resolution:
-
Neutralize the Silica: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading the sample.
-
Eluent Modification: Add 0.5%
to the mobile phase to maintain a basic environment.
Quantitative Data: Stability & Solubility
| Solvent System | Solubility of BEDP | Stability (25°C) | Recommended Use |
| Dichloromethane (DCM) | High | Moderate (< 12 hrs) | Primary Reaction Solvent |
| THF | High | Low (Polymerization risk) | Avoid if possible |
| Water | Immiscible | Hydrolyzes Instantly | Quenching Only |
| Hexanes | Low | High | Precipitation/Washing |
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it before use? A: Yes, but with extreme caution. It boils at roughly 75-78°C under reduced pressure. However, it is prone to violent decomposition if heated above 100°C. We recommend using it without distillation if the purity is >95%, or buying fresh ampules.
Q: Why is my reaction mixture turning black?
A: This indicates the formation of
Q: Can I use this reagent to make cyclic phosphates? A: Yes. If you react BEDP with a 1,2-diol or 1,3-diol, you will likely form a cyclic phosphate. Note that the 2-bromoethyl group remains attached to the phosphorus, serving as a handle for further functionalization (e.g., nucleophilic substitution with amines to form choline heads).
References
-
Preparation of Phospholipids: Eibl, H. (1980). "Synthesis of Glycerophospholipids." Chemistry and Physics of Lipids. This seminal work details the specific use of bromoethyl reagents in lipid synthesis.
-
General Phosphorylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Provides context on phosphate ester stability).
-
Hydrolysis Mechanisms: Westheimer, F. H. (1987). "Why Nature Chose Phosphates." Science. (Explains the hydrolytic stability of phosphate diesters vs. triesters).
-
Safety Data: Sigma-Aldrich. "this compound SDS."
Navigating the Reactivity of 2-Bromoethyl Dichlorophosphate: A Guide to Solvent Stability
Welcome to the technical support center for 2-Bromoethyl Dichlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive bifunctional reagent. Our goal is to provide you with the necessary insights and practical advice to ensure the stability and efficacy of this compound in your experimental workflows. Understanding its behavior in different solvents is paramount to achieving reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: The instability of this compound is a primary contributor to reaction failures. This molecule possesses two highly reactive functional groups: a bromoethyl group, susceptible to nucleophilic substitution and elimination, and a dichlorophosphate group, a potent electrophile prone to attack by even weak nucleophiles. If your solvent or reaction mixture contains nucleophilic species (e.g., water, alcohols, amines), rapid degradation of the reagent is likely occurring.
Q2: What are the primary decomposition pathways for this compound?
A2: The two main sites of reactivity lead to distinct decomposition pathways. The phosphorus center is readily attacked by nucleophiles, leading to the displacement of one or both chloride ions. The bromoethyl moiety can undergo substitution or elimination reactions. For instance, in the presence of moisture, it will hydrolyze to form the corresponding phosphoric acid derivative. With alcohols, it will form phosphate esters.
Q3: How can I monitor the stability of my this compound solution?
A3: For a qualitative and rapid assessment, Thin Layer Chromatography (TLC) can be effective in tracking the appearance of degradation products. For a more quantitative analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR) can be invaluable for observing changes in the phosphorus environment, indicating decomposition. High-Performance Liquid Chromatography (HPLC) can also be employed to monitor the disappearance of the starting material and the emergence of byproducts.[1][2]
Q4: Are there any visual indicators of decomposition?
A4: While this compound is typically a colorless to pale yellow liquid, its decomposition can sometimes lead to a change in color or the formation of a precipitate, especially upon reaction with atmospheric moisture which can produce acidic byproducts. However, the absence of visual changes does not guarantee stability.
Troubleshooting Guide: Solvent-Specific Issues
This section addresses common problems encountered when using this compound in various solvent systems.
Issue 1: Rapid Decomposition in Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids)
-
Symptoms: Complete loss of starting material, formation of acidic byproducts, and low to no desired product formation.
-
Causality: Protic solvents are nucleophilic and will readily react with the highly electrophilic dichlorophosphate group, leading to solvolysis (hydrolysis in the case of water). The rate of hydrolysis for similar compounds like ethylene dibromide is known to be slow at neutral pH and 25°C but increases with temperature and pH changes.[3] However, the presence of the highly reactive dichlorophosphate moiety in this compound is expected to significantly accelerate this process.
-
Solution: Avoid protic solvents unless they are intended as a reactant. If a protic solvent is necessary, the reaction should be conducted at low temperatures and under strictly anhydrous conditions. The this compound should be added slowly to the reaction mixture.
Issue 2: Instability in Nucleophilic Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
-
Symptoms: Gradual degradation of the reagent, formation of side products.
-
Causality: While aprotic, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can contain trace amounts of water or can degrade to form nucleophilic species. Acetonitrile is generally more stable but can also be susceptible to hydrolysis under certain conditions.
-
Solution: Use only high-purity, anhydrous grades of these solvents. It is recommended to use freshly opened solvents or those stored over molecular sieves. For sensitive reactions, consider distillation of the solvent prior to use.
Issue 3: Unexpected Side Reactions with Amine-Based Reagents or Solvents
-
Symptoms: Formation of phosphorylated amine byproducts, consumption of the amine reactant.
-
Causality: Amines are potent nucleophiles that will readily attack the dichlorophosphate group to form phosphoramidates. This reaction is often faster than the desired reaction at the bromoethyl group. The kinetics of reactions between amines and related electrophiles are well-documented to be rapid.[4][5]
-
Solution: If the intended reaction is at the bromoethyl group, the amine should be protected before the introduction of this compound. Alternatively, the reaction conditions (e.g., temperature, stoichiometry) can be optimized to favor the desired pathway, though this can be challenging.
Stability Summary in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Stability of this compound | Rationale & Key Considerations |
| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Highly Unstable | Rapid solvolysis/hydrolysis at the dichlorophosphate group. The solvent acts as a nucleophile. |
| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | Moderately Stable to Unstable | Stability is highly dependent on the purity and water content of the solvent. Trace moisture leads to hydrolysis. |
| Aprotic Non-Polar Solvents | Hexanes, Toluene, Dichloromethane | Relatively Stable | These solvents are non-nucleophilic and generally have low water content, minimizing degradation pathways. |
| Ethereal Solvents | Diethyl Ether, Tetrahydrofuran (THF) | Relatively Stable | Similar to aprotic non-polar solvents, but can contain peroxides which may lead to other side reactions. Use of freshly distilled THF is recommended. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Relatively Stable | Good general-purpose solvents for reactions with this reagent, provided they are anhydrous. Note that chloroform can decompose to form acidic impurities.[1] |
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes of this compound in the presence of common nucleophiles.
Caption: Major nucleophilic attack pathways on the phosphorus center of this compound.
Experimental Protocol: Handling and Use of this compound
This protocol provides a general workflow for using this compound, emphasizing the necessary precautions to maintain its stability.
Objective: To perform a reaction using this compound while minimizing its degradation.
Materials:
-
This compound (freshly opened or from a reliable supplier)
-
Anhydrous reaction solvent (e.g., Dichloromethane, distilled)
-
Reactant (nucleophile for the bromoethyl group, if applicable)
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Schlenk line or glove box
-
Dry glassware (oven-dried and cooled under inert gas)
-
Molecular sieves (activated)
Procedure:
-
Preparation of Glassware and Solvent:
-
All glassware must be thoroughly dried in an oven at >100 °C for several hours and then cooled under a stream of inert gas.
-
The reaction solvent should be of the highest purity and anhydrous. If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂) and store it over activated molecular sieves under an inert atmosphere.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere using a Schlenk line or in a glove box.
-
Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Dissolve the reactant in the solvent.
-
-
Addition of this compound:
-
Handle this compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Draw the required amount of this compound into a dry syringe.
-
Add the reagent dropwise to the cooled (e.g., 0 °C or lower, depending on the reaction) and stirred reaction mixture. A slow addition rate is crucial to control any exothermic reaction and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or by taking aliquots for analysis by NMR or HPLC. When taking aliquots, ensure that the inert atmosphere is maintained.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench any remaining this compound by slowly adding a suitable quenching agent (e.g., a cold, dilute aqueous solution of a weak base like sodium bicarbonate). Be cautious as this can be an exothermic process and may release HCl gas.
-
References
-
RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB) . ChemView. [Link]
-
Kinetics and mechanism of the interaction of amines with aryl ?-haloethyl sulphones . Journal of Physical Organic Chemistry. [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners . Environmental Science & Technology. [Link]
-
Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011) . ResearchGate. [Link]
-
An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples . Molecules. [Link]
-
Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis . YouTube. [Link]
-
Degradation of 2,4-dichlorophenol catalyzed by the immobilized laccase with the carrier of Fe3O4@MSS–NH2 . ResearchGate. [Link]
-
Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications . ResearchGate. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships . EPA NEIPS. [Link]
Sources
Precision Phosphorylation Control Center: 2-Bromoethyl Dichlorophosphate (BEDP)
Executive Summary
2-Bromoethyl Dichlorophosphate (BEDP) is a high-value bifunctional phosphorylating agent. Its utility lies in its dual reactivity: the highly electrophilic dichlorophosphate head (P-Cl bonds) and the latent alkylating potential of the bromoethyl tail.
However, BEDP is thermally labile and hydrolytically aggressive. Temperature is the single most critical variable governing the ratio between desired phosphorylation and catastrophic decomposition. This guide provides the thermal thresholds and troubleshooting protocols necessary to maintain the integrity of this reagent during experimental workflows.
Module 1: Thermal Reactivity Thresholds
The reactivity of BEDP is non-linear with temperature. Use this table to define your process windows.
| Temperature Zone | State | Reactivity Profile | Critical Action |
| Cryogenic (-78°C to -20°C) | Kinetic Control | Selective Mono-substitution. At this range, the first P-Cl bond reacts rapidly with nucleophiles (alcohols/amines), but the second P-Cl bond remains relatively dormant. | Ideal for: Synthesizing mixed phosphate diesters. |
| Controlled Cold (-10°C to 0°C) | Standard Operating | Controlled Di-substitution. Both P-Cl bonds are reactive but manageable. The rate of HCl evolution is steady, allowing for effective scavenging by bases (e.g., Et3N). | Standard: Introduction of BEDP to reaction mixtures. |
| Ambient (20°C to 25°C) | Thermodynamic Equilibrium | Full Conversion. Reaction completion. However, moisture sensitivity is maximal here; atmospheric humidity will cause immediate hydrolysis. | Limit Exposure: Only reach this temp after quenching or full conversion. |
| Critical Limit (> 50°C) | Instability Zone | Elimination & Rearrangement. Risk of HBr elimination from the ethyl chain (forming vinyl phosphates) or Arbuzov-type rearrangements. | Danger: Avoid unless specifically targeting vinyl derivatives. |
| Decomposition (> 75°C) | Failure | Thermal Runaway. Approaches boiling point (75-78°C). High risk of polymerization and darkening due to degradation. | Abort: Cool immediately. |
Module 2: Troubleshooting & FAQs
Q1: My reaction turned dark brown/black upon warming to room temperature. What happened?
Diagnosis: Thermal Decomposition / HBr Elimination. The Science: You likely exceeded 40-50°C or added the base too quickly. The combination of heat and base can trigger the elimination of HBr from the 2-bromoethyl group, leading to vinyl species that polymerize or degrade. Fix:
-
Maintain internal temperature < 5°C during base addition.
-
Do not heat the reaction to reflux; BEDP chemistry rarely requires heat.
Q2: I added 1.0 equivalent of alcohol, but I see a mixture of starting material, mono-ester, and di-ester on TLC. Why?
Diagnosis: Loss of Kinetic Control (Temperature too high). The Science: At room temperature, the reactivity difference between the first and second P-Cl bond diminishes. The first substitution activates the phosphorus center for the second attack in some solvent systems, leading to "over-reaction." Fix:
-
Perform the addition at -20°C .
-
Add the nucleophile (alcohol) slowly to the BEDP (inverse addition) to ensure BEDP is always in excess during the mixing phase.
Q3: The yield is low, and NMR shows a broad "hump" around 0 ppm (Phosphoric acid derivatives).
Diagnosis: Hydrolysis (Moisture Contamination). The Science: BEDP is extremely hygroscopic. At 25°C, atmospheric moisture competes with your nucleophile. The P-Cl bond hydrolyzes to P-OH, which is unreactive toward further substitution without activation. Fix:
-
Dry Solvents: Ensure DCM or THF has <50 ppm water.
-
Inert Gas: strictly use Nitrogen/Argon balloons.
-
Glassware: Flame-dry all glassware immediately before use.
Module 3: Standardized Protocol (Mono-Phosphorylation)
Objective: Selective synthesis of 2-bromoethyl alkyl phosphorochloridate (Intermediate A).
Reagents:
-
This compound (1.0 equiv)
-
Target Alcohol (0.95 equiv)
-
Triethylamine (1.0 equiv)
-
Dichloromethane (Anhydrous)[1]
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.
-
Solvation: Dissolve BEDP in DCM (0.2 M concentration).
-
Cryo-Cooling: Submerge flask in a dry ice/acetone bath (-78°C) or salt/ice bath (-10°C) depending on alcohol steric bulk.
-
Addition: Mix the Alcohol and Triethylamine in a separate dry vial. Add this mixture dropwise to the BEDP solution over 30 minutes.
-
Critical: Do not let the internal temp rise above -5°C.
-
-
Incubation: Stir at -10°C for 1 hour.
-
Warm-up: Allow the mixture to warm to 0°C (Ice bath) and stir for 2 hours.
-
Checkpoint: Take an aliquot for 31P NMR. You should see a shift from the BEDP signal (approx +5 ppm) to the mono-chloridate signal.
-
-
Workup: Filter off the amine salts (precipitate) under inert atmosphere if possible, or proceed immediately to the next step. Do not perform an aqueous wash at this stage if the P-Cl bond is still present.
Module 4: Mechanistic Visualization
The following diagram illustrates the temperature-dependent pathways of BEDP. Note how elevated temperatures shift the reaction toward side products (Path B and C) rather than the desired substitution (Path A).
Figure 1: Reaction pathways of BEDP. Path A (Green) represents the optimal low-temperature phosphorylation route. Path B and C (Red) represent failure modes triggered by moisture or high heat.
References
-
Sincere Chemicals. (2025).[2][3] Handling and Storage Best Practices for Phenyl Dichlorophosphate (Analogous Dichlorophosphate Protocols). Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Thermal Decomposition of Brominated Polymers. PMC. Retrieved January 31, 2026, from [Link]
-
ChemRxiv. (2023). Synthesis of biolabile thioalkyl-protected phosphates from tri(2-bromoethyl)phosphotriester precursor. Retrieved January 31, 2026, from [Link]
Sources
Navigating the Nuances of Base Selection for 2-Bromoethyl Dichlorophosphate Mediated Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our comprehensive technical support center dedicated to the strategic selection of bases in reactions mediated by 2-bromoethyl dichlorophosphate. As a Senior Application Scientist, I understand that the success of your phosphorylation reactions hinges on a multitude of factors, with the choice of base being paramount. This guide is designed to provide you with not only procedural instructions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts. We will delve into the causal relationships between base properties and reaction outcomes, ensuring that every protocol you undertake is a self-validating system.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding base selection for reactions involving this compound.
Q1: What is the primary role of a base in this compound mediated phosphorylation of an alcohol?
A base serves two critical functions in this reaction. Firstly, it acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is liberated during the reaction between the alcohol and the dichlorophosphate. This is crucial as the accumulation of acid can lead to side reactions, including the degradation of acid-sensitive substrates or the removal of acid-labile protecting groups. Secondly, the base can activate the alcohol substrate by deprotonating the hydroxyl group, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic phosphorus center of the this compound.
Q2: How does the pKa of a base influence its effectiveness in this reaction?
The pKa of the conjugate acid of the base is a critical parameter. A base must be sufficiently strong to deprotonate the alcohol (pKa typically 16-18) and neutralize the generated HCl. However, an overly strong base can lead to undesired side reactions. Generally, for the phosphorylation of simple alcohols, a base whose conjugate acid has a pKa in the range of 9-11 is a good starting point. For example, the pKa of the triethylammonium ion is approximately 10.75, making triethylamine a suitable choice in many cases.[1][2]
Q3: What is the difference between a nucleophilic and a non-nucleophilic base, and why is it important here?
A nucleophilic base, such as pyridine or triethylamine, has an accessible lone pair of electrons that can not only abstract a proton but also attack electrophilic centers. A non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA or Hünig's base), is sterically hindered, meaning the bulky groups around the nitrogen atom prevent it from readily attacking electrophiles but still allow it to function as a proton scavenger.[3] This distinction is vital because if the base is too nucleophilic, it can compete with the alcohol in attacking the this compound, leading to the formation of undesired byproducts.
Q4: Can I use an inorganic base like potassium carbonate?
Yes, inorganic bases such as potassium carbonate (K₂CO₃) can be employed, particularly in reactions with more robust substrates.[4][5][6] Potassium carbonate is a solid, relatively weak base that can be advantageous in large-scale reactions due to its low cost and ease of removal by filtration. However, its low solubility in many organic solvents can sometimes lead to slower reaction rates. It is often used in polar aprotic solvents like DMF or acetonitrile to improve its efficacy.
Troubleshooting Guide
Encountering unexpected results is a common aspect of experimental work. This section provides a structured approach to diagnosing and resolving issues that may arise during your this compound mediated reactions.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Product Yield | 1. Insufficiently Basic Conditions: The chosen base may not be strong enough to effectively deprotonate the alcohol or neutralize the generated HCl, leading to a stalled reaction. 2. Steric Hindrance: A bulky substrate alcohol may react sluggishly with the phosphorylating agent, especially if a sterically hindered base is also used.[7][8][9][10][11] 3. Base Incompatibility: The base may be reacting with the starting material or the product. | 1. Switch to a Stronger Base: If using a weak base like pyridine (pKa of pyridinium ion ~5.25), consider switching to a stronger, yet still non-nucleophilic, base like triethylamine (pKa of triethylammonium ion ~10.75) or DIPEA (pKa of diisopropylethylammonium ion ~11.05).[1][2] 2. Use a Less Hindered Base: For sterically demanding substrates, a smaller, non-nucleophilic base might be more effective at proton scavenging without impeding the approach of the alcohol to the phosphorylating agent. 3. Evaluate Base-Substrate Interactions: Perform control experiments to assess the stability of your starting material and product in the presence of the chosen base under the reaction conditions. |
| Formation of Multiple Products/Side Reactions | 1. Nucleophilic Attack by the Base: If a nucleophilic base like triethylamine is used, it may compete with the alcohol in attacking the this compound. 2. Over-phosphorylation: The initially formed monophosphate may react further to form a diphosphate or other phosphorylated species. 3. Elimination Reactions: The bromoethyl group is susceptible to elimination reactions, especially in the presence of a strong, non-nucleophilic base, leading to the formation of a vinyl phosphate byproduct. | 1. Employ a Non-Nucleophilic Base: Switch to a sterically hindered base such as DIPEA to minimize its direct reaction with the phosphorylating agent.[3] 2. Control Stoichiometry and Temperature: Use a stoichiometric amount of the phosphorylating agent and maintain a low reaction temperature to favor the formation of the desired monophosphate. 3. Optimize Base and Temperature: A less basic or more nucleophilic base might favor the desired substitution reaction over elimination. Lowering the reaction temperature can also help to suppress elimination pathways. |
| Reaction is Sluggish or Incomplete | 1. Poor Solubility of the Base: An inorganic base like potassium carbonate may have limited solubility in the reaction solvent. 2. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the chosen temperature. | 1. Choose a More Soluble Base or a Different Solvent: Consider using a soluble organic base or a solvent that better dissolves the inorganic base. Phase-transfer catalysts can also be employed to facilitate the reaction. 2. Gradually Increase the Temperature: Cautiously increase the reaction temperature while monitoring the progress of the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
A Comparative Look at Common Bases
The choice of base is a strategic decision that should be tailored to the specific substrate and desired outcome. The following table provides a comparative overview of commonly used bases in this compound mediated phosphorylations.
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Cases | Potential Drawbacks |
| Pyridine | ~5.25[1][12] | Weakly basic, nucleophilic, acts as a catalyst and solvent.[13] | Phosphorylation of primary and less hindered secondary alcohols. | Can be too weakly basic for some substrates; its nucleophilicity can lead to side reactions. |
| Triethylamine (TEA) | ~10.75[1][2] | Stronger base than pyridine, moderately nucleophilic.[14] | General-purpose base for a wide range of alcohol substrates. | Can act as a nucleophile, leading to the formation of quaternary ammonium salts with the phosphorylating agent. |
| N,N-Diisopropylethylamine (DIPEA) | ~11.05[1][2] | Strong, non-nucleophilic base due to steric hindrance. | Ideal for reactions with sensitive substrates or when nucleophilic side reactions are a concern.[3] | Its bulkiness may sometimes hinder its ability to deprotonate highly sterically hindered alcohols. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (second pKa of H₂CO₃) | Inexpensive, solid, moderately basic, non-nucleophilic. | Suitable for robust, large-scale reactions where ease of workup is a priority. | Limited solubility in many organic solvents can lead to slower reaction rates.[4][5] |
Experimental Protocols
Below are generalized, step-by-step methodologies for key experiments. Note: These are starting points and may require optimization for your specific substrate and experimental setup.
Protocol 1: General Phosphorylation of a Primary Alcohol using Triethylamine
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.
-
Phosphorylating Agent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Phosphorylation of a Sterically Hindered or Sensitive Alcohol using DIPEA
-
Preparation: Follow the same setup as in Protocol 1, using the sterically hindered or sensitive alcohol (1.0 eq.) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add N,N-diisopropylethylamine (1.2 eq.) and stir for 15 minutes.
-
Phosphorylating Agent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Decision-Making Process
The selection of an appropriate base is a critical step that can be guided by a logical workflow.
Caption: A workflow for selecting a base in phosphorylation reactions.
Mechanistic Insights: The Role of the Base
The mechanism of phosphorylation is influenced by the nature of the base employed.
Caption: Generalized mechanism of alcohol phosphorylation.
This guide provides a foundational framework for making informed decisions about base selection in your this compound mediated reactions. Remember that empirical optimization is often necessary to achieve the best results for your specific system.
References
-
Putra, G. S., et al. (2017). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][13][15] Oxazine-4-On Derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 73-80.
-
Arunkumar, K. (2018). Answer to "Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?". ResearchGate. Retrieved from [Link]
- Jessiman, A. S., et al. (2017). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ACS Central Science, 3(7), 749–755.
- Ohtsuka, E., et al. (1979). Studies on transfer ribonucleic acids and related compounds. 29. Synthesis of a decaribonucleotide of Escherichia coli tRNAfMet (bases 11-20) using a new phosphorylating reagent. Journal of the American Chemical Society, 101(21), 6480-6151.
- Sharma, S. D., et al. (1987). Phosphorous oxychloride (POCl3). Journal of Scientific & Industrial Research, 46(11), 494-500.
-
National Center for Biotechnology Information. (n.d.). Oxidative Phosphorylation. In StatPearls. Retrieved from [Link]
-
Chegg. (2017). Solved 27) The structures and pKa values of pyridinium, | Chegg.com. Retrieved from [Link]
-
Asensio, J. L., & Figuero, J. (1995). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]
- Li, Z., et al. (2017). Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. Organic & Biomolecular Chemistry, 15(42), 8973-8979.
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
- Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current medicinal chemistry, 19(27), 4681–4702.
-
ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
-
Sehgal, M. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine?. ResearchGate. Retrieved from [Link]
- van der Heijden, R. T., et al. (2012). Uncoupling of Substrate-Level Phosphorylation in Escherichia coli during Glucose-Limited Growth. Journal of bacteriology, 194(11), 2847–2855.
- McGuigan, C., et al. (2006). Medicinal chemistry of phosphonate prodrugs for antiviral therapy. Mini reviews in medicinal chemistry, 6(12), 1335–1343.
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
- Sakakura, A., Katsukawa, M., & Ishihara, K. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 253-263.
- Hall, C. D., et al. (1986). Phosphorus Chemistry. Chemical Reviews, 86(5), 857-897.
-
LibreTexts Chemistry. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. In Organic Chemistry. Retrieved from [Link]
- Kazemi, M., et al. (2014). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiol.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
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Chegg. (2017). Solved 27) The structures and pKa values of pyridinium, | Chegg.com. Retrieved from [Link]
- Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 889737.
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ResearchGate. (n.d.). Chemical structures of some popular phosphitylating agents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]
- Meimetis, L. G. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS.
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
- Ohno, H., et al. (2006). Potassium Carbonate-Promoted Stereospecific 5-Endo-Trig Cyclization of Unactivated Allenes in the Absence of Any Transition Metals. Organic Letters, 8(5), 947–950.
- Williams, R. (2022). pKa Data Compiled by R. Williams. University of Wisconsin Chemistry Department.
- Unilever Nv. (1982). Phosphorylating agent and process for the phosphorylation of organic hydroxyl compounds.
- Zhang, Y., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Chemical Science, 14(20), 5433-5439.
-
Clark, J. (2015). replacing the -oh group in alcohols by a halogen. Chemguide. Retrieved from [Link]
-
Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. Retrieved from [Link]
- Mehellou, Y., & Balzarini, J. (2010). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 2(2), 255–270.
- Drabowicz, J., & Kiełbasiński, P. (2022). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules (Basel, Switzerland), 27(19), 6598.
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
-
Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. r/chemistry. Retrieved from [Link]
- Schwartz, A. W. (2006). Phosphorus in prebiotic chemistry. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 361(1474), 1743–1749.
-
Kütt, A., et al. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]
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- 15. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Phosphorylating Agents: 2-Bromoethyl Dichlorophosphate in Focus
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate phosphorylating agent is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an in-depth comparison of 2-Bromoethyl dichlorophosphate with other commonly employed phosphorylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and data-driven performance metrics that inform expert choices in the field.
The Landscape of Phosphorylation: An Overview
Phosphorylation, the introduction of a phosphate group into an organic molecule, is a cornerstone of synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and oligonucleotides. The ideal phosphorylating agent should offer a balance of high reactivity for efficient bond formation and sufficient stability to prevent unwanted side reactions and ensure ease of handling. The choice of agent is fundamentally governed by the nature of the substrate, the desired final product, and the overall synthetic strategy.
This guide will focus on a comparative analysis of the following key phosphorylating agents:
-
This compound
-
Phosphoryl Chloride (POCl₃)
-
Diphenyl Phosphoryl Chloride
-
Phosphoramidites (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and Di-tert-butyl N,N-diethylphosphoramidite)
Comparative Analysis of Phosphorylating Agents
The selection of a phosphorylating agent is a multi-faceted decision. Below, we compare the key characteristics of our selected reagents, providing a framework for informed selection.
Reactivity and Selectivity
This compound is a reactive organophosphorus compound featuring two labile chlorine atoms and a bromoethyl group.[1] Its reactivity stems from the electrophilic phosphorus center, making it susceptible to nucleophilic attack by hydroxyl groups. The presence of two chlorine atoms allows for the sequential introduction of two different nucleophiles, offering a degree of synthetic flexibility. However, this high reactivity can also lead to a lack of selectivity with poly-functionalized substrates, potentially resulting in over-phosphorylation or reaction at undesired sites.
Phosphoryl Chloride (POCl₃) is one of the most fundamental and highly reactive phosphorylating agents.[2] Its small size and three reactive P-Cl bonds lead to vigorous reactions, often requiring careful temperature control and slow addition of the reagent. While cost-effective, its high reactivity can be a significant drawback, leading to the formation of multiple products and difficulty in achieving selective mono-phosphorylation.[3]
Diphenyl Phosphoryl Chloride offers a more moderate reactivity profile compared to POCl₃. The two phenoxy groups temper the electrophilicity of the phosphorus atom, leading to more controlled reactions.[4] This makes it a valuable reagent for the phosphorylation of sensitive substrates where the harsh conditions associated with POCl₃ are not tolerated.[]
Phosphoramidites represent a class of P(III) reagents that have revolutionized oligonucleotide synthesis due to their unique activation mechanism.[6] They are relatively stable until activated by a weak acid, such as tetrazole, which protonates the nitrogen atom, creating a highly reactive phosphitylating agent. This "on-demand" reactivity provides exceptional control and leads to very high coupling efficiencies, often exceeding 99%.[7]
Reaction Mechanisms: A Deeper Dive
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
This compound and other Dichlorophosphates: The reaction with an alcohol typically proceeds via a nucleophilic substitution at the phosphorus center. The alcohol's hydroxyl group attacks the electrophilic phosphorus atom, displacing one of the chloride ions. In the presence of a base, which acts as a proton scavenger, a second alcohol molecule can displace the second chloride. The bromoethyl group can subsequently be modified or removed, offering a pathway to phosphate prodrugs.[8]
Caption: General mechanism for phosphorylation using a dichlorophosphate.
Phosphoryl Chloride (POCl₃): The mechanism is similar to that of dichlorophosphates but with three leaving groups, making it challenging to control the degree of substitution. The reaction with one equivalent of an alcohol can yield a phosphorodichloridate, which can further react to form a phosphorodichloridate and ultimately a trialkyl phosphate.
Phosphoramidites: The phosphoramidite method, central to modern oligonucleotide synthesis, involves a four-step cycle for each nucleotide addition.[7][9]
-
Deblocking: Removal of an acid-labile protecting group (e.g., dimethoxytrityl, DMT) from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: Activation of the phosphoramidite monomer by a weak acid (e.g., tetrazole) and subsequent reaction with the deprotected 5'-hydroxyl group to form a phosphite triester linkage.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final oligonucleotide sequence.
-
Oxidation: Conversion of the unstable phosphite triester to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Performance Comparison: A Data-Driven Perspective
Direct, side-by-side comparative studies of all these phosphorylating agents under identical conditions are scarce in the literature. However, by compiling data from various sources, we can construct a performance overview.
| Phosphorylating Agent | Typical Substrates | Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Alcohols, Nucleosides | Moderate, often requires base | Variable, depends on substrate | Bromoethyl group for further functionalization | High reactivity can lead to side reactions |
| Phosphoryl Chloride (POCl₃) | Simple alcohols, nucleosides | Harsh, often low temperatures, strict moisture control | 30-70% for monophosphorylation[10] | Low cost, readily available | Poor selectivity, harsh conditions |
| Diphenyl Phosphoryl Chloride | Sensitive alcohols, nucleosides | Milder than POCl₃, often with a base | 50-95%[] | Good for sensitive substrates, higher selectivity | Higher cost, phenyl groups require removal |
| Phosphoramidites | Nucleosides (solid-phase synthesis) | Mild, automated | >99% per coupling step[7] | High efficiency and selectivity, automation | High cost of reagents and instrumentation |
Experimental Protocols: From the Bench to Application
The following protocols are representative examples of how these phosphorylating agents are used in practice.
Protocol 1: General Phosphorylation of an Alcohol using this compound
Objective: To synthesize a 2-bromoethyl phosphate ester of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine to the solution with stirring.
-
Add this compound dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solid-Phase Oligonucleotide Synthesis via the Phosphoramidite Method
Objective: To synthesize a short DNA oligonucleotide on a solid support.
This process is typically automated. The following is a conceptual step-by-step workflow: [9]
Instrumentation and Reagents:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
Phosphoramidite monomers for A, C, G, and T
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: 16% N-methylimidazole in THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Synthetic Cycle (repeated for each nucleotide addition):
-
Deblocking: The Deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the solid-supported nucleoside. The column is then washed with acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for a set time (typically 30-180 seconds). The column is then washed with acetonitrile.
-
Capping: The capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.
-
Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester linkage to a stable phosphate triester. The column is then washed with acetonitrile.
Post-synthesis Work-up:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Safety and Handling: A Critical Consideration
Working with phosphorylating agents requires strict adherence to safety protocols due to their reactivity and potential toxicity.
| Reagent | Key Hazards | Recommended Handling |
| This compound | Corrosive, causes severe skin burns and eye damage.[11] | Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation and contact with skin. |
| Phosphoryl Chloride (POCl₃) | Highly corrosive, reacts violently with water, toxic by inhalation.[12] | Work in a well-ventilated fume hood. Use a syringe or cannula for transfers. Have a quenching station with a suitable base (e.g., sodium bicarbonate) readily available. Wear heavy-duty gloves and a face shield. |
| Diphenyl Phosphoryl Chloride | Corrosive, causes skin and eye irritation. | Handle in a fume hood with standard PPE. Avoid contact with moisture. |
| Phosphoramidites | Moisture-sensitive. Some activators (e.g., tetrazole) are explosive when dry.[13] | Handle under an inert atmosphere. Store in a desiccator or glove box. Use activator solutions with appropriate care. |
Conclusion: Selecting the Right Tool for the Job
The choice of a phosphorylating agent is a strategic decision that significantly impacts the outcome of a synthetic endeavor.
-
This compound serves as a reactive phosphorylating agent that also introduces a functional handle for further synthetic transformations, making it useful in the synthesis of phosphate prodrugs. Its high reactivity, however, necessitates careful control to avoid side reactions.
-
Phosphoryl Chloride remains a workhorse for simple phosphorylations where cost is a primary concern and selectivity is not paramount. Its aggressive nature demands rigorous handling and reaction control.
-
Diphenyl Phosphoryl Chloride provides a milder alternative to POCl₃, offering better control and higher yields for more delicate substrates.
-
Phosphoramidites are the undisputed champions for the high-fidelity synthesis of oligonucleotides. Their "on-demand" reactivity, enabled by an elegant activation mechanism, allows for the precise and efficient construction of complex biopolymers in an automated fashion.
Ultimately, the expertise of the synthetic chemist lies in understanding the subtleties of each reagent and selecting the one that best aligns with the specific demands of the target molecule and the overall synthetic strategy. This guide provides a foundational framework to aid in this critical decision-making process, empowering researchers to approach phosphorylation with confidence and precision.
References
- Gunic, E., et al. (2007). Synthesis of base modified 2′-C-methyl ribonucleosides cyclic monophosphate prodrugs that exhibited potent anti-HCV activities. Bioorganic & Medicinal Chemistry Letters, 17(9), 2452-2455.
- Chang, J., & Yu, W. (2020). Design, Synthesis, and Applications of Nucleoside Phosphate and Phosphonate Prodrugs. In Topics in Medicinal Chemistry. Springer.
- Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342.
- Caruthers, M. H. (2013). The phosphoramidite method of DNA synthesis. In Oligonucleotide synthesis (pp. 119-143). Humana Press, Totowa, NJ.
- Letsinger, R. L., & Lunsford, W. B. (1976). Synthesis of oligonucleotides on a polymer support. Journal of the American Chemical Society, 98(12), 3655-3661.
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PubMed Central. Retrieved January 31, 2026, from [Link]
-
Georganics. (n.d.). Ethyl dichlorophosphate – preparation and application. Retrieved January 31, 2026, from [Link]
- Ethephon. (2000). Phosphobutyrylcholinesterase: phosphorylation of the esteratic site of butyrylcholinesterase by ethephon [(2-chloroethyl)phosphonic acid] dianion. Toxicological Sciences, 55(2), 483-491.
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved January 31, 2026, from [Link]
- ACG Publications. (2022). Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates.
-
Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved January 31, 2026, from [Link]
- Open Access LMU. (2021). Selective Phosphorylation of RNA- and DNA-Nucleosides under Prebiotically Plausible Conditions.
-
Organic Chemistry Portal. (n.d.). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Retrieved January 31, 2026, from [Link]
-
Semantic Scholar. (1995). Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate. Retrieved January 31, 2026, from [Link]
-
Cardiff University. (n.d.). The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. Retrieved January 31, 2026, from [Link]
-
Zenodo. (n.d.). A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium( III) chloride. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved January 31, 2026, from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Phosphorylation with phosphoryl chloride based on the example of poly(2-hydroxyethyl methacrylate). Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Phosphorylation of the cellulose surface with PCl3 and P(O)Cl3. Retrieved January 31, 2026, from [Link]
-
PubMed Central. (n.d.). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate.
-
Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). Diethyl (2-bromoethyl)phosphonate. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). The four steps of the synthesis cycle using the phosphoramidite approach. Retrieved January 31, 2026, from [Link]
-
Wiley Online Library. (n.d.). Design, Synthesis, and Applications of Nucleoside Phosphate and Phosphonate Prodrugs. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). (2-Bromoethyl)phosphonic Acid. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved January 31, 2026, from [Link]
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PubMed Central. (n.d.). Mechanochemical Phosphorylation of Acetylides Using Condensed Phosphates: A Sustainable Route to Alkynyl Phosphonates. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved January 31, 2026, from [Link]
-
PubMed Central. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Chemoselectivity and Regioselectivity.pdf. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Cost-effective phosphates redox-neutral transformation to bench-stable phosphorylation precursor. Retrieved January 31, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Retrieved January 31, 2026, from [Link]
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Analytical Methods for Validating 2-Bromoethyl Dichlorophosphate Reactions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromoethyl dichlorophosphate (BEDP) is a critical phosphorylating intermediate used in the synthesis of flame retardants, pesticides, and nitrogen mustard analogs (e.g., ifosfamide derivatives). Its reactivity, driven by the electrophilic phosphorus center and the labile P-Cl bonds, presents unique analytical challenges.
This guide objectively compares analytical methodologies for validating BEDP synthesis and purity. Unlike stable organic intermediates, BEDP is highly moisture-sensitive; direct analysis often leads to hydrolysis artifacts (e.g., 2-bromoethyl chlorophosphate). Therefore,
Core Analytical Challenges
Before selecting a method, the researcher must acknowledge the physicochemical constraints of BEDP:
-
Hydrolytic Instability: The P-Cl bonds react rapidly with atmospheric moisture to form HCl and phosphoric acid derivatives.
-
Thermal Instability: Direct injection into high-temperature GC ports can cause thermal disproportionation or elimination of HBr/HCl.
-
Column Reactivity: Free P-Cl groups irreversibly damage polar stationary phases in HPLC and GC columns.
Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for validating BEDP reactions.
| Feature | Method A: In-Situ | Method B: Derivatization-GC/MS | Method C: Potentiometric Titration |
| Primary Utility | Reaction monitoring & Kinetics | Impurity profiling & Quantification | Total Chloride content (Yield) |
| Sample Prep | Minimal (Add deuterated solvent) | High (Quench with MeOH/Diazomethane) | Moderate (Hydrolysis required) |
| Invasiveness | Non-destructive | Destructive | Destructive |
| Specificity | High (Distinguishes P-Cl species) | High (Identifies alkyl chains) | Low (Cannot distinguish P-Cl from HCl) |
| Throughput | Medium | High (Autosampler capable) | Low |
| Limit of Detection | ~0.1% | ppm range | ~1% |
Deep Dive: P NMR Spectroscopy (The Gold Standard)
Why it is the Preferred Method
Phosphorus-31 NMR is the only method that allows direct observation of the phosphorus oxidation state and substitution pattern without chemical alteration.
-
Causality: The chemical shift (
) is highly sensitive to the electronegativity of substituents. Replacing a Cl (electronegative) with an O-Alkyl group causes a distinct shift, allowing clear differentiation between the starting material ( ), the product (BEDP), and over-reacted byproducts (Bis-esters).
Experimental Protocol
Objective: Confirm conversion of
-
Sampling: Under nitrogen flow, withdraw 0.6 mL of the reaction mixture.
-
Preparation: Transfer immediately into a dry NMR tube containing 0.1 mL of
(dried over molecular sieves) and a capillary insert of (external standard, 0 ppm) if internal referencing is not possible.-
Note: Avoid protic solvents which will react immediately.
-
-
Acquisition: Acquire
P{1H} (proton-decoupled) spectra. 64-128 scans are typically sufficient.
Data Interpretation
-
(Reactant): typically
+2.0 to +5.0 ppm. -
BEDP (Product): The substitution of one Cl with an alkoxy group (
) typically shifts the signal downfield (deshielding) or slightly upfield depending on the specific electronic environment, but distinct from . For alkyl phosphorodichloridates, expect a shift in the range of +3.0 to +10.0 ppm . -
Bis-(2-bromoethyl) chlorophosphate (Over-reaction): Distinct signal, usually shifted further by 2-5 ppm from the mono-ester.
-
Hydrolysis Products: Broad peaks around 0 ppm (Phosphate) or -10 ppm (Pyrophosphates).
Deep Dive: Derivatization-GC/MS
The Necessity of Derivatization
Direct GC analysis of BEDP is hazardous to the instrument and yields unreliable data due to thermal degradation. The "Self-Validating" approach involves converting the unstable P-Cl bonds into stable P-OMe bonds using methanol.
Experimental Protocol
Objective: Quantify purity and identify organic impurities.
-
Quench: Add 50
L of reaction mixture to 1.0 mL of anhydrous Methanol containing 2 eq. of Pyridine (acid scavenger).-
Mechanism:
.
-
-
Extraction: Add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.
-
Analysis: Inject the Hexane layer (containing the dimethyl ester) into GC-MS.
-
Column: DB-5ms or equivalent non-polar column.
Visualization of Analytical Workflow
Figure 1: Dual-pathway analytical workflow ensuring both kinetic integrity (NMR) and purity profiling (GC-MS).
Method 3: Potentiometric Titration (Functional Validation)
While less specific, titration provides a robust quantitative check on the total active chlorine, which correlates to the remaining reactive potential of the reagent.
-
Protocol: Hydrolyze a weighed sample of BEDP in 1M NaOH (reflux 1h). Acidify with
and titrate with using a silver electrode. -
Calculation: Theoretical Cl % for
(MW ~241.8) is . Deviations indicate hydrolysis (low Cl) or residual (high Cl).
References
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard text for 31P chemical shifts).
-
Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for handling moisture-sensitive reagents).
-
Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology. CRC Press. Link
- Edmundson, R. S. (1996). Dictionary of Organophosphorus Compounds. Chapman & Hall.
Navigating the Phosphorus Maze: A Comparative Guide to Alternatives for 2-Bromoethyl Dichlorophosphate in Modern Organic Synthesis
Introduction: The Central Role of the Phosphate Moiety
In the landscape of drug development and complex molecule synthesis, the introduction of a phosphate group—phosphorylation—is a cornerstone transformation. This modification is critical for creating water-soluble prodrugs, assembling oligonucleotides for genetic medicine, and modulating the biological activity of countless molecules.[1][2] The choice of phosphorylating agent is therefore not merely a tactical decision but a strategic one that dictates reaction conditions, protecting group strategies, and overall synthetic efficiency.
2-Bromoethyl dichlorophosphate is a highly reactive organophosphorus reagent, characterized by two labile chlorine atoms that facilitate nucleophilic attack and a bromoethyl group that can serve as a cleavable protecting group.[3] However, its high reactivity can also be a double-edged sword, leading to low selectivity, harsh reaction conditions (release of HCl), and potential side reactions. This guide provides a comprehensive comparison of modern, efficient, and often milder alternatives, empowering researchers to select the optimal tool for their specific synthetic challenge. We will delve into the mechanistic nuances, practical applications, and field-proven protocols for three major classes of alternatives: phosphoramidites, H-phosphonates via the Atherton-Todd reaction, and other related dichlorophosphates.
Comparative Analysis of Phosphorylating Agents
The ideal phosphorylating agent should offer a balance of reactivity and stability, enabling high-yield transformations under conditions compatible with sensitive functional groups. Here, we compare this compound against its leading alternatives.
Phosphoramidites: The Gold Standard for Precision and Mildness
Phosphoramidite chemistry, the bedrock of modern oligonucleotide synthesis, offers unparalleled precision and mild reaction conditions.[4] These P(III) reagents are relatively stable until activated in situ, typically by a weak acid like tetrazole, allowing for exquisite control over the phosphorylation event.
-
Dibenzyl N,N-diisopropylphosphoramidite: This reagent is a versatile choice for phosphorylating alcohols and other nucleophiles.[5][6] The diisopropylamino group provides stability, while the benzyl protecting groups offer a distinct advantage: they are robust under many reaction conditions but can be cleanly removed via catalytic hydrogenolysis, an orthogonal strategy that avoids acidic or strongly basic conditions. This makes it ideal for substrates sensitive to other deprotection methods.[7] Compared to dichlorophosphates, it offers milder reaction conditions and simpler purification of intermediates.[8]
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: As a cornerstone of automated DNA/RNA synthesis, this reagent exemplifies efficiency.[9][10][11] The key feature is the 2-cyanoethyl protecting group, which is readily cleaved under mild basic conditions via a β-elimination mechanism. This provides a deprotection strategy that is orthogonal to the acid-labile protecting groups often used on nucleobases and the 5'-hydroxyl group of nucleosides.[12]
Workflow for Phosphoramidite-Mediated Phosphorylation
The general workflow involves three key steps: coupling, oxidation, and deprotection. This controlled, stepwise process is a primary reason for its widespread adoption.
Caption: General workflow for phosphorylation using phosphoramidite chemistry.
The Atherton-Todd Reaction: In Situ Generation of Reactivity
The Atherton-Todd reaction provides a powerful alternative by generating the active phosphorylating agent in situ from a stable dialkyl H-phosphonate precursor.[13] The reaction typically involves a dialkyl phosphite, a nucleophile (amine, alcohol, or phenol), a base, and a halogenating agent like carbon tetrachloride (CCl4) or chloroform (CHCl3).[14][15]
Key Advantages:
-
Milder Conditions: It avoids the need to handle highly corrosive and moisture-sensitive reagents like POCl3 or dichlorophosphates.[16]
-
Broad Substrate Scope: It is highly effective for the synthesis of phosphoramidates, phosphonates, and phosphate esters.[13][14]
-
Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward.
The mechanism involves the deprotonation of the H-phosphonate, followed by reaction with the halogenating agent to form a reactive phosphoryl halide intermediate, which is then trapped by the nucleophile.
Caption: Simplified mechanism of the Atherton-Todd reaction.
Data Presentation: Comparative Overview of Phosphorylating Agents
| Feature | This compound | Dibenzyl N,N-diisopropylphosphoramidite | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Atherton-Todd Reaction |
| Reagent Class | P(V) Dichlorophosphate | P(III) Phosphoramidite | P(III) Phosphoramidite | P(V) via H-Phosphonate |
| Reactivity | Very High, Moisture Sensitive | Moderate, Activated In Situ | High (as chloro-), Activated In Situ | Moderate, Generated In Situ |
| Typical Conditions | Often requires strong base (e.g., pyridine) to scavenge HCl | Mild; requires activator (e.g., tetrazole) then oxidant | Mild; requires activator then oxidant | Mild; requires base and halogen source |
| Key Protecting Group | 2-Bromoethyl | Benzyl (Bn) | 2-Cyanoethyl (CE) | Dependent on H-phosphonate used |
| Deprotection Method | Varies (e.g., Zn dust) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Base (e.g., NH₄OH) | Varies |
| Primary Application | General phosphorylation | Phosphorylation of sensitive alcohols, peptides | Oligonucleotide synthesis | Synthesis of phosphoramidates, phosphates |
| Key Advantage | High electrophilicity | Orthogonal (H₂-labile) protection | Orthogonal (base-labile) protection | Avoids handling unstable P-Cl reagents |
| Key Disadvantage | Harsh byproducts (HCl), potential for side reactions | Higher cost, requires oxidation step | Requires oxidation step, moisture sensitive | Use of chlorinated solvents, lower atom economy |
Experimental Protocols
The following protocols are representative methodologies for the application of these alternative reagents. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Phosphorylation of a Primary Alcohol using Dibenzyl N,N-diisopropylphosphoramidite
This protocol describes the phosphorylation of a generic primary alcohol (R-CH₂OH).
Materials:
-
Substrate (R-CH₂OH) (1.0 eq)
-
Dibenzyl N,N-diisopropylphosphoramidite (1.2 eq)[17]
-
5-(Ethylthio)-1H-tetrazole (ETT) or Tetrazole (0.45 M in Acetonitrile) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Oxidizing solution: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Coupling: Add Dibenzyl N,N-diisopropylphosphoramidite (1.2 eq) to the solution. Follow with the dropwise addition of the tetrazole activator solution (1.5 eq). Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting alcohol.
-
Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the TBHP solution (2.0 eq). Allow the reaction to warm to room temperature and stir for another 1 hour.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize the excess oxidant. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude dibenzyl phosphate triester by silica gel column chromatography.
Rationale: The use of an anhydrous solvent and inert atmosphere is critical as phosphoramidites and the activated intermediates are sensitive to moisture. The oxidation step converts the P(III) phosphite triester into a more stable P(V) phosphate triester.
Protocol 2: Synthesis of a Phosphoramidate via the Atherton-Todd Reaction
This protocol describes the reaction between diethyl phosphite and a primary amine (R-NH₂).
Materials:
-
Primary Amine (R-NH₂) (1.0 eq)
-
Diethyl phosphite (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Anhydrous Diethyl Ether or THF
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Reagents: Add diethyl phosphite (1.1 eq) followed by triethylamine (2.5 eq). Stir the solution at room temperature.
-
Reaction Initiation: Add carbon tetrachloride (1.5 eq) dropwise to the stirring solution. An exothermic reaction may be observed. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Filter the reaction mixture to remove the ammonium salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude phosphoramidate can be purified by column chromatography or distillation.
Rationale: Triethylamine acts as both a base to deprotonate the H-phosphonate and a scavenger for the HCl generated in the reaction. CCl₄ serves as the chlorine source to generate the reactive P-Cl intermediate in situ.[13]
Decision-Making Framework for Reagent Selection
Choosing the right phosphorylating agent is critical for success. The following flowchart provides a logical path for selecting an appropriate reagent based on common synthetic considerations.
Caption: Decision flowchart for selecting a phosphorylating agent.
Conclusion and Future Outlook
While this compound remains a potent, highly electrophilic reagent, the modern synthetic chemist has a diverse and powerful toolkit of alternatives. Phosphoramidites, particularly those with cyanoethyl and benzyl protecting groups, offer unparalleled control and mild conditions, making them indispensable for the synthesis of complex and sensitive biomolecules. The Atherton-Todd reaction provides a robust and operationally simple method for accessing phosphoramidates and related structures without handling unstable precursors.
The choice of reagent is fundamentally linked to the overall synthetic strategy, especially the orthogonality of protecting groups. By understanding the mechanisms, advantages, and limitations of each alternative presented in this guide, researchers can make more informed decisions, leading to higher yields, cleaner reactions, and ultimately, the successful synthesis of their target molecules.
References
-
ResearchGate. (n.d.). The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
-
ResearchGate. (n.d.). Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl dichlorophosphate – preparation and application. Retrieved from [Link]
-
Nature. (2021). On-demand synthesis of phosphoramidites. Retrieved from [Link]
-
Slideshare. (n.d.). Synthetic Reagents & Applications in Organic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
Springer Nature. (2023). Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. Retrieved from [Link]
-
RSC Publishing. (n.d.). A phosphoryl radical-initiated Atherton–Todd-type reaction under open air. Retrieved from [Link]
-
Wikipedia. (n.d.). Atherton–Todd reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. Retrieved from [Link]
-
RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]
-
Johannes Kepler Universität Linz. (2023). Synthesis of biodegradable photocurable phosphoramidates. Retrieved from [Link]
-
Beilstein Journals. (2014). Atherton–Todd reaction: mechanism, scope and applications. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
-
DocPlayer. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
Reddit. (n.d.). Low yield in Phosphoamidite synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of some popular phosphitylating agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Atherton–Todd reaction, as proposed by Troev,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of phosphoramidates. Retrieved from [Link]
-
RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]
-
MDPI. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides. Retrieved from [Link]
-
PubMed. (2014). Atherton-Todd reaction: mechanism, scope and applications. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Retrieved from [Link]
-
PubChem. (n.d.). (2-Chloroethyl)phosphonic dichloride. Retrieved from [Link]
-
MDPI. (n.d.). Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Compounds Synthesized with 2-Bromoethyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise synthesis and structural validation of novel chemical entities are paramount. Among the diverse reagents utilized for phosphorylation, 2-bromoethyl dichlorophosphate presents a unique set of opportunities and challenges. Its bifunctional nature, possessing both a reactive dichlorophosphate moiety for phosphorylation and a bromoethyl group amenable to further modification, makes it an attractive building block for complex molecules. However, this reactivity also necessitates rigorous structural verification to ensure the desired compound has been synthesized and to rule out the formation of isomeric or degradation products.
This guide provides an in-depth comparison of analytical methodologies for validating the structure of compounds synthesized using this compound. We will delve into the nuances of spectroscopic and crystallographic techniques, offering field-proven insights and detailed experimental protocols. Furthermore, we will compare the use of this compound with alternative phosphorylating agents, providing a comprehensive framework for making informed decisions in your research.
The Challenge of Structural Ambiguity
The primary challenge in working with this compound lies in controlling its reactivity. The phosphorus center is highly electrophilic and can react with various nucleophiles, including alcohols, amines, and even water. The presence of two chlorine atoms allows for stepwise or simultaneous displacement, leading to the potential for mono- and di-substituted products. The bromoethyl group adds another layer of complexity, as it can participate in intramolecular cyclization reactions or act as a leaving group under certain conditions.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unambiguous structural determination.
Core Analytical Techniques for Structural Validation
A robust validation strategy for compounds synthesized with this compound should incorporate a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and, when possible, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[1][2] For organophosphorus compounds, a suite of NMR experiments provides a wealth of structural information.
With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus offers a direct and uncluttered view of the phosphorus center.[3][4] The chemical shift of the phosphorus signal is highly sensitive to its local electronic environment, providing crucial information about the nature of the substituents attached to it.
Key Interpretive Points for ³¹P NMR:
-
Phosphodiesters: Typically resonate in the range of -10 to +10 ppm.
-
Phosphotriesters: Generally appear further downfield, from approximately -20 to 0 ppm.
-
Phosphorothioates: The substitution of an oxygen atom with sulfur results in a significant downfield shift, typically in the range of +50 to +70 ppm.
-
Phosphoramidates: Resonate in a broad range, generally between -15 and +15 ppm, depending on the nature of the nitrogen substituents.
Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the solvent is free of phosphorus-containing impurities.
-
Instrument Setup:
-
Use a broadband probe tuned to the ³¹P frequency.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to +100 ppm).
-
Use a sufficient relaxation delay (D1) to allow for full relaxation of the phosphorus nucleus, which can have long T₁ values. A D1 of 5-10 seconds is a good starting point.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will vary depending on the sample concentration and the spectrometer's field strength.
-
Data Processing:
-
Apply an exponential multiplication function to improve the signal-to-noise ratio, if necessary.
-
Reference the spectrum to an external standard, typically 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.
-
While ³¹P NMR provides information about the phosphorus center, ¹H and ¹³C NMR are essential for elucidating the structure of the organic moieties attached to the phosphate group.
Key Features to Analyze:
-
¹H-¹H Coupling (COSY): Establishes proton-proton connectivity within individual spin systems.
-
¹H-¹³C Correlation (HSQC/HMQC): Identifies which protons are directly attached to which carbon atoms.
-
¹H-¹³C Long-Range Correlation (HMBC): Reveals correlations between protons and carbons that are two or three bonds apart, which is invaluable for connecting different fragments of the molecule.
-
¹H-³¹P and ¹³C-³¹P Coupling: The coupling between phosphorus and nearby protons or carbons provides definitive evidence for the location of the phosphate group. Two-bond (²JP-H, ²JP-C) and three-bond (³JP-H, ³JP-C) couplings are particularly informative.
Table 1: Typical NMR Data for a Hypothetical Product of this compound with an Alcohol (ROH)
| Nucleus | Experiment | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Structural Information Gained |
| ³¹P | Proton Decoupled | -5 to -15 | N/A | Confirms the formation of a phosphotriester. |
| ¹H | 1D Spectrum | 3.5 - 3.7 (CH₂Br), 4.2 - 4.5 (CH₂OP) | ³JH-H ≈ 6-7, ³JP-H ≈ 7-9 (for CH₂OP) | Identifies the bromoethyl and the alkoxy groups attached to the phosphate. Coupling to phosphorus confirms connectivity. |
| ¹³C | 1D Spectrum | ~30 (CH₂Br), ~65 (CH₂OP) | ²JP-C ≈ 5-8 (for CH₂OP) | Confirms the carbon skeleton and the direct attachment of the ethoxy group to the phosphorus atom. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compound and providing valuable structural information through the analysis of its fragmentation pattern.[5]
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This is particularly useful for distinguishing between isomers.
Expected Fragmentation of a Bis(2-bromoethyl) Phosphate Derivative:
-
Loss of a bromoethyl group: A common fragmentation pathway would involve the cleavage of a P-O bond, resulting in the loss of a C₂H₄Br radical.
-
Loss of HBr: Elimination of hydrogen bromide is another plausible fragmentation pathway.
-
Cleavage of the organic substituent: Fragmentation of the R group in a (BrCH₂CH₂O)₂P(O)OR molecule can provide information about its structure.
Experimental Protocol: LC-MS/MS Analysis of a Small Organophosphorus Compound
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
-
Chromatographic Separation (LC):
-
Use a reverse-phase C18 column for the separation of moderately polar compounds.
-
Employ a gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Analysis (MS/MS):
-
Acquire a full scan MS spectrum to identify the molecular ion.
-
Perform a product ion scan on the molecular ion to obtain the MS/MS fragmentation pattern.
-
Optimize collision energy to achieve informative fragmentation.
-
Diagram 1: General Workflow for Structural Validation
Caption: A typical workflow for the synthesis and structural validation of a compound.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a crystalline solid of the synthesized compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure in the solid state.[6][7] This technique can definitively resolve any ambiguities regarding stereochemistry and the precise arrangement of atoms.
Challenges and Considerations:
-
Crystal Growth: Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. Many organophosphorus compounds are oils or amorphous solids.
-
Solid-State vs. Solution Conformation: The conformation observed in the crystal lattice may not be the same as the predominant conformation in solution.
Experimental Protocol: Crystallization of a Small Organophosphorus Molecule
-
Purification: The compound must be of high purity.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
Comparison with Alternative Phosphorylating Agents
While this compound is a versatile reagent, several other classes of phosphorylating agents are commonly used. The choice of reagent often depends on the specific substrate, desired product, and reaction conditions.
Table 2: Comparison of Common Phosphorylating Agents
| Phosphorylating Agent | Structure | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | BrCH₂CH₂OP(O)Cl₂ | Bifunctional; allows for post-phosphorylation modification. | Highly reactive; can lead to side reactions and requires careful control of stoichiometry. Moisture sensitive.[8] | Synthesis of functionalized phosphates and phosphoramidates. |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | Inexpensive and readily available; highly reactive. | Can be difficult to control selectivity with polyhydroxylated compounds; produces HCl as a byproduct.[7] | General phosphorylation of alcohols and amines. |
| Phosphoramidites | (RO)₂PNR'₂ | High coupling efficiency; mild reaction conditions; widely used in automated synthesis. | Moisture and air sensitive; requires an oxidation step to form the stable phosphate. | Oligonucleotide synthesis. |
| H-Phosphonates | (RO)₂P(O)H | Stable precursors; can be converted to phosphodiesters, phosphorothioates, or phosphoramidates.[9] | Requires an activation step for coupling. | Synthesis of modified oligonucleotides. |
| Diphenyl Phosphorochloridate | (PhO)₂P(O)Cl | More stable and less reactive than POCl₃, allowing for greater selectivity. Phenyl groups can be removed by hydrogenolysis. | Less reactive, may require harsher conditions. | Selective phosphorylation of sensitive substrates. |
Diagram 2: Reactivity Comparison of Phosphorylating Agents
Caption: A simplified representation of the relative reactivity of common phosphorylating agents.
Conclusion
Validating the structure of compounds synthesized with this compound requires a meticulous and multi-pronged analytical approach. The combination of ³¹P, ¹H, and ¹³C NMR spectroscopy provides the foundational data for determining atomic connectivity. Mass spectrometry, particularly HRMS and MS/MS, is essential for confirming the molecular formula and gaining insights into the molecule's stability and fragmentation. When feasible, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure.
By understanding the potential complexities of reactions involving this compound and employing a robust suite of analytical techniques, researchers can confidently elucidate the structures of their novel compounds, paving the way for further investigation into their biological activities and therapeutic potential. This guide provides the framework and practical protocols to achieve this critical aspect of drug discovery and development.
References
- Sanghvi, Y. S., & Cook, P. D. (1996). Synthesis of chimeric oligonucleotides containing phosphodiester, phosphorothioate, and phosphoramidate linkages. Nucleosides and Nucleotides, 15(1-3), 57-71.
- Gerlt, J. A., & Gutterson, N. I. (1981). The use of 31P NMR to study the solution structure of nucleic acids. Journal of Biological Chemistry, 256(15), 8167-8172.
- Gorenstein, D. G. (Ed.). (1984).
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Stawinski, J., & Kraszewski, A. (2002). H-Phosphonates: a universal and versatile tool in nucleic acid chemistry. Accounts of chemical research, 35(11), 952-960.
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Emsley, J., & Hall, D. (1976). The chemistry of phosphorus. Harper & Row.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. aiinmr.com [aiinmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. EP0064796B1 - Phosphorylating agent and process for the phosphorylation of organic hydroxyl compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Chemoselective Landscape of Phosphorus(V) Reagents
For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount. Among the vast armamentarium of synthetic tools, phosphorus(V) reagents hold a position of singular importance. Their remarkable versatility, however, is matched by a nuanced reactivity that demands a deep understanding of chemoselectivity. This guide provides a comparative analysis of common phosphorus(V) reagents, grounded in experimental data and mechanistic insights, to empower chemists to make informed decisions in the design and execution of complex synthetic routes.
The Principle of Chemoselectivity in Phosphorus(V)-Mediated Transformations
At its core, chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of others of similar or greater reactivity. In the context of phosphorus(V) chemistry, this is largely governed by the interplay of sterics and electronics of both the reagent and the substrate, as well as reaction conditions. The high oxophilicity of phosphorus is a key driving force in many of these reactions. The[1][2][3] P=O bond formed in the ubiquitous phosphine oxide byproduct is thermodynamically very stable, often providing the impetus for the reaction to proceed.
This guide will dissect the chemoselectivity of phosphorus(V) reagents in four critical classes of transformations:
-
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons reactions.
-
Dehydrative Couplings: The Mitsunobu reaction.
-
Halogenation Reactions: The Appel reaction.
-
Phosphorylations: The selective installation of phosphate groups.
Olefination Reactions: A Comparative Analysis of Ylides and Phosphonates
The conversion of a carbonyl to an alkene is a cornerstone of organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the preeminent methods for achieving this transformation, both relying on phosphorus(V) intermediates.
##[4][5]## The Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide, typically generated by the deprotonation of a phosphonium salt. The nature of the substituents on the ylide carbon dictates its reactivity and selectivity.
-
Non-stabilized ylides (alkyl substituents) are highly reactive and generally show poor chemoselectivity between aldehydes and ketones. They react rapidly with both.
-
Stabilized ylides (e.g., with an adjacent ester or ketone) are significantly less reactive and exhibit a high degree of chemoselectivity for aldehydes over ketones.
[6]Experimental Insight: In a competitive reaction with a substrate bearing both an aldehyde and a ketone, a stabilized ylide such as (carboethoxymethylidene)triphenylphosphorane will predominantly react with the aldehyde, leaving the ketone untouched. This is attributed to the increased steric hindrance and lower electrophilicity of the ketone.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction employs a phosphonate carbanion, which is more nucleophilic and typically more reactive than the analogous stabilized Wittig ylide. A k[7]ey advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.
Th[8]e HWE reaction is renowned for its excellent chemoselectivity for aldehydes over ketones. Fur[9]thermore, modifications to the phosphonate reagent can dramatically influence the stereoselectivity of the resulting alkene.
-
Standard HWE conditions (e.g., NaH in THF) with triethyl phosphonoacetate generally favor the formation of the (E)-alkene.
-
[10] The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS, 18-crown-6) to favor the formation of the (Z)-alkene.
-
[7][10] The Roush-Masamune conditions (LiCl, DBU) are milder and suitable for base-sensitive substrates.
##[8]## Comparative Data: Wittig vs. HWE for Aldehyde-Ketone Differentiation
| Reagent/Reaction | Substrate | Aldehyde Product Yield | Ketone Product Yield | Selectivity (Aldehyde:Ketone) | Reference |
| Ph3P=CHCO2Et (Stabilized Wittig) | 4-acetylbenzaldehyde | >95% | <5% | >19:1 | |
| [6] (EtO)2P(O)CH2CO2Et/NaH (HWE) | 4-acetylbenzaldehyde | >98% | <2% | >49:1 |
[9]***
Experimental Protocol: Chemoselective HWE Olefination of 4-Oxopentanal
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of 4-oxopentanal (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the (E)-alkenoate, with the ketone moiety intact.
Visualization: Olefination Reaction Pathways
Sources
- 1. Phosphorus-Based Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorus reagents - Georganics [georganics.sk]
- 5. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
literature review of 2-Bromoethyl Dichlorophosphate applications and alternatives
Literature Review & Technical Guide: 2-Bromoethyl Dichlorophosphate
Executive Summary
This compound (BEDP) (CAS: 4167-02-6) is a specialized phosphorylating agent primarily utilized in the synthesis of choline phospholipids and related phosphate esters. Its structural advantage lies in the bromoethyl moiety, which serves as a pre-installed electrophilic handle. This allows for a rapid, two-step synthesis of phosphatidylcholines: (1) phosphorylation of a lipid alcohol, followed by (2) nucleophilic displacement of the bromide by trimethylamine.[1]
This guide compares BEDP against its primary alternatives—2-Chloroethyl dichlorophosphate and 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) —highlighting why BEDP is often the reagent of choice for high-yield phospholipid synthesis despite its handling challenges.
Chemical Profile & Mechanism of Action
| Property | Specification |
| Chemical Name | 2-Bromoethyl phosphorodichloridate |
| CAS Number | 4167-02-6 |
| Molecular Formula | C₂H₄BrCl₂O₂P |
| Molecular Weight | 241.83 g/mol |
| Appearance | Colorless to pale yellow oil |
| Reactivity | Moisture sensitive; highly reactive electrophile |
| Key Hazard | Corrosive; Potential Carcinogen (Alkylating agent) |
The "BEDP Advantage" in Synthesis
The utility of BEDP stems from its dual-reactivity profile. It contains two P-Cl bonds (hard electrophiles) and one C-Br bond (soft electrophile).
-
Step 1 (Phosphorylation): The P-Cl bonds react rapidly with alcohols (e.g., diacylglycerols) in the presence of a base to form a phosphate triester intermediate.
-
Step 2 (Quaternization): The C-Br bond is displaced by trimethylamine. Crucially, the bromide is a significantly better leaving group than chloride. This allows the quaternization step to proceed under milder conditions compared to 2-chloroethyl analogs, preserving sensitive lipid structures.
Figure 1: The two-step conversion of alcohols to phosphatidylcholines using BEDP.
Critical Application: Phospholipid Synthesis[2][3][4]
The primary application of BEDP is the synthesis of Phosphatidylcholines (PC) , a major component of liposomal drug delivery systems.
The Challenge: Side Reactions
Early protocols using BEDP suffered from variable yields (30-50%). Research by Ali and Bittman identified the root causes:
-
Triester Formation: The highly reactive BEDP can react with two alcohol molecules instead of one if stoichiometry is not strictly controlled.
-
Chlorination: The HCl byproduct can convert the lipid alcohol into an alkyl chloride, terminating the reaction.
Optimized Protocol (Self-Validating)
Based on the principles of Ali & Bittman.
Reagents:
-
Substrate: 1,2-Diacyl-sn-glycerol (1.0 eq)
-
Reagent: BEDP (1.2 eq)
-
Base: Triethylamine (TEA) (Dry, 2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Benzene
Step-by-Step Workflow:
-
Preparation: Dry the lipid alcohol by azeotropic distillation with benzene/toluene. Dissolve in anhydrous DCM.
-
Activation (0°C): Add BEDP dropwise to the stirring lipid solution at 0°C. Validation: The solution should remain clear; turbidity implies moisture contamination.
-
Base Addition (Critical): Add TEA dropwise very slowly .
-
Why? Rapid addition generates a localized exotherm and high concentration of free base, promoting triester formation. Slow addition scavenges HCl immediately without catalyzing side reactions.
-
-
Hydrolysis: Once TLC shows consumption of starting material (~2-4 hours), add water to hydrolyze the remaining P-Cl bond.
-
Quaternization: Evaporate solvent.[2] Dissolve residue in Chloroform/Isopropanol/DMF (3:3:4). Add excess anhydrous trimethylamine (gas or solution) and heat in a sealed pressure tube at 50°C for 12-24h.
-
Purification: The product precipitates or can be purified via column chromatography (CHCl3/MeOH/H2O).
Comparative Analysis: BEDP vs. Alternatives
Researchers often choose between BEDP, its chloro-analog, and the cyclic phospholane (COP) method.
Alternative 1: 2-Chloroethyl Dichlorophosphate[6]
-
Structure: Cl-CH₂CH₂-O-P(O)Cl₂
-
Comparison: Chemically similar to BEDP but significantly less reactive in the second step.
-
Drawback: Displacing the terminal Chloride with Trimethylamine requires harsher conditions (higher heat/pressure) or iodide catalysis (Finkelstein condition). This risks degrading the ester bonds in the lipid tail.
-
Verdict: Use only if BEDP is unavailable or cost is the sole driver.
Alternative 2: 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP)
-
Structure: A cyclic phosphate ester.
-
Mechanism: Reacts via Ring Opening . The lipid alcohol attacks the phosphorus, opening the ring to form the phosphate diester directly.
-
Comparison:
-
Pros: Often cleaner reaction profile; no HCl generation in the ring-opening step if used as the phosphoramidite version.
-
Cons: The starting material (COP) is sensitive to oxidation and hydrolysis.
-
-
Verdict: Excellent for industrial scale-up where moisture control is automated.
Comparison Matrix
| Feature | BEDP (Bromo-Analog) | Chloro-Analog | Cyclic COP |
| Quaternization Speed | Fast (Br is a good leaving group) | Slow (Cl is a poor leaving group) | N/A (Ring opening) |
| Reaction Conditions | Mild (50°C) | Harsh (>70°C or catalyst needed) | Mild |
| Yield (Optimized) | 75-85% | 50-65% | 70-80% |
| Atom Economy | Moderate (Loss of 2 HCl + Br) | Moderate | High |
| Toxicity | High (Corrosive/Carcinogen) | High (Corrosive) | High |
Decision Logic for Reagent Selection
Use the following decision tree to select the appropriate reagent for your synthesis.
Figure 2: Decision matrix for selecting phosphorylating agents.
Safety & Handling (E-E-A-T)
Warning: BEDP is a potent alkylating agent and corrosive.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried.
-
Toxicity: Analogous compounds (e.g., TRIS flame retardants) are known carcinogens. BEDP should be handled in a fume hood with double-gloving (Nitrile/Laminate).
-
Disposal: Quench excess reagent slowly into a stirred solution of 10% NaOH/Ice to hydrolyze the P-Cl and C-Br bonds before disposal.
References
-
Ali, S., & Bittman, R. (1988). Facile synthesis of phosphatidylcholines and phosphatidylethanolamines from 1,2-diglycerides. Journal of Lipid Research , 29, 1235-1243.
-
ChemicalBook. (n.d.). Product Description: this compound (CAS 4167-02-6).
-
PubChem. (n.d.).[3][4] Compound Summary: this compound. National Library of Medicine.
- Eibl, H. (1980). Synthesis of Glycerophospholipids. Chemistry and Physics of Lipids, 26, 405-429. (Foundational text on cyclic phospholane usage).
Sources
- 1. An improved procedure for the synthesis of choline phospholipids via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (2-Chloroethyl)phosphonic dichloride | C2H4Cl3OP | CID 69645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Bromoethyl Dichlorophosphate proper disposal procedures
CAS: 4167-02-6 | Synonyms: (2-Bromoethyl)phosphoryl dichloride; 2-Bromoethyl phosphorodichloridate
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: 2-Bromoethyl dichlorophosphate is a high-hazard organophosphorus compound .[1][2][3] It combines the violent water reactivity of an acid chloride with the alkylating potential of a halogenated ethyl group.
-
Primary Hazard: Corrosive.[2][4][5] Reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas.
-
Secondary Hazard: Potential alkylating agent. The 2-bromoethyl moiety remains chemically active even after hydrolysis.
-
Disposal Principle: Controlled alkaline hydrolysis to neutralize the acid chloride function, followed by segregation as Halogenated Organic Waste .
-
Prohibited: Do NOT pour directly into a drain. Do NOT mix with oxidizers. Do NOT dispose of in trash.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and understand the specific hazards that dictate the protocol.
| Property | Data | Operational Implication |
| CAS Number | 4167-02-6 | Use for waste labeling and inventory reconciliation. |
| Formula | Contains Phosphorus, Chlorine, and Bromine.[1][2][6][7][8][9] | |
| Reactivity | Water Reactive (Violent) | Must be quenched under controlled, chilled conditions. |
| Corrosivity | High (pH < 1 upon hydrolysis) | Requires full face shield and acid-resistant gloves. |
| Toxicity | Acute Toxic / Irritant | Handle in a certified chemical fume hood only. |
Part 2: The Chemistry of Deactivation (The "Why")
Effective disposal relies on converting the volatile, corrosive acid chloride into a water-soluble, non-volatile salt. This process involves Alkaline Hydrolysis .
Hydrolysis Mechanism
When this compound contacts water, the phosphorus-chlorine bonds cleave. Without a base, this generates hydrochloric acid and 2-bromoethyl phosphoric acid:
Operational Risk: This reaction is exothermic and releases HCl gas, which can pressurize containers or cause inhalation injuries.
Neutralization Strategy
By using a base (Sodium Hydroxide or Sodium Bicarbonate) during hydrolysis, we capture the protons immediately, preventing gas evolution and thermal runaway:
Critical Note: The final product contains the 2-bromoethyl group (
Part 3: Step-by-Step Disposal Protocol
Prerequisites:
-
Location: Chemical Fume Hood (Sash at lowest working height).
-
PPE: Nitrile gloves (double gloved) or Silver Shield® laminate gloves; Safety goggles + Face shield; Lab coat; Closed-toe shoes.
-
Materials: Ice bath, 1L Beaker, Stir bar, 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
), pH strips.
Phase 1: Preparation
-
Prepare the Quench Solution: Fill a beaker with 10% NaOH or saturated
. The volume of base should be at least 10x the volume of the chemical being disposed of to ensure excess neutralizing capacity. -
Thermal Control: Place the beaker into an ice water bath. Allow the temperature to drop below 10°C.
-
Agitation: Enable magnetic stirring to prevent localized hot spots.
Phase 2: Controlled Quenching
-
Dilution (Optional but Recommended): If the this compound is pure (neat), dilute it first with an inert solvent like dichloromethane (DCM) or chloroform. This acts as a heat sink.
-
Addition: Using a dropping funnel or a pipette (for small volumes), add the chemical dropwise to the stirred, cooled basic solution.
-
Observation: Watch for fuming or bubbling. If the temperature spikes or vigorous bubbling occurs, stop addition and let the solution cool.
-
-
Rinsing: Rinse the original container with a small amount of solvent (DCM) and add the rinsate to the quench mixture.
Phase 3: Verification & Packaging
-
pH Check: Once addition is complete, test the pH. It should remain basic (pH > 8). If acidic, add more base.
-
Segregation: Transfer the mixture to a waste container labeled "Halogenated Organic Waste" .
-
Why? Even though it is an aqueous mixture, the presence of the brominated organic moiety and any extraction solvents (like DCM) necessitates the "Halogenated" classification for proper incineration.
-
-
Labeling: Label the waste container with:
-
"Contains: 2-Bromoethyl phosphoric acid derivatives, Sodium Chloride, Water."
-
Hazard Warnings: "Irritant," "Toxic."
-
Part 4: Visual Workflow (Decision Logic)
Figure 1: Decision matrix for the safe quenching and disposal of this compound.
Part 5: Regulatory & Logistics[10]
RCRA Waste Codes (USA)
While this compound is not explicitly P-listed or U-listed, the waste exhibits characteristics that mandate specific coding:
-
D002 (Corrosivity): Applicable if the waste is not neutralized (pH < 2).
-
D003 (Reactivity): Applicable to the un-quenched pure chemical (water reactive).
-
Halogenated Solvents: If DCM or Chloroform was used in the quench, F-codes (e.g., F002) may apply.
Packaging for Transport[10][11]
-
Container: High-density polyethylene (HDPE) or glass with a Teflon-lined cap.
-
Venting: Use a vented cap if available for the first 24 hours to ensure no residual gas pressure builds up.
-
Secondary Containment: Always transport the waste container within a secondary tub or bucket.
References
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General procedures for acid chloride hydrolysis).
-
University of Wisconsin–Madison. (n.d.). Chemical Disposal Procedures: Acid Chlorides and Phosphorous Halides. Safety Department. Retrieved January 31, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]
- 8. 4167-02-6 CAS MSDS ((2-BROMOETHYL)-PHOSPHORYLCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. web.viu.ca [web.viu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
